molecular formula C4H3ClN2O4S2 B1363432 5-Chloro-4-nitrothiophene-2-sulfonamide CAS No. 61714-46-3

5-Chloro-4-nitrothiophene-2-sulfonamide

Cat. No.: B1363432
CAS No.: 61714-46-3
M. Wt: 242.7 g/mol
InChI Key: CKMLFNQCVNTKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-nitrothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C4H3ClN2O4S2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-nitrothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMLFNQCVNTKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370942
Record name 5-chloro-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61714-46-3
Record name 5-chloro-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61714-46-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloro-4-nitrothiophene-2-sulfonamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-sulfonamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its detailed molecular structure, physicochemical properties, and logical synthetic pathways. The document elucidates the reactivity of the molecule, stemming from its unique combination of a sulfonamide moiety with chloro and nitro functional groups on a thiophene scaffold. This guide serves as a foundational resource for scientists leveraging this molecule as a versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Thiophene Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically vital drugs, including antibacterials, diuretics, and hypoglycemic agents.[1][2][3] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for the competitive inhibition of dihydropteroate synthase in bacteria, a key mechanism for antibacterial action.[2] When incorporated into a heterocyclic ring system like thiophene, the resulting scaffold offers a synthetically versatile platform with a distinct electronic and steric profile for drug design.

This compound (CAS No: 61714-46-3) is a specialized member of this class. It is characterized by the presence of strong electron-withdrawing groups (nitro and chloro) on the thiophene ring, which significantly influences its chemical reactivity and potential as a synthetic intermediate. This guide will explore the fundamental molecular characteristics of this compound, providing the technical basis for its application in advanced organic synthesis and drug discovery programs.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and physical characteristics is paramount for its effective application in research.

Molecular Structure Analysis

The molecular structure of this compound is defined by a central five-membered thiophene ring. Key substitutions on this ring dictate its chemical behavior:

  • Position 2: A sulfonamide group (-SO₂NH₂) is attached, which is a critical pharmacophore in many drug classes.

  • Position 4: A nitro group (-NO₂) is present. As a potent electron-withdrawing group, it deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

  • Position 5: A chloro group (-Cl) is attached. This halogen atom also acts as an electron-withdrawing group and can serve as a leaving group in certain substitution reactions.

The combination of these functional groups results in a molecule with high potential for further chemical modification.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₄H₃ClN₂O₄S₂[4]
Molecular Weight 242.66 g/mol [4]
CAS Number 61714-46-3[4]
Predicted Melting Point 156.34 °C[4]
Predicted Boiling Point ~471.0 °C at 760 mmHg[4]
Appearance Powder (typical for related compounds)[5]
Purity ≥98% (Commercially available)[4]

Synthesis and Reactivity

Synthetic Pathway: From Sulfonyl Chloride to Sulfonamide

The most direct and widely adopted method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] Therefore, this compound is logically and efficiently prepared from its corresponding sulfonyl chloride precursor, 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (CAS: 58457-24-2).[1][6]

The synthesis is a nucleophilic substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group and displacing the chloride ion.

G start 5-Chloro-4-nitrothiophene- 2-sulfonyl chloride (C₄HCl₂NO₄S₂) reagent + Ammonia (NH₃) (Nucleophile) start->reagent 1. Nucleophilic Attack intermediate Reaction Intermediate (Tetrahedral) reagent->intermediate product 5-Chloro-4-nitrothiophene- 2-sulfonamide (C₄H₃ClN₂O₄S₂) intermediate->product 2. Chloride Elimination byproduct + Ammonium Chloride (NH₄Cl) product->byproduct

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative, self-validating system based on established chemical principles for sulfonamide synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with ammonia.

  • Ammonolysis: Add an excess of aqueous ammonia solution (e.g., 2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.

  • Workup and Isolation:

    • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water to remove any residual ammonium salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a solid.

Applications in Research and Drug Discovery

While specific applications for this compound itself are not extensively documented in readily available literature, its structure makes it a highly valuable intermediate.

  • Scaffold for Library Synthesis: The presence of the sulfonamide nitrogen allows for further alkylation or arylation, while the chloro and nitro groups on the thiophene ring open possibilities for nucleophilic aromatic substitution or reduction reactions. This makes the molecule an excellent starting point for generating a library of diverse compounds for high-throughput screening.

  • Precursor for Bioactive Molecules: Thiophene-based sulfonamides are investigated for a range of biological activities. The functional groups on this specific molecule can be strategically modified to optimize binding affinity to various biological targets, such as enzymes or receptors.[1][2]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[4]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 242.66 g/mol . Its structure, featuring a sulfonamide group and two strong electron-withdrawing substituents on a thiophene ring, makes it a reactive and versatile intermediate for organic synthesis. Its logical preparation from the corresponding sulfonyl chloride is a straightforward process rooted in fundamental reaction mechanisms. For researchers in drug discovery, this compound represents a valuable building block for the development of novel sulfonamide-based therapeutic candidates. Proper adherence to safety protocols is essential when handling this compound.

References

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (URL: )
  • This compound. (URL: )
  • 5-Chloro-4-nitrothiophene-2-carboxylic acid | C5H2ClNO4S | CID 13205563 - PubChem. (URL: [Link])

  • 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE | CAS 58457-24-2 - Matrix Fine Chemicals. (URL: [Link])

  • 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem. (URL: [Link])

  • 5-chloro-4-nitrothiophene-2-sulfonyl chloride - HENAN SUNLAKE ENTERPRISE CORPORATION. (URL: [Link])

  • US5470973A - Synthesis of sulfonamide intermediates - Google P
  • MSDS of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride - Capot Chemical. (URL: [Link])

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (URL: [Link])

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google P
  • Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. (URL: [Link])

  • Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents | International Journal of Sciences: Basic and Applied Research (IJSBAR). (URL: [Link])

Sources

A Technical Guide to the Regioselective Synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core synthesis pathway and mechanism of 5-Chloro-4-nitrothiophene-2-sulfonamide.

Abstract: This technical guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound, a key intermediate in pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and an analysis of the strategic considerations underpinning the synthetic route. The narrative emphasizes the principles of electrophilic aromatic substitution on the thiophene ring, demonstrating how the careful sequencing of reactions leverages the directing effects of substituents to achieve the desired polysubstituted product with high fidelity.

Strategic Pathway Design: A Retrosynthetic Approach

The synthesis of a polysubstituted aromatic compound like this compound requires a carefully planned sequence of reactions. The order in which the chloro, nitro, and sulfonamide functionalities are introduced is critical, as each substituent electronically influences the thiophene ring and directs the position of subsequent substitutions.

A logical retrosynthetic analysis reveals an efficient forward pathway. The final sulfonamide group can be readily formed via the ammonolysis of a corresponding sulfonyl chloride. This precursor, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, possesses three distinct functional groups. The key to a successful synthesis is to introduce these groups in an order that ensures the correct final arrangement (regiochemistry).

Considering the directing effects of the substituents:

  • -Cl (Chloro): Ortho, para-directing and moderately deactivating.

  • -SO₂Cl (Chlorosulfonyl): Meta-directing and strongly deactivating.

  • -NO₂ (Nitro): Meta-directing and strongly deactivating.

The most effective strategy begins with 2-chlorothiophene. The chloro group at the C2 position will direct an incoming electrophile primarily to the C5 position. Therefore, a chlorosulfonation reaction is performed first. In the resulting 5-chlorothiophene-2-sulfonyl chloride, both the C2-sulfonyl chloride and the C5-chloro groups synergistically direct the next electrophile (the nitronium ion) to the C4 position. This convergence of directing effects is the cornerstone of this synthetic strategy, ensuring high regioselectivity in the final nitration step.

The complete, three-step forward synthesis is outlined below.

G cluster_0 Overall Synthesis Pathway 2-Chlorothiophene 2-Chlorothiophene 5-Chlorothiophene-2-sulfonyl_chloride 5-Chlorothiophene-2-sulfonyl_chloride 2-Chlorothiophene->5-Chlorothiophene-2-sulfonyl_chloride Step 1: Chlorosulfonation (ClSO3H) 5-Chloro-4-nitrothiophene-2-sulfonyl_chloride 5-Chloro-4-nitrothiophene-2-sulfonyl_chloride 5-Chlorothiophene-2-sulfonyl_chloride->5-Chloro-4-nitrothiophene-2-sulfonyl_chloride Step 2: Nitration (HNO3/H2SO4) This compound This compound 5-Chloro-4-nitrothiophene-2-sulfonyl_chloride->this compound Step 3: Ammonolysis (NH3)

Caption: Proposed three-step synthesis pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Elucidation

This section provides a step-by-step guide for each reaction in the synthesis, complete with mechanistic discussions and supporting diagrams.

Step 1: Chlorosulfonation of 2-Chlorothiophene

The first step involves the introduction of a sulfonyl chloride group at the C5 position of 2-chlorothiophene via electrophilic aromatic substitution. The chloro group at C2, being an ortho, para-director, selectively directs the incoming electrophile to the C5 position.

Experimental Protocol:

  • In a flask equipped with a stirrer, dropping funnel, and a gas trap, cool an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to 0°C in an ice bath.

  • Add 2-chlorothiophene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, 5-chlorothiophene-2-sulfonyl chloride, will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Reagent/ParameterQuantity/ValuePurpose
2-Chlorothiophene1.0 eqStarting Material
Chlorosulfonic Acid4.0 - 5.0 eqReagent and Solvent
Temperature0 - 25°CReaction Control
Reaction Time3 - 6 hoursEnsure Completion
WorkupIce QuenchProduct Precipitation

Mechanism of Chlorosulfonation:

The electrophile in this reaction is the sulfonyl cation, SO₂Cl⁺. It is generated in situ through the auto-protolysis of chlorosulfonic acid.[1] The electron-rich thiophene ring then attacks this powerful electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base, such as the SO₃Cl⁻ anion, then deprotonates the complex to restore aromaticity and yield the final product.[1][2]

G cluster_gen Electrophile Generation cluster_eas Electrophilic Aromatic Substitution (EAS) 2ClSO3H 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ SO3Cl_minus SO₃Cl⁻ H3O_plus H₃O⁺ + Cl⁻ Thiophene 2-Chlorothiophene Ring Sigma Sigma Complex (Resonance Stabilized) Thiophene->Sigma + SO₂Cl⁺ (Attack) Product 5-Chlorothiophene- 2-sulfonyl chloride Sigma->Product - H⁺ (Deprotonation)

Caption: Mechanism of electrophilic chlorosulfonation on the 2-chlorothiophene ring.

Step 2: Nitration of 5-Chlorothiophene-2-sulfonyl chloride

This crucial step introduces the nitro group at the C4 position. The regioselectivity is high due to the concerted directing effects of the existing substituents. The ortho, para-directing chloro group at C5 and the meta-directing sulfonyl chloride group at C2 both favor substitution at the C4 position.

Experimental Protocol:

  • Add concentrated sulfuric acid to a reaction flask and cool it to 0°C in an ice-salt bath.

  • Slowly add 5-chlorothiophene-2-sulfonyl chloride (1.0 eq) to the cold sulfuric acid with stirring, ensuring it fully dissolves.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the sulfonyl chloride, maintaining the temperature below 10°C.

  • After addition, stir the reaction mixture at 5-10°C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture onto crushed ice.

  • The precipitated solid, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Reagent/ParameterQuantity/ValuePurpose
5-Chlorothiophene-2-sulfonyl chloride1.0 eqSubstrate
Concentrated H₂SO₄Solvent / Catalyst
Concentrated HNO₃1.1 eqNitrating Agent
Temperature0 - 10°CControl Reactivity
Reaction Time2 - 3 hoursEnsure Completion

Mechanism of Nitration:

The reaction proceeds via the standard mechanism for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4] The deactivated thiophene ring attacks the nitronium ion, forming a sigma complex. The C4 position is attacked due to the directing effects of the C2 and C5 substituents. Finally, a weak base (HSO₄⁻) removes a proton to restore aromaticity.

G cluster_gen Nitronium Ion Generation cluster_eas Electrophilic Aromatic Substitution (EAS) HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ + H₂O Substrate 5-Chlorothiophene- 2-sulfonyl chloride Sigma Sigma Complex at C4 Substrate->Sigma + NO₂⁺ (Attack at C4) Product 5-Chloro-4-nitrothiophene- 2-sulfonyl chloride Sigma->Product - H⁺ (Deprotonation) G Sulfonyl_Chloride R-SO₂Cl Intermediate Tetrahedral Intermediate [R-SO₂(Cl)NH₃] Sulfonyl_Chloride->Intermediate + NH₃ (Nucleophilic Attack) Ammonia NH₃ Product R-SO₂NH₂ (Sulfonamide) Intermediate->Product - HCl (Elimination)

Caption: General mechanism for the conversion of a sulfonyl chloride to a sulfonamide.

Product Characterization

The identity and purity of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques.

  • Melting Point: The literature melting point for 5-Chlorothiophene-2-sulfonamide is 113-117 °C, which can be used as a preliminary check of purity. [5]* Spectroscopy:

    • ¹H NMR: To confirm the substitution pattern on the thiophene ring. A single proton singlet would be expected for the C3-H.

    • ¹³C NMR: To confirm the number and chemical environment of the carbon atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₄H₃ClN₂O₄S₂), which is approximately 258.6 g/mol .

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the sulfonamide, the asymmetric and symmetric S=O stretches, and the N=O stretches of the nitro group.

Conclusion

The synthesis of this compound is effectively achieved through a three-step sequence starting from 2-chlorothiophene. The success of this pathway is rooted in a strategic application of fundamental organic chemistry principles, particularly the directing effects of substituents in electrophilic aromatic substitution. By first performing chlorosulfonation followed by nitration, the regiochemical challenge is overcome, leading to the desired isomer in high purity. This guide provides the foundational knowledge and practical protocols for researchers to reliably produce this valuable pharmaceutical intermediate.

References

[6]Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from Google. [7]BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. Retrieved from [3]YouTube. (2020, October 16). MCQ-88: About Nitration of Thiophene-Thiazole. Retrieved from [8]Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene. Retrieved from [9]BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. Retrieved from ACS Omega. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [10]Eureka. (n.d.). Key intermediate of dorzolamide hydrochloride and synthesis method thereof. Retrieved from [4]Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [2]Reddit. (2020, December 30). Mechanism of chlorosulfonation. Retrieved from [11]Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [12]Google Patents. (2014, February 12). Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Retrieved from Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [5]Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-sulfonamide 97%. Retrieved from [13]ResearchGate. (n.d.). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. Retrieved from [14]El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Chloro-4-nitrothiophene-2-sulfonamide, a molecule of interest in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide for researchers, outlining the theoretical basis for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and data from analogous structures, providing a robust framework for the empirical analysis of this and related compounds.

Molecular Structure and Predicted Spectroscopic Overview

This compound (Molecular Formula: C₄H₃ClN₂O₄S₂, Molecular Weight: 242.66 g/mol ) is a substituted thiophene ring.[1][2] The structural features—a highly substituted aromatic ring, a sulfonamide group, a nitro group, and a chlorine atom—each impart distinct and predictable signatures in various spectroscopic analyses. Understanding these contributions is key to confirming the molecule's identity and purity.

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The thiophene ring possesses a single proton. Its chemical environment is influenced by the strong electron-withdrawing effects of the adjacent nitro and sulfonamide groups, and the chloro group.

  • Aromatic Region: A single singlet is expected for the proton at the C-3 position. Due to the significant deshielding from the neighboring electron-withdrawing groups, this peak is predicted to appear far downfield, likely in the range of δ 8.0 - 8.5 ppm .

  • Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to produce a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature but typically appears in the range of δ 7.0 - 7.5 ppm . In the presence of D₂O, this peak would disappear due to proton exchange, a useful method for its confirmation.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-38.0 - 8.5Singlet (s)1HHighly deshielded proton on the thiophene ring.
-SO₂NH₂7.0 - 7.5Broad Singlet (br s)2HExchangeable with D₂O; chemical shift is variable.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbons of the thiophene ring. The chemical shifts are influenced by the attached substituents.

  • C-2 and C-5: These carbons, bonded to the sulfonamide and chlorine respectively, will be significantly affected. The carbon bearing the sulfonamide (C-2) is expected to be in the δ 140-145 ppm range. The carbon with the chlorine atom (C-5) would likely appear around δ 130-135 ppm .

  • C-4: The carbon attached to the nitro group will be strongly deshielded, predicted to be in the δ 148-155 ppm region.

  • C-3: The carbon bonded to the single hydrogen atom is expected to be the most upfield of the ring carbons, likely in the δ 125-130 ppm range.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2140 - 145Attached to the sulfonamide group.
C-3125 - 130The sole CH in the ring.
C-4148 - 155Attached to the electron-withdrawing nitro group.
C-5130 - 135Attached to the chlorine atom.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and keep the NH protons from exchanging too rapidly.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

  • N-H Stretching: The sulfonamide group should exhibit two distinct bands in the region of 3400-3200 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • S=O Stretching: The sulfonyl group will produce two strong, characteristic absorption bands. The asymmetric stretch is expected around 1350-1330 cm⁻¹ , and the symmetric stretch around 1170-1150 cm⁻¹ .

  • N=O Stretching: The nitro group also has two characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1520 cm⁻¹ range and a symmetric stretch in the 1360-1330 cm⁻¹ range. The latter may overlap with the S=O stretch.

  • Aromatic C=C Stretching: Thiophene ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

  • C-Cl Stretching: A weak to medium absorption band for the C-Cl stretch is expected in the 800-600 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Sulfonamide (-NH₂)Asymmetric & Symmetric N-H Stretch3400 - 3200Medium
Sulfonyl (-SO₂-)Asymmetric S=O Stretch1350 - 1330Strong
Sulfonyl (-SO₂-)Symmetric S=O Stretch1170 - 1150Strong
Nitro (-NO₂)Asymmetric N=O Stretch1550 - 1520Strong
Nitro (-NO₂)Symmetric N=O Stretch1360 - 1330Strong
Thiophene RingC=C Stretch1600 - 1400Medium-Weak
C-ClStretch800 - 600Medium-Weak
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and straightforward method.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 242 . Due to the presence of a chlorine atom, there will be a characteristic isotopic pattern. The M+2 peak (at m/z 244) will have an intensity that is approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Major Fragmentation Pathways:

    • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 178 .

    • Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the ·SO₂NH₂ radical, resulting in a fragment corresponding to the substituted thiophene ring.

    • Fragmentation of the Nitro Group: Loss of ·NO₂ (m/z 46) or ·NO (m/z 30) are also possible fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data

m/zProposed FragmentNotes
242/244[M]⁺Molecular ion with a 3:1 isotopic ratio due to ³⁵Cl/³⁷Cl.
178/180[M - SO₂]⁺Loss of sulfur dioxide.
196/198[M - NO₂]⁺Loss of the nitro group.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. For sulfonamides, negative ion mode is often effective.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the isolated molecular ion (m/z 242). This will provide experimental evidence for the proposed fragment ions.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Confirmation H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Mol_Weight_Frag Molecular Weight & Fragmentation MS->Mol_Weight_Frag Structure 5-Chloro-4-nitrothiophene- 2-sulfonamide Structure Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Mol_Weight_Frag->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, researchers will be well-equipped to interpret their own experimental data, confirm the synthesis of the target compound, and assess its purity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results.

References

  • Advanced Chemical Intermediates. 5-Chloro-4-nitro-thiophene-2-sulfonic acid amide. [Link]

  • PubChem. 5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Characterization of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 5-Chloro-4-nitrothiophene-2-sulfonamide, a novel sulfonamide derivative. Lacking pre-existing public data, this document outlines the authoritative, industry-standard methodologies required to generate a robust physicochemical profile. It serves as a roadmap for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, experimental protocols, and data interpretation necessary to assess the compound's potential. The protocols herein are grounded in guidelines from the International Council for Harmonisation (ICH) and best practices in pharmaceutical sciences, ensuring regulatory compliance and scientific rigor.

Introduction: The Pivotal Role of Physicochemical Profiling

The viability of any NCE, including this compound, is fundamentally linked to its aqueous solubility and chemical stability. These two parameters dictate its performance in biological assays, influence its absorption and bioavailability, and determine its potential for formulation into a safe and effective drug product.[1]

  • Solubility directly impacts the bioavailability of orally administered drugs and the feasibility of developing parenteral formulations. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and costly formulation challenges.[2]

  • Stability ensures that the drug substance maintains its identity, strength, quality, and purity throughout its shelf life.[3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[4]

This guide addresses the characterization of this compound, a molecule featuring a sulfonamide group, a nitroaromatic system, and a chlorinated thiophene ring. Each of these functional groups presents unique chemical liabilities and properties that must be understood:

  • Sulfonamides : This group can exhibit a wide range of solubilities and is vital in synthetic chemistry for building various pharmaceuticals.[5][6]

  • Nitroaromatic Compounds : The electron-withdrawing nature of the nitro group can influence molecular stability, solubility, and interactions with biological systems.[7][8]

  • Chlorinated Thiophene : This core structure contributes to the overall lipophilicity and chemical reactivity of the molecule.

Given the absence of public data, a de novo characterization is required. The following sections provide the strategic rationale and detailed protocols for this essential undertaking.

Strategic Workflow for Physicochemical Characterization

A phase-appropriate, tiered approach is essential for efficiently characterizing a new compound. Early-stage, high-throughput assays provide rapid feedback for compound selection, while later-stage, more resource-intensive studies provide the definitive data required for formulation development and regulatory filings.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Pre-Formulation cluster_2 Phase 3: IND-Enabling Studies A Compound Receipt (this compound) B Kinetic Solubility Assay (Nephelometry) A->B C Preliminary Stability Screen (pH 4, 7.4, 9 @ 40°C) B->C F Analytical Method Development (HPLC-UV) C->F Go/No-Go Decision D Thermodynamic Solubility (Shake-Flask Method) G Biorelevant Solubility (FaSSIF & FeSSIF) D->G E Forced Degradation Study (ICH Conditions) I Full Method Validation (ICH Q2(R1)) E->I Advance to IND F->D F->E J Comprehensive Physicochemical Profile Report G->J H Formal Stability Study (ICH Q1A(R2)) H->J I->H

Caption: Overall workflow for the physicochemical characterization of a new chemical entity.

Solubility Determination: Protocols and Rationale

Solubility is assessed using two distinct but complementary methods: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after adding a small volume of concentrated DMSO stock to an aqueous buffer.[9] This mimics the conditions of many high-throughput biological screens and provides a rapid assessment of a compound's propensity to precipitate.[10]

Protocol 1: Kinetic Solubility by Nephelometry

  • Rationale: Nephelometry provides a high-throughput measure of solubility by detecting light scattering from insoluble particles (precipitate).[9][11][12] It is ideal for ranking compounds in early discovery.

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.[11]

    • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a DMSO concentration of 1%.

    • Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[11]

    • Measurement: Measure light scattering using a nephelometer.[11] The instrument reports values in Nephelometric Turbidity Units (NTU).

    • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in NTU is observed compared to a buffer-only control.[10]

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a given medium after an extended period.[13] The shake-flask method is the gold-standard for this determination and is required for regulatory submissions.[13][14][15]

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

  • Rationale: This method ensures that equilibrium has been reached between the undissolved solid and the solution, providing the most accurate and reliable solubility value for formulation and biopharmaceutical classification.

  • Methodology:

    • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. Ensure undissolved solid remains at the end of the experiment.[13]

    • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to each vial. Buffers should span the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by FDA guidelines.[14]

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[13]

    • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.[10]

    • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 5.0).[10][16]

    • pH Verification: Measure the final pH of the suspension to ensure it has not shifted during the experiment.[13]

Biorelevant Solubility

To better predict in vivo performance, solubility should also be assessed in biorelevant media, which simulate the composition of human intestinal fluids.[17][18][19]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the conditions of the small intestine on an empty stomach (pH ~6.5) and contains bile salts and phospholipids.[20] It is crucial for assessing dissolution for BCS Class II and IV compounds.[20]

  • Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the post-meal intestinal environment, which has a lower pH (~5.0) and higher concentrations of bile salts and lipids.[20] Comparing solubility in FaSSIF and FeSSIF helps predict potential food effects on drug absorption.[18]

Table 1: Template for Summarizing Solubility Data

Solvent SystempHTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
0.1 N HCl1.225Shake-Flask
Acetate Buffer4.525Shake-Flask
Phosphate Buffer6.825Shake-Flask
PBS7.425Kinetic
FaSSIF6.537Shake-Flask
FeSSIF5.037Shake-Flask

Stability Assessment and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors.[21] Forced degradation (or stress testing) is a critical component of this, designed to deliberately degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[4][22][23] This process is mandated by ICH guidelines Q1A(R2) and is essential for developing and validating stability-indicating analytical methods.[22][24][25]

G cluster_hydrolysis Hydrolytic Stress cluster_oxidation Oxidative Stress cluster_environmental Physical Stress A Drug Substance (this compound) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal Stress (80°C, Solid State) A->F G Photolytic Stress (ICH Q1B Light Box) A->G H Analyze all samples by validated stability-indicating HPLC method B->H C->H D->H E->H F->H G->H I Identify & Characterize Degradation Products H->I

Caption: Experimental workflow for a forced degradation study as per ICH guidelines.

Protocol 3: Forced Degradation Study

  • Rationale: To identify degradation pathways and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[22]

  • Methodology: Prepare solutions of the compound (~1 mg/mL) in the following conditions. A control sample, protected from stress, should be analyzed concurrently.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.[26] Samples are taken at time points (e.g., 2, 8, 24 hours) and neutralized before analysis.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.[26] Samples are taken at time points and neutralized before analysis.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[23] Samples are analyzed at appropriate time points.

    • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) in a stability oven.[26]

    • Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][27] A dark control is stored under the same conditions.

    • Analysis: All stressed samples are analyzed by a stability-indicating HPLC-UV method. The chromatograms are inspected for new peaks (degradants) and a decrease in the main peak area. Mass balance should be assessed to ensure all degradants are accounted for.

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradant
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C8h
3% H₂O₂, RT24h
Thermal (80°C)72h
Photolytic (ICH Q1B)Cycle

Analytical Method Development and Validation

A robust, stability-indicating analytical method is the backbone of any solubility or stability study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose.

Protocol 4: HPLC-UV Method Development for Sulfonamides

  • Rationale: To develop a method that can separate the parent compound from process impurities and any degradation products generated during stability studies.

  • Starting Methodological Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[28][29]

    • Flow Rate: 1.0 mL/min.[28]

    • Detection: UV detector set at a wavelength of maximum absorbance for the compound (e.g., 265-280 nm is common for sulfonamides).[28][29][30]

    • Column Temperature: 30°C.[28]

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.[31][32][33][34] This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the main peak from all degradants observed in the forced degradation study.[33]

Conclusion and Future Directions

This guide provides the foundational strategy and detailed protocols for a comprehensive investigation into the solubility and stability of this compound. The successful execution of these studies will generate a critical dataset that informs all subsequent stages of drug development. The data will establish a re-test period, guide formulation efforts, support regulatory filings, and ultimately determine the therapeutic potential of this novel compound.[21][35] The principles and methodologies described herein represent the industry-standard approach to de-risking and advancing a new chemical entity from the laboratory to the clinic.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • PubMed. Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed.

  • Tycho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Food and Drug Administration. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

  • International Council for Harmonisation. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.

  • International Council for Harmonisation. Quality Guidelines.

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Interchim. SIF Media (Simulated Intestinal Fluids).

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • SciSpace. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • SGS Denmark. Forced Degradation Testing.

  • Pion Inc. Dissolution Media Simulating Fasted and Fed States.

  • PubMed. In vitro solubility assays in drug discovery.

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.

  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.

  • Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.

  • BenchChem. Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation.

  • National Institutes of Health. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of Sulfonamide Derivatives.

  • Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers.

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices.

  • National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation.

  • Pharmaceutical Outsourcing. Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.

  • Pharmaceutical Technology. Stability Testing: The Crucial Development Step.

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

  • Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.

  • gmp-compliance.org. Guidance for Industry.

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

  • SvedbergOpen. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products.

  • Charles River Laboratories. Stability Testing.

  • Regulations.gov. Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance.

  • ACS Nano. Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers.

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

  • SciSpace. Analysis of Physicochemical Properties for Drugs of Natural Origin.

  • ResearchGate. Physicochemical Aspects to Be Considered in Pharmaceutical Product Development.

Sources

Potential Biological Activities of 5-Chloro-4-nitrothiophene-2-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to novel drug discovery. 5-Chloro-4-nitrothiophene-2-sulfonamide emerges as a compound of significant interest, integrating the well-established therapeutic potential of the thiophene-2-sulfonamide core with the bio-active functionalities of nitro and chloro substituents. The thiophene ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in a variety of biological interactions.[1][2] The sulfonamide group is a cornerstone of medicinal chemistry, most famously as the basis for sulfa drugs, but also as a key zinc-binding group in a multitude of enzyme inhibitors.[3][4]

This technical guide will provide an in-depth exploration of the potential biological activities of this compound, drawing upon established knowledge of its constituent chemical features. We will delve into the mechanistic rationale for its predicted activities as a carbonic anhydrase inhibitor, an antimicrobial agent, and an anticancer therapeutic. Furthermore, this guide will present detailed, field-proven experimental protocols to empower researchers to systematically investigate these promising avenues.

Predicted Biological Activity I: Carbonic Anhydrase Inhibition

The most prominent and predictable biological activity of this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Their inhibition has therapeutic applications in treating glaucoma, edema, epilepsy, and certain types of cancer.[5][6]

Mechanistic Rationale: The Zinc-Binding Pharmacophore

The cornerstone of this predicted activity is the unsubstituted sulfonamide group (-SO₂NH₂) directly attached to the thiophene ring. This functional group is the archetypal zinc-binding group for carbonic anhydrase inhibitors. The nitrogen atom of the sulfonamide coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and thereby disrupting the catalytic cycle.[7] Numerous studies have demonstrated that thiophene-2-sulfonamides are potent inhibitors of various human CA isoforms, including CA I, II, IX, and XII.[7][8][9] The thiophene ring itself participates in favorable hydrophobic interactions within the active site, further enhancing binding affinity.[7]

Experimental Workflow for Assessing Carbonic Anhydrase Inhibition

A robust investigation into the CA inhibitory potential of this compound would involve a tiered approach, starting with in vitro enzyme kinetics and progressing to cell-based assays.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation A Compound Synthesis & Purification B Stopped-Flow CO₂ Hydrase Assay A->B Test Compound C Determination of IC₅₀ and Kᵢ Values B->C Kinetic Data D Isoform Selectivity Screening (hCA I, II, IX, XII) C->D Potency Data E Cell Line Selection (e.g., Glaucoma or Cancer Models) D->E Informs Selection F Cell Viability/ Proliferation Assay E->F Treated Cells G Target Engagement Assay (e.g., CETSA) F->G Confirmation of Non-Toxic Doses

Caption: Workflow for Carbonic Anhydrase Inhibitor Evaluation.

This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.4).

    • Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer to a final concentration of ~10 µM.

    • Prepare a pH indicator solution (e.g., 0.2 mM p-nitrophenol) in the assay buffer.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • In one syringe, mix the CA enzyme, buffer, pH indicator, and varying concentrations of the test compound. Allow this mixture to incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • The second syringe contains the saturated CO₂ solution.

    • Rapidly mix the contents of the two syringes. The final concentrations in the reaction cell would be, for example, 1 µM enzyme, 0.1 mM p-nitrophenol, and the desired inhibitor concentration.

    • Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) over time. The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

Predicted Biological Activity II: Antimicrobial Effects

The presence of both a nitro group and a chloro atom on the thiophene ring strongly suggests that this compound possesses antimicrobial properties. Nitro-heterocyclic compounds are a known class of antimicrobial agents, and halogen substitution can further enhance this activity.[10][11]

Mechanistic Rationale: A Two-Pronged Attack
  • Reductive Activation of the Nitro Group: A primary mechanism for nitro-aromatic antimicrobials is the reductive activation of the nitro group by bacterial nitroreductases.[11] This process generates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are highly toxic to the bacterial cell. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[11]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonamide groups, combined with the presence of a chlorine atom, makes the thiophene ring susceptible to nucleophilic attack. Intracellular thiols, such as glutathione or cysteine residues in proteins, can act as nucleophiles, attacking the carbon atom bearing the chlorine and leading to its displacement.[10][12] This covalent modification of essential biomolecules can disrupt cellular function and contribute to the antimicrobial effect.

G cluster_0 Pathway 1: Reductive Activation cluster_1 Pathway 2: Nucleophilic Attack A 5-Chloro-4-nitrothiophene- 2-sulfonamide Enters Bacterial Cell B Bacterial Nitroreductases A->B E Intracellular Thiols (e.g., Glutathione) A->E C Generation of Reactive Nitrogen Species B->C D Damage to DNA, Proteins, and Lipids C->D H Bacterial Cell Death D->H F Displacement of Chlorine Atom E->F G Covalent Modification of Essential Biomolecules F->G G->H

Caption: Proposed Antimicrobial Mechanisms of Action.

Experimental Workflow for Antimicrobial Activity Screening

A standard workflow to assess the antimicrobial potential of a novel compound involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

    • Prepare a standardized inoculum of each microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Compound Preparation and Serial Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth with a small percentage of DMSO) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Dilute the standardized inoculum and add a specific volume to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Predicted Biological Activity III: Anticancer Effects

The chemical functionalities present in this compound suggest potential for anticancer activity through multiple mechanisms. Thiophene derivatives have been widely explored as anticancer agents, and the nitro group can also contribute to cytotoxicity against tumor cells.[13][14][15][16]

Mechanistic Rationale: Multi-Target Potential
  • Inhibition of Tumor-Associated Carbonic Anhydrases: As previously discussed, the thiophene-sulfonamide scaffold is a potent CA inhibitor. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and play a crucial role in tumor acidosis, proliferation, and metastasis.[7] Inhibition of these isoforms can disrupt the tumor microenvironment and suppress cancer cell growth.

  • Induction of Oxidative Stress: Similar to its antimicrobial mechanism, the nitro group can be reduced by intracellular reductases (e.g., cytochrome P450 reductase) in cancer cells, leading to the formation of reactive oxygen species (ROS).[15] Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger apoptotic cell death pathways.[14]

  • Inhibition of Kinases or Other Enzymes: The thiophene scaffold is a common feature in many kinase inhibitors.[1][17] While a specific kinase target is not immediately obvious without experimental data, the overall structure of this compound warrants screening against panels of kinases or other enzymes critical for cancer cell survival and proliferation, such as topoisomerases.[15]

Experimental Workflow for Anticancer Activity Evaluation

Initial assessment of anticancer activity typically involves cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate the mode of action.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[11]

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add MTT solution (typically 0.5 mg/mL in medium) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]

    • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ value.[13]

Quantitative Data Summary

As this compound is a compound of potential activity, specific quantitative data is not yet available. The tables below are templates for summarizing data obtained from the experimental protocols described above.

Table 1: Carbonic Anhydrase Inhibition Profile

CA Isoform IC₅₀ (nM) Kᵢ (nM)
hCA I
hCA II
hCA IX

| hCA XII | | |

Table 2: Antimicrobial Activity Profile

Microorganism MIC (µg/mL)
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Pseudomonas aeruginosa (Gram-negative)

| Candida albicans (Fungus) | |

Table 3: Anticancer Cytotoxicity Profile

Cancer Cell Line GI₅₀ / IC₅₀ (µM) after 48h
MCF-7 (Breast)
A549 (Lung)

| HeLa (Cervical) | |

Conclusion and Future Directions

This compound stands as a molecule with a compelling, rationally designed potential for multifaceted biological activity. Its structural features strongly suggest it could function as a potent carbonic anhydrase inhibitor, a broad-spectrum antimicrobial agent, and a novel anticancer compound. The true therapeutic value of this molecule, however, can only be unlocked through rigorous experimental validation. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate these possibilities. Future work should focus on a full structure-activity relationship (SAR) study to optimize potency and selectivity, followed by preclinical evaluation in relevant animal models to assess efficacy and safety. The convergence of these promising pharmacophores in a single, synthetically accessible molecule makes this compound a high-priority candidate for further drug discovery and development efforts.

References

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). Vertex AI Search.
  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). Bioorganic & Medicinal Chemistry, 8(8), 2145-2155.
  • Studies on the biological activity of some nitrothiophenes. (n.d.). Organic & Biomolecular Chemistry.
  • Comparative Efficacy of 2-Nitrothiophene Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • The Double-Edged Sword: Unveiling the Biological Activities of 2-Nitrothiophene Derivatives. (n.d.). Benchchem.
  • Studies on the biological activity of some nitrothiophenes. (n.d.). ResearchGate.
  • Thiophenesulfonamides are specific inhibitors of quorum sensing in p
  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-3962.
  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. (2013). Bioorganic & Medicinal Chemistry, 21(17), 5456-5463.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). Molecules.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • Therapeutic importance of synthetic thiophene. (n.d.). PMC.
  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate.
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 693.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 76.
  • Thiophene-containing compounds with antimicrobial activity. (2022). Archiv der Pharmazie, 355(6), e2100462.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers in Microbiology.
  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024). Scientific Reports, 14(1), 11099.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). International Journal of Molecular Sciences, 20(1), 198.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Drug Design, Development and Therapy, 18, 2281-2296.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Physical Sciences Reviews.
  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

The Enigmatic Core of Carbonic Anhydrase Inhibition: A Technical Guide to 5-Chloro-4-nitrothiophene-2-sulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular targets, carbonic anhydrases (CAs) have emerged as a family of enzymes with profound physiological and pathological significance. This technical guide delves into the chemistry, biology, and therapeutic potential of a pivotal class of CA inhibitors: 5-Chloro-4-nitrothiophene-2-sulfonamide and its analogs. As we navigate through the synthesis, structure-activity relationships, and biological evaluation of these compounds, we will uncover the subtle molecular interactions that govern their inhibitory prowess and explore their promise in addressing a spectrum of human diseases, from glaucoma to cancer.

The Target: Carbonic Anhydrases - Gatekeepers of pH Homeostasis

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH regulation, ion transport, and bone resorption. The human genome encodes for 15 different CA isoforms, each with a unique tissue distribution and subcellular localization, allowing for fine-tuned regulation of pH in various physiological compartments.

The dysregulation of CA activity is implicated in numerous pathologies. For instance, the overexpression of CA isoforms IX and XII is a hallmark of many solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy. In the eye, CA II and IV are involved in the production of aqueous humor, and their inhibition is a key strategy in the management of glaucoma.

The Inhibitor: this compound - A Privileged Scaffold

The sulfonamide functional group (R-SO₂NH₂) is the quintessential pharmacophore for carbonic anhydrase inhibition. The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. Thiophene-based sulfonamides, in particular, have garnered significant attention due to their potent inhibitory activity and favorable pharmacokinetic properties.

This compound stands as a core structure in the design of potent CA inhibitors. The thiophene ring serves as a rigid scaffold, while the chloro and nitro substituents provide opportunities for synthetic diversification and modulation of the molecule's electronic and steric properties. Understanding the synthesis and chemical behavior of this core structure is paramount for the development of novel and selective CA inhibitors.

Synthesis and Methodology: Crafting the Molecular Tools

The synthesis of this compound and its analogs typically proceeds through a multi-step sequence, starting from readily available thiophene precursors. A crucial intermediate in this process is 5-chloro-4-nitrothiophene-2-sulfonyl chloride.

General Synthesis of Thiophene-2-sulfonamides

A common synthetic route to thiophene-2-sulfonamides involves the reaction of the corresponding sulfonyl chloride with ammonia or a primary/secondary amine. The sulfonyl chloride itself can be prepared from the parent thiophene through chlorosulfonation.

Experimental Protocol: General Synthesis of a Thiophene-2-sulfonamide from a Thiophene-2-sulfonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the thiophene-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as diethyl ether or dichloromethane.

  • Ammonolysis: Cool the solution to 0 °C in an ice bath. Slowly add a solution of aqueous ammonia (excess) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the resulting precipitate (the sulfonamide) is collected by filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure thiophene-2-sulfonamide.

Biological Evaluation: Quantifying Inhibitory Potency

The inhibitory activity of this compound and its analogs against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO₂, and the inhibition of this activity by the test compound.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES or TRIS buffer, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in the buffer. The final concentration in the assay is typically in the nanomolar range.

    • Substrate Solution: Prepare a saturated solution of CO₂ in water by bubbling CO₂ gas through chilled deionized water.

    • Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • One syringe of the instrument is loaded with the enzyme solution (pre-incubated with the inhibitor for a defined period) and a pH indicator.

    • The second syringe is loaded with the CO₂-saturated water.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the absorbance data.

    • The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the initial rates against the inhibitor concentrations and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Structure-Activity Relationships (SAR): Decoding the Molecular Language of Inhibition

The potency and selectivity of thiophene-2-sulfonamide inhibitors are highly dependent on the nature and position of the substituents on the thiophene ring. A systematic exploration of these structural modifications allows for the development of a comprehensive structure-activity relationship (SAR).

CompoundR1R2hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1 HH25012255.8
2 ClH988.5154.2
3 BrH1209.1184.9
4 HNO₂755.29.83.1
5 ClNO₂45 1.8 4.5 1.5

Note: The data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Key SAR Insights:

  • Position 5 Substitution: The introduction of a halogen, such as chlorine or bromine, at the 5-position of the thiophene ring generally enhances the inhibitory activity against most CA isoforms.

  • Position 4 Substitution: The presence of an electron-withdrawing group, such as a nitro group, at the 4-position significantly increases the inhibitory potency. The combination of a 5-chloro and a 4-nitro substituent, as in the core compound of this review, results in a highly potent inhibitor.

  • Sulfonamide Moiety: The unsubstituted sulfonamide group is crucial for coordinating with the zinc ion in the active site. N-alkylation or N-arylation of the sulfonamide can modulate the inhibitory profile and selectivity.

Biological Activities and Mechanisms of Action: From Bench to Bedside

The potent and often selective inhibition of specific carbonic anhydrase isoforms by this compound and its analogs translates into a wide range of potential therapeutic applications.

Anti-Glaucoma Agents

The inhibition of CA II and IV in the ciliary body of the eye reduces the formation of bicarbonate, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure. This makes CA inhibitors a mainstay in the treatment of glaucoma.

Glaucoma_Pathway CO2_H2O CO₂ + H₂O CAII_IV CA II, CA IV CO2_H2O->CAII_IV Catalysis HCO3_H HCO₃⁻ + H⁺ Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives IOP Intraocular Pressure Aqueous_Humor->IOP Increases CAII_IV->HCO3_H Inhibitor 5-Chloro-4-nitrothiophene- 2-sulfonamide Analog Inhibitor->CAII_IV Inhibits Cancer_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_Upregulation Upregulation of CA IX & CA XII HIF1a->CAIX_XII_Upregulation Extracellular_Acidification Extracellular Acidification (Low pH) CAIX_XII_Upregulation->Extracellular_Acidification Leads to Tumor_Progression Tumor Progression (Invasion, Metastasis, Therapy Resistance) Extracellular_Acidification->Tumor_Progression Promotes Inhibitor Selective CA IX/XII Inhibitor Inhibitor->CAIX_XII_Upregulation Inhibits

Caption: Targeting Tumor-Associated Carbonic Anhydrases.

Future Directions and Perspectives

The field of carbonic anhydrase inhibitors is a vibrant area of research with immense therapeutic potential. The continued exploration of the chemical space around the this compound scaffold will undoubtedly lead to the discovery of even more potent and isoform-selective inhibitors. The development of novel drug delivery systems to target these inhibitors to specific tissues and organs will further enhance their therapeutic efficacy and minimize off-target side effects. As our understanding of the intricate roles of carbonic anhydrases in health and disease deepens, so too will the opportunities to harness the power of their inhibitors for the betterment of human health.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. [Link]

  • Winum, J. Y., Rami, M., Scozzafava, A., Montero, J. L., & Supuran, C. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Journal of Medicinal Chemistry, 48(6), 2121–2125. [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new druggable target for the treatment of solid tumors. Current Pharmaceutical Design, 20(41), 6517–6528. [Link]

Safety, handling, and MSDS for 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Chloro-4-nitrothiophene-2-sulfonamide

Introduction: A Chemist's Guide to a Potent Moiety

This compound (CAS No. 61714-46-3) is an organic building block with significant potential in medicinal chemistry and drug development. Its structure, featuring a sulfonamide group, a nitro group, and a halogenated thiophene ring, makes it a versatile precursor for synthesizing novel therapeutic agents. The sulfonamide functional group is a cornerstone of numerous established drugs, known for a wide range of pharmacological activities.[1][2] The incorporation of a nitrothiophene scaffold can further modulate biological activity, a strategy explored in the development of new antibacterial agents.[3]

However, the very features that make this compound chemically valuable necessitate a rigorous and informed approach to its handling. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed for the professional researcher, providing not only the necessary safety protocols but also the scientific rationale behind them.

A critical point of caution is the potential for confusion with structurally similar compounds. This guide pertains exclusively to this compound (a sulfonamide, CAS 61714-46-3). It must not be confused with its synthetic precursor, 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (a sulfonyl chloride, CAS 58457-24-2). Sulfonyl chlorides exhibit significantly different reactivity, particularly with nucleophiles like water, and applying safety protocols interchangeably could lead to hazardous situations.[4][5]

Section 1: Comprehensive Hazard Analysis and Risk Mitigation

Understanding the specific hazards of this compound is the foundation of a robust safety plan. The compound is classified under the Globally Harmonized System (GHS) as an irritant.[6][7] This classification is not merely a label; it is a directive for specific handling practices derived from the compound's chemical nature.

Hazard Class GHS Pictogram Signal Word Hazard Statements Precautionary Statements (Selected)
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[6]P264, P280, P302+P352, P332+P313
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[6]P280, P305+P351+P338, P337+P313
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation.[6]P261, P271, P304+P340, P312
(STOT: Specific Target Organ Toxicity)

The Causality Behind the Hazards:

  • Skin and Eye Irritation (H315, H319): The irritation potential is linked to the molecule's acidic sulfonamide proton and the overall electrophilic nature of the nitro-aromatic ring system. Direct contact with skin or mucous membranes, like the eyes, can lead to localized inflammatory responses.[6]

  • Respiratory Irritation (H335): As a fine powder, the primary risk of respiratory irritation comes from the inhalation of airborne particulates.[6] These particles can deposit in the respiratory tract, causing physical irritation and potential inflammation.

A proactive risk assessment is paramount before any bench work begins. This involves not just acknowledging the hazards but implementing a hierarchy of controls to mitigate them.

cluster_plan Risk Assessment Workflow start Identify Hazards (Review SDS) eval Evaluate Risks (Quantity, Frequency, Procedure) start->eval Analyze controls Implement Controls eval->controls Mitigate ppe Select PPE controls->ppe Personal Barrier proceed Proceed with Experiment ppe->proceed Safe to Start review Review & Re-assess proceed->review After Procedure or Change review->start Iterate cluster_workflow Safe Weighing & Handling Workflow prep Step 1: Preparation Don PPE Verify Fume Hood stage Step 2: Staging Place all materials in fume hood prep->stage weigh Step 3: Weighing Carefully dispense solid to avoid dust stage->weigh dissolve Step 4: Dissolution Transfer solid to solvent Rinse weigh boat weigh->dissolve cleanup Step 5: Immediate Cleanup Dispose of single-use items in designated waste dissolve->cleanup final Step 6: Finalization Decontaminate area Wash hands cleanup->final

Caption: A step-by-step workflow for handling the solid compound.

Section 3: Chemical Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. [6]The instruction to "Store locked up" on the SDS suggests securing the material to restrict access to authorized personnel only. [6]* Rationale: A "tightly closed" container prevents the uptake of atmospheric moisture. While not water-reactive like a sulfonyl chloride, moisture could affect powder handling or long-term stability. A "cool" environment mitigates the risk of degradation over time.

  • Incompatibilities: Avoid storage with strong oxidizing agents. The thiophene ring and sulfonamide group can be susceptible to oxidation. While specific incompatibility data for this exact molecule is limited, general principles dictate separation from incompatible chemical classes. [4]

Section 4: Emergency Response Protocols

Preparedness is key to managing unexpected events like spills or exposures.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure Route Action Underlying Principle
Inhalation Move the individual to fresh air. If they feel unwell, call a poison center or doctor. [6]Removes the person from the source of the irritant particulate.
Skin Contact Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice. [6]Physically removes the irritating compound from the skin surface to halt further irritation.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice. [6]Dilutes and flushes the chemical from the eye. Rinsing for an extended period ensures complete removal of any trapped particulates.
Ingestion Rinse mouth with water. Call a poison center or doctor if you feel unwell. [4]Dilutes the chemical in the mouth and throat. Do not induce vomiting , as this can cause further damage.
Spill Response

For a small powder spill (e.g., <1 gram) inside a chemical fume hood:

  • Alert: Notify others in the immediate area.

  • Isolate: Ensure the fume hood sash remains lowered.

  • PPE: Wear your standard lab PPE, including double-gloving if desired.

  • Contain: Gently cover the spill with a damp paper towel to avoid raising dust.

  • Clean: Carefully wipe the area from the outside-in. Place the contaminated towels in the designated solid hazardous waste container.

  • Decontaminate: Wipe the area with an appropriate solvent (e.g., 70% ethanol) and then water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

n1 Spill Occurs n2 Is spill large or outside containment? n1->n2 n3 Is spill a powder? n2->n3 No n4 Evacuate Area Call EHS n2->n4 Yes n6 Gently cover with damp paper towel n3->n6 Yes n7 Clean from outside-in n3->n7 No (Liquid) n8 Dispose of all materials as hazardous waste n5 Don PPE (Gloves, Goggles) n5->n6 n6->n7 n7->n8

Caption: Decision tree for responding to a chemical spill.

Section 5: Waste Disposal

All materials contaminated with this compound, including unused product, contaminated labware (pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous trash or other incompatible waste streams. [8]* Containment: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Disposal: Arrange for collection by your institution's EHS department or a licensed professional waste disposal service. [6][9]Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Summary of Physicochemical Data

Property Value Source
CAS Number 61714-46-3[6][7]
Molecular Formula C₄H₃ClN₂O₄S₂[7]
Molecular Weight 242.66 g/mol [7]
Appearance Solid Powder[6]
Melting Point 156.34 °C (Predicted)[7]
Boiling Point ~471.0 °C at 760 mmHg (Predicted)[7]

References

  • Capot Chemical. (2008). MSDS of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. 4

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. 6

  • Apollo Scientific. (2023). SAFETY DATA SHEET: 2-CHLORO-3-NITROTHIOPHENE-5-SULPHONAMIDE. 9

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorothiophenesulphonyl chloride. 5

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Chlorothiophenesulphonyl chloride.

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 5-chloro-4-nitrothiophene-2-sulfonyl chloride. 10

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chlorothiophene-2-sulfonamide. 11

  • OSHA. (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Labsolu. (n.d.). This compound. 7

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: p-Toluenesulfonamide.

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

  • PubChem. (n.d.). 5-Chloro-4-nitrothiophene-2-carboxylic acid.

  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonamide.

  • ChemicalBook. (2025). 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE.

  • ChemScene. (n.d.). 5-Chlorothiophene-2-sulfonamide.

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).

  • ChemicalBook. (2025). 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID - Safety Data Sheet.

  • AiFChem. (n.d.). 5-Chloro-4-nitrothiophene-2-sulfonyl chloride.

  • ECHEMI. (n.d.). 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER SDS.

  • ChemicalBook. (2025). 5-Chlorothiophene-2-sulfonamide.

  • VSNCHEM. (n.d.). vt20336 5-chloro-4-nitrothiophene-2-sulfonyl chloride.

  • CDC. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.

  • Al-Ghamdi, S. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride.

  • Wikipedia. (n.d.). Sulfonamide (medicine).

  • Benchchem. (n.d.). Navigating the Safe Disposal of 2-Nitrothiophene: A Procedural Guide.

  • Khan, A. et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

  • PubChem. (n.d.). 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid.

Sources

An In-depth Technical Guide to 5-Chloro-4-nitrothiophene-2-sulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-4-nitrothiophene-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery of this molecule is not extensively documented, its synthesis and properties can be understood through the well-established chemistry of its precursor, 5-Chloro-4-nitrothiophene-2-sulfonyl chloride, and the broader class of sulfonamide drugs. This document will delve into the inferred historical context, a detailed synthesis protocol, its chemical and physical properties, and its potential mechanisms of action and therapeutic applications. The guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Convergence of Thiophenes and Sulfonamides in Drug Discovery

The history of medicinal chemistry is rich with examples of how specific chemical scaffolds contribute to the development of potent therapeutic agents. Two such foundational pillars are the thiophene ring and the sulfonamide functional group. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block in pharmaceuticals, known for its diverse biological activities.[1] Similarly, the discovery of sulfonamides in the 1930s revolutionized medicine as the first class of effective systemic antibacterial agents.[2] The strategic combination of these two moieties in this compound creates a molecule with significant potential for biological activity, drawing from the established properties of both nitrothiophenes and aromatic sulfonamides.

Inferred Discovery and Historical Context

The intellectual drivers for creating such a molecule likely stem from several key areas of drug discovery:

  • Antibacterial Research: The historical success of sulfa drugs would have encouraged the synthesis of novel sulfonamide derivatives to overcome resistance and broaden their spectrum of activity.

  • Enzyme Inhibition: Aromatic sulfonamides are well-established inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases.[5][6][7] The exploration of diverse aromatic and heterocyclic scaffolds is a common strategy in the design of potent and selective enzyme inhibitors.

  • Antiparasitic and Antifungal Agents: Nitro-substituted heterocycles, including nitrothiophenes, have demonstrated significant activity against a range of pathogens.[8][9][10]

Synthesis and Chemical Properties

The primary route for the synthesis of this compound is the reaction of its corresponding sulfonyl chloride with an ammonia source.

Synthesis Workflow

G cluster_0 Synthesis of this compound Start 5-Chloro-4-nitrothiophene-2-sulfonyl Chloride (Precursor) Process1 Reaction with Ammonia Source (e.g., Aqueous Ammonia) Start->Process1 Reactant Product This compound Process1->Product Desired Product Byproduct Ammonium Chloride (Byproduct) Process1->Byproduct Forms

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 5-Chloro-4-nitrothiophene-2-sulfonyl Chloride

This protocol is based on established methods for the conversion of sulfonyl chlorides to primary sulfonamides.[11][12]

Materials:

  • 5-Chloro-4-nitrothiophene-2-sulfonyl chloride

  • Aqueous ammonia (e.g., 28-30% solution)

  • Suitable organic solvent (e.g., tetrahydrofuran, acetone)

  • Deionized water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride in a suitable organic solvent.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Ammonia: Slowly add an excess of aqueous ammonia to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Quenching and Precipitation: Pour the reaction mixture into cold water.

  • Acidification: Acidify the aqueous mixture with hydrochloric acid to precipitate the sulfonamide product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain this compound.

Chemical and Physical Properties
PropertyValueReference
CAS Number 61714-46-3[13]
Molecular Formula C4H3ClN2O4S2[13]
Molecular Weight 242.66 g/mol [13]
Predicted Boiling Point ~471.0° C at 760 mmHg[13]
Predicted Melting Point 156.34° C[13]
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents

Potential Mechanism of Action and Therapeutic Applications

The biological activity of this compound can be inferred from the individual contributions of its key functional groups.

Inferred Signaling Pathways and Molecular Targets

G cluster_0 Potential Mechanisms of Action Molecule 5-Chloro-4-nitrothiophene- 2-sulfonamide Target1 Carbonic Anhydrase Molecule->Target1 Binds to Target2 Bacterial Dihydropteroate Synthase Molecule->Target2 Competitively Inhibits Target3 Redox Cycling (Nitro Group) Molecule->Target3 Undergoes Effect1 Inhibition of pH Regulation, Ion Transport Target1->Effect1 Leads to Effect2 Inhibition of Folic Acid Synthesis Target2->Effect2 Leads to Effect3 Generation of Reactive Nitrogen Species Target3->Effect3 Leads to Outcome1 Antitumor, Antiglaucoma Activity Effect1->Outcome1 Results in Outcome2 Antibacterial Activity Effect2->Outcome2 Results in Outcome3 Antimicrobial, Antiparasitic Activity Effect3->Outcome3 Results in

Sources

Theoretical and computational studies of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Chloro-4-nitrothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound, a novel heterocyclic compound with potential pharmacological significance. While experimental data on this specific molecule is not extensively available, this document synthesizes established methodologies from studies on analogous sulfonamide and nitrothiophene derivatives to propose a robust protocol for its synthesis, characterization, and in-silico analysis. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering a detailed roadmap for investigating the structural, electronic, and biological properties of this promising compound.

Introduction: The Therapeutic Potential of Sulfonamides

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2][3] Their therapeutic applications are diverse, ranging from antibacterial[4] and anticancer agents to diuretics and hypoglycemics.[2] The incorporation of a thiophene ring, a sulfur-containing heterocycle, into the sulfonamide scaffold has been shown to modulate and enhance these biological activities. Furthermore, the introduction of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties and reactivity of the molecule, potentially leading to novel therapeutic applications.[4] this compound emerges as a molecule of interest, combining the established pharmacophore of a sulfonamide with the unique electronic characteristics of a chlorinated and nitrated thiophene ring.

This guide will delineate a multidisciplinary approach to understanding this molecule, beginning with its synthesis and moving through detailed spectroscopic and computational analyses.

Synthesis and Characterization

While a specific synthesis for this compound is not prominently documented, a plausible synthetic route can be extrapolated from established methods for analogous compounds.[5][6][7]

Proposed Synthetic Pathway

A logical approach would involve the chlorosulfonation of a suitable thiophene precursor, followed by amination and subsequent nitration.

Experimental Protocol: Proposed Synthesis

  • Chlorosulfonation of 2-Chlorothiophene: 2-Chlorothiophene would be reacted with chlorosulfonic acid at low temperatures to yield 5-chlorothiophene-2-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride would then be treated with aqueous ammonia to produce 5-chlorothiophene-2-sulfonamide.

  • Nitration: The final step would involve the nitration of 5-chlorothiophene-2-sulfonamide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. Careful control of reaction conditions would be crucial to ensure regioselectivity and prevent side reactions.

Caption: Proposed synthetic route for this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the functional groups present in the molecule.[8][9]

Expected Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)3350-3250
C-H (Aromatic)3100-3000
C=C (Aromatic)1600-1450
SO₂ (Asymmetric)1350-1310
SO₂ (Symmetric)1160-1140
C-NO₂1550-1500 and 1360-1320
C-Cl800-600

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[9][10]

Expected Chemical Shifts (δ, ppm)

  • ¹H NMR: The aromatic proton on the thiophene ring is expected to appear as a singlet in the range of 7.0-8.5 ppm. The N-H protons of the sulfonamide group would likely appear as a broad singlet further downfield.[1]

  • ¹³C NMR: Characteristic signals for the carbon atoms of the thiophene ring, as well as those bearing the chloro, nitro, and sulfonamide groups, would be expected in the aromatic region of the spectrum (120-150 ppm).[10]

Computational and Theoretical Studies

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.[11][12][13]

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the ground-state geometry of the molecule.

Computational Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry package.[14]

  • Method: B3LYP functional.[15][16]

  • Basis Set: 6-311++G(d,p).[12][13]

  • Procedure: The initial structure of this compound would be built and optimized without any symmetry constraints. A frequency calculation would then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[13]

Caption: A streamlined workflow for molecular docking studies.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational approach for the investigation of this compound. By leveraging established synthetic methodologies and in-silico techniques, researchers can gain significant insights into the physicochemical properties and potential biological activity of this novel compound. The proposed workflow provides a solid foundation for future experimental studies, which are essential to validate the theoretical predictions and fully elucidate the therapeutic potential of this promising molecule. Further investigations could also explore the synthesis and evaluation of a library of related derivatives to establish structure-activity relationships.

References

  • PubChem. 5-Chlorothiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Available from: [Link]

  • Uno T, Machida K, Hanai K. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chem Pharm Bull (Tokyo). 1966 Jul;14(7):756-62. Available from: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available from: [Link]

  • Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C20) Molecule. ResearchGate. Available from: [Link]

  • DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. ResearchGate. Available from: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Available from: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. ResearchGate. Available from: [Link]

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C20) Molecule. Semantic Scholar. Available from: [Link]

  • DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. Available from: [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available from: [Link]

  • Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). SciSpace. Available from: [Link]

  • DESIGN, SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL DOCKING STUDIES OF NOVEL SULFONAMIDE DERIVATIVES. Semantic Scholar. Available from: [Link]

  • Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C2). Baghdad Science Journal. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

  • Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR). Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. ResearchGate. Available from: [Link]

  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. Available from: [Link]

  • Theoretical investigations on the molecular structure, vibrational spectra, HOMO–LUMO and NBO analysis of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole. ESIS Rational Drug Design & Development Group. Available from: [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]

  • Synthesis, characterization, and study of linear and non-linear optical properties of some newly thieno[2,3-b]thiophene analogs. ResearchGate. Available from: [Link]

  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. Available from: [Link]

  • Biological activities of sulfonamides. ResearchGate. Available from: [Link]

Sources

Methodological & Application

Synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-nitrothiophene-2-sulfonamide is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the development of various therapeutic agents. The strategic placement of chloro, nitro, and sulfonamide functionalities on the thiophene scaffold provides a versatile platform for further chemical modifications. This application note presents a comprehensive, step-by-step experimental protocol for the synthesis of this compound, starting from the readily available 2-chlorothiophene. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind key experimental choices to ensure both safety and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is a three-step process commencing with 2-chlorothiophene. The synthetic pathway is outlined below:

  • Chlorosulfonation: The initial step involves an electrophilic aromatic substitution reaction where 2-chlorothiophene is treated with chlorosulfonic acid to introduce a sulfonyl chloride group. The directing effect of the chlorine atom at the 2-position guides the substitution primarily to the 5-position of the thiophene ring, yielding 5-chlorothiophene-2-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then converted to the corresponding sulfonamide through a nucleophilic substitution reaction with aqueous ammonia. This step is a robust and widely used method for the synthesis of sulfonamides.[1]

  • Nitration: The final step is the regioselective nitration of 5-chlorothiophene-2-sulfonamide. The existing chloro and sulfonamide substituents on the thiophene ring synergistically direct the incoming nitro group to the 4-position, affording the target compound, this compound.

Synthesis_Workflow Start 2-Chlorothiophene Step1 Chlorosulfonation Start->Step1 ClSO3H Intermediate1 5-Chlorothiophene-2-sulfonyl chloride Step1->Intermediate1 Step2 Amination Intermediate1->Step2 NH4OH (aq) Intermediate2 5-Chlorothiophene-2-sulfonamide Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 HNO3 / H2SO4 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
2-ChlorothiopheneC₄H₃ClS118.5896-43-5≥98%Sigma-Aldrich
Chlorosulfonic acidClSO₃H116.527790-94-5≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Ammonium hydroxideNH₄OH35.041336-21-628-30% solutionSigma-Aldrich
Nitric acidHNO₃63.017697-37-270% (concentrated)Sigma-Aldrich
Sulfuric acidH₂SO₄98.087664-93-995-98% (concentrated)Sigma-Aldrich
Deionized waterH₂O18.027732-18-5--
Crushed iceH₂O18.027732-18-5--
Sodium bicarbonateNaHCO₃84.01144-55-8≥99.5%Sigma-Aldrich
Brine (saturated NaCl)NaCl58.447647-14-5--
Anhydrous magnesium sulfateMgSO₄120.377487-88-9≥99.5%Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11141-78-6ACS gradeSigma-Aldrich
HexaneC₆H₁₄86.18110-54-3ACS gradeSigma-Aldrich

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

  • Chlorosulfonic Acid: This reagent reacts violently with water, releasing toxic hydrogen chloride gas. Handle with extreme care and avoid any contact with moisture.

  • Concentrated Acids: Nitric acid and sulfuric acid are strong oxidizing agents and are highly corrosive. Handle with care to avoid skin and eye contact.

  • Quenching: The quenching of reactions involving strong acids should be done slowly and with adequate cooling to control the exothermic process.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chlorothiophene-2-sulfonyl chloride

Rationale: This step utilizes an electrophilic aromatic substitution reaction. 2-Chlorothiophene is treated with chlorosulfonic acid, a potent sulfonating agent. The reaction is conducted at a low temperature to control the exothermicity and to minimize side reactions. Dichloromethane is used as an inert solvent.

Procedure:

  • In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorothiophene (10.0 g, 84.3 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (19.6 g, 168.6 mmol, 2.0 eq.) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with cold water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-chlorothiophene-2-sulfonyl chloride as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Chlorothiophene-2-sulfonamide

Rationale: This step involves the conversion of the sulfonyl chloride to a sulfonamide via ammonolysis.[2] The sulfonyl chloride is a reactive electrophile that readily reacts with the nucleophilic ammonia. The reaction is typically carried out in an aqueous medium.

Procedure:

  • Transfer the crude 5-chlorothiophene-2-sulfonyl chloride from the previous step into a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 28-30% aqueous ammonium hydroxide (60 mL) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir vigorously for 3 hours. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).

  • Dry the solid product under vacuum to afford 5-chlorothiophene-2-sulfonamide. The purity can be checked by TLC and melting point determination.

Step 3: Synthesis of this compound

Rationale: The final step is the regioselective nitration of the thiophene ring. Both the chloro and sulfonamide groups are deactivating but direct the electrophilic substitution to the 4-position. A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The reaction is performed at a low temperature to control the reaction rate and prevent the formation of byproducts.

Procedure:

  • In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (30 mL) and cool it to 0 °C in an ice-water bath.

  • Slowly add 5-chlorothiophene-2-sulfonamide (5.0 g, 25.3 mmol) in small portions with stirring, ensuring the temperature remains below 5 °C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.4 mL, 38.0 mmol, 1.5 eq.) to concentrated sulfuric acid (6 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the sulfonamide over 20 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1.5 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, slowly and carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the final product under vacuum.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -SO₂NH₂, -NO₂).

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or decomposition during workup.Ensure anhydrous conditions. Avoid excessive heating during solvent removal.
Formation of multiple spots on TLC in Step 1 Side reactions such as disulfonation.Maintain low reaction temperature during the addition of chlorosulfonic acid.
Low yield in Step 2 Incomplete reaction or loss of product during filtration.Ensure vigorous stirring and sufficient reaction time. Use fine filter paper and wash with minimal cold water.
Dark coloration or low yield in Step 3 Over-nitration or decomposition of the starting material.Strictly maintain the reaction temperature at 0-5 °C. Ensure slow, dropwise addition of the nitrating mixture.
Product is an oil instead of a solid Presence of impurities.Purify by column chromatography on silica gel.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. By understanding the chemical principles behind each step and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct nitration of aromatic sulfonamides with sodium nitrite. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of P005091. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 5-Chloro-4-nitrothiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the investigation of novel thiophene-based sulfonamides as carbonic anhydrase (CA) inhibitors, using 5-Chloro-4-nitrothiophene-2-sulfonamide as a representative compound. We delve into the foundational mechanism of action for sulfonamide inhibitors, propose a plausible synthetic pathway, and provide detailed, field-proven protocols for in vitro enzymatic inhibition assays. Furthermore, this document outlines methods for data analysis, interpretation, and advanced structural characterization. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents targeting carbonic anhydrases.

Scientific Foundation: Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes in all life kingdoms.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] This simple reaction is crucial for pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis.[3][4] In humans, 15 distinct CA isoforms have been identified, with their differential tissue distribution and subcellular localization making them prime targets for therapeutic intervention in diseases like glaucoma, epilepsy, cancer, and obesity.[4][5][6]

The sulfonamide group (R-SO₂NH₂) is the cornerstone of classical CA inhibitors (CAIs).[3] The inhibitory mechanism is well-established: the deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site, acting as a transition state analog and blocking catalytic activity.[5][7][8] The thiophene ring is a privileged scaffold in medicinal chemistry, known for its favorable electronic and bioisosteric properties that can enhance interactions with biological targets.[9][10] Therefore, compounds like this compound, which merge the potent zinc-binding sulfonamide moiety with a substituted thiophene ring, represent a logical and promising avenue for the development of novel, potentially isoform-selective CAIs.[11][12]

Presumptive Mechanism of Action

The canonical binding mode for sulfonamide-based inhibitors is highly conserved across the α-CA family. The process is initiated by the inhibitor accessing the conical active site cleft, at the bottom of which lies the catalytic Zn(II) ion.

Key Interactions:

  • Zinc Coordination: The primary and most critical interaction is the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion, displacing the zinc-bound water/hydroxide molecule that is essential for catalysis.[5][7][13]

  • Hydrogen Bonding Network: The sulfonamide's oxygen atoms typically form a network of hydrogen bonds with the side chain of the highly conserved "gatekeeper" residue, Thr199 (hCA II numbering).[14][15] This interaction helps to properly orient the inhibitor for optimal zinc binding.

  • Hydrophobic/Hydrophilic Interactions: The "tail" of the inhibitor—in this case, the 5-chloro-4-nitrothiophene ring—extends into the active site cavity and forms additional van der Waals, hydrophobic, or polar interactions with surrounding amino acid residues.[7][14] These secondary interactions are the primary determinants of an inhibitor's potency and isoform selectivity.[7][16] For instance, differences in residues like Phe131 (hCA II) versus Val131 (hCA IX) in the hydrophobic "130s subpocket" can be exploited to achieve selectivity.[16][17]

G Fig. 1: Canonical Binding of Sulfonamide Inhibitors cluster_ActiveSite CA Active Site cluster_Inhibitor This compound ZN Zn(II) HIS94 His94 ZN->HIS94 HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 THR199 Thr199 HydrophobicPocket Hydrophobic Pocket (Phe131, Val121, etc.) Sulfonamide SO₂NH⁻ Sulfonamide->ZN Coordination Bond (Primary Interaction) Sulfonamide->THR199 H-Bond Network ThiopheneRing Thiophene Tail ThiopheneRing->HydrophobicPocket van der Waals Contacts (Selectivity Determining)

Caption: General binding mode of a sulfonamide inhibitor in the CA active site.

Protocol: Hypothetical Synthesis

Principle: The synthesis involves two key steps: (1) Chlorosulfonation of a suitable thiophene precursor to install the sulfonyl chloride group, and (2) Ammonolysis of the sulfonyl chloride to form the final sulfonamide.

G Fig. 2: Hypothetical Synthesis Workflow Start Starting Material: 2-Chloro-3-nitrothiophene Step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic acid (ClSO₃H) Conditions: 0°C to RT Start->Step1 Intermediate Intermediate: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Step1->Intermediate Step2 Step 2: Ammonolysis Reagent: Aqueous Ammonia (NH₄OH) Conditions: 0°C, controlled addition Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization / Chromatography) Product->Purification

Caption: A plausible two-step synthesis route for the target compound.

Step-by-Step Protocol (Conceptual):

  • Chlorosulfonation:

    • To a flask cooled in an ice bath (0-5°C), add chlorosulfonic acid (approx. 3-5 equivalents).

    • Slowly add 2-chloro-3-nitrothiophene (1 equivalent) dropwise or in small portions, ensuring the temperature does not exceed 10°C.

    • Rationale: This electrophilic substitution reaction is highly exothermic. Slow addition at low temperature is crucial to prevent side reactions and degradation of the thiophene ring.

    • After addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure complete reaction.

    • Carefully quench the reaction by pouring it onto crushed ice. The sulfonyl chloride intermediate should precipitate as a solid.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Ammonolysis:

    • Dissolve the crude 5-chloro-4-nitrothiophene-2-sulfonyl chloride intermediate in a suitable solvent like acetone or THF.

    • Cool the solution in an ice bath.

    • Add concentrated aqueous ammonia (excess) dropwise with vigorous stirring.

    • Rationale: The reaction of the sulfonyl chloride with ammonia is rapid. Slow addition and cooling are necessary to control the reaction rate and maximize the yield of the primary sulfonamide over potential side products.

    • Stir the reaction for 1-2 hours at room temperature.

    • Remove the organic solvent under reduced pressure. The remaining aqueous slurry can be diluted with water to precipitate the product.

    • Filter the solid product, wash with water, and dry.

  • Purification & Characterization:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis).

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a robust, high-throughput compatible colorimetric assay to determine the inhibitory potency of this compound against various CA isoforms.[4]

Principle: The assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency (IC₅₀).[4][18]

G Fig. 3: Workflow for CA Inhibition Assay cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_data 3. Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) A1 Dispense Assay Buffer P1->A1 P2 Prepare CA Enzyme Stock (e.g., 1 mg/mL in cold buffer) A3 Add CA Working Solution P2->A3 P3 Prepare Substrate Stock (p-NPA in DMSO/Acetonitrile) A5 Initiate reaction by adding Substrate P3->A5 P4 Prepare Inhibitor Stocks (Test compound & Acetazolamide in DMSO) A2 Add Inhibitor Dilutions (or DMSO for control) P4->A2 A1->A2 A2->A3 A4 Pre-incubate (10-15 min, RT) (Allows for enzyme-inhibitor binding) A3->A4 A4->A5 D1 Measure Absorbance at 405 nm (Kinetic mode, e.g., every 30s for 15 min) A5->D1 D2 Calculate Reaction Rates (V₀) (Slope of linear portion of curve) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot % Inhibition vs. [Inhibitor] (Logarithmic scale) D3->D4 D5 Determine IC₅₀ Value (Non-linear regression) D4->D5

Caption: Step-by-step workflow for the p-NPA based CA inhibition assay.

Materials & Reagents:

  • CA Enzyme: Purified human CA isoforms (e.g., hCA I, hCA II, hCA IV, hCA IX).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Inhibitor: this compound.

  • Positive Control: Acetazolamide (a well-characterized, broad-spectrum CAI).

  • Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.5.

  • Organic Solvent: DMSO (for dissolving inhibitor and substrate).

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl and adjust pH to 7.5 with HCl.

    • CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA powder in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • CA Working Solution: Immediately before use, dilute the CA stock to the desired final concentration (e.g., ~2-5 µg/mL) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear rate.

    • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO or acetonitrile. Prepare this solution fresh daily.

    • Inhibitor Stocks (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO. Create a serial dilution series (e.g., 10-fold dilutions) from this stock in DMSO.

  • Assay Plate Setup (200 µL final volume per well):

    • Perform all measurements in triplicate.

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • 100% Activity Control (Vehicle): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of the respective test compound dilution in DMSO.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of the respective Acetazolamide dilution in DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank wells.

    • Mix gently (e.g., by tapping the plate or using an orbital shaker for 30 seconds).

    • Incubate the plate at room temperature for 15 minutes.

    • Rationale: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its potency.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells (including the Blank). The final p-NPA concentration will be 0.3 mM.

    • Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve.

    • Subtract the rate of the Blank (non-enzymatic hydrolysis) from all other rates.

    • Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism or R.

Data Presentation and Interpretation

Quantitative inhibition data should be summarized to allow for easy comparison of potency and selectivity across different CA isoforms. The inhibition constant (Kᵢ) is a more precise measure than IC₅₀, but IC₅₀ values are widely used for initial screening.

Table 1: Representative Inhibition Data Summary

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity Index (hCA II / hCA IX)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Acetazolamide (Control)~250~12~25~6~0.48

Note: Acetazolamide values are representative literature values for comparison.

Interpretation:

  • Potency: Low nanomolar IC₅₀ values against a target isoform (e.g., hCA II, IX, or XII) indicate a potent inhibitor.[15][19]

  • Selectivity: The goal of modern CAI design is often to achieve isoform selectivity to reduce side effects.[16][20] For example, an anti-cancer agent would ideally inhibit tumor-associated isoforms (hCA IX, XII) much more strongly than the ubiquitous off-target isoforms (hCA I, II).[16] The selectivity index (e.g., IC₅₀ for hCA II / IC₅₀ for hCA IX) is a useful metric; a value >1 indicates selectivity for hCA IX over hCA II.

Advanced Characterization Protocols

For lead compounds, further biophysical and structural studies are essential to fully understand their mechanism and guide optimization.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (Kₐ/K₋, ΔH, ΔS). It is considered the gold standard for characterizing binding affinity.[21]

  • X-ray Crystallography: Co-crystallizing the inhibitor with the target CA isoform provides high-resolution structural data of the enzyme-inhibitor complex.[7][14] This is invaluable for structure-based drug design, as it reveals the precise binding orientation and key atomic interactions that can be modified to improve potency and selectivity.[5][13][15][19]

References

  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]

  • Cakir, U., et al. (2004). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 257-261. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6348-6369. [Link]

  • Angeli, A., et al. (2021). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 12(1), 113-119. [Link]

  • De Simone, G., et al. (2005). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 48(5), 1253-1260. [Link]

  • Dudutienė, V., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2014, 638902. [Link]

  • Osman, S. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521-530. [Link]

  • Pilipuitytė, L., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Biological Macromolecules, 183, 2235-2246. [Link]

  • De Simone, G., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. [Link]

  • Gecibesler, I. H., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 929. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Premilovac, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Rasool, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 368080. [Link]

  • Akocak, S., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1603-1611. [Link]

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: synthesis of membrane-impermeant low molecular weight sulfonamides possessing in vivo selectivity for the membrane-bound versus cytosolic isozymes. Journal of Medicinal Chemistry, 44(13), 2133-2142. [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. [Link]

  • D'Ascenzio, M., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Angeli, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(7), 826-830. [Link]

  • de la Cruz, M. J., et al. (2024). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

Sources

Application Notes and Protocols: Antimicrobial and Antibacterial Activity of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Sulfonamide-containing compounds have long been a cornerstone of antibacterial therapy, and their derivatization continues to be a promising avenue for new drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial and antibacterial properties of a novel investigational compound, 5-Chloro-4-nitrothiophene-2-sulfonamide.

This guide is structured to provide not only step-by-step experimental protocols but also the scientific rationale behind these procedures. While specific experimental data for this compound is not yet publicly available, this document will leverage established principles from structurally related compounds to propose a robust framework for its characterization. The methodologies detailed herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5]

Compound Profile: this compound

The chemical structure of this compound combines three key functional moieties, each suggesting a potential contribution to its antimicrobial activity:

  • Sulfonamide Group: This group is characteristic of sulfa drugs, which are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7][8] This typically results in a bacteriostatic effect, inhibiting bacterial growth and replication.[7][9]

  • Nitrothiophene Moiety: Nitroaromatic compounds often function as prodrugs that are activated by bacterial nitroreductases. This activation can lead to the formation of reactive nitrogen species, which can damage cellular macromolecules, including DNA, and disrupt cellular respiration.[10][11][12] This mechanism is often associated with bactericidal activity.

  • Thiophene Ring: The thiophene ring is a common scaffold in many medicinally active compounds and has been associated with a broad range of biological activities, including antimicrobial effects.[13][14][15]

The combination of these groups in this compound suggests a potential dual mechanism of action, possibly leading to either enhanced bacteriostatic activity or a bactericidal effect.

Proposed Mechanism of Action

Based on its structural components, this compound may exert its antimicrobial effects through a multi-pronged attack on bacterial cells. The sulfonamide portion is hypothesized to inhibit folate synthesis, a pathway crucial for the production of nucleic acids and certain amino acids.[6][7][8] Simultaneously, the nitrothiophene group could be intracellularly reduced by bacterial nitroreductases to generate cytotoxic radicals, leading to oxidative stress and damage to DNA and proteins.[10][11]

Proposed_Mechanism_of_Action cluster_compound This compound cluster_pathway1 Folate Synthesis Pathway cluster_pathway2 Nitroreductase Pathway Compound Compound Enters Bacterial Cell DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibits (Sulfonamide Moiety) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Activated by (Nitrothiophene Moiety) Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis DNA/RNA & Amino Acid Synthesis Folic_Acid->DNA_Synthesis Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic) DNA_Synthesis->Bacterial_Growth Leads to PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Radicals Reactive Nitrogen Species Nitroreductase->Radicals Damage Cellular Damage (DNA, Proteins) Radicals->Damage Cell_Death Bacterial Cell Death (Bactericidal) Damage->Cell_Death Leads to MIC_Workflow Prep_Compound Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, and relevant QC strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Protocol:
  • Preparation of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [16]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum. [17]This assay is a logical follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic. [18]

Materials:
  • MIC plate from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Protocol:
  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

    • Also, plate an aliquot from the positive control well to ensure the viability of the initial inoculum.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format for easy comparison across different bacterial strains.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Methicillin-resistant S. aureus (MRSA)
Vancomycin-resistant Enterococcus (VRE)

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Generally considered bactericidal

  • > 4: Generally considered bacteriostatic

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the experimental results, a robust quality control system must be in place.

  • Use of QC Strains: Standardized QC strains with known MIC ranges for control antibiotics should be run in parallel with each experiment. Results for the control antibiotics must fall within the acceptable ranges as defined by CLSI or EUCAST guidelines. [19]* Inoculum Verification: The final inoculum concentration should be verified by performing a colony count on a sample of the diluted bacterial suspension.

  • Growth and Sterility Controls: The positive control (bacteria without the compound) must show adequate growth, and the negative control (broth only) must remain clear.

  • Solvent Controls: The solvent used to dissolve the compound should be tested at its highest concentration in the assay to ensure it does not have any antimicrobial activity.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the initial in vitro evaluation of the antimicrobial and antibacterial activity of this compound. By adhering to these standardized methodologies and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data to characterize the potential of this novel compound. The unique combination of a sulfonamide, a nitrothiophene, and a thiophene ring suggests a promising candidate for further investigation in the fight against antimicrobial resistance.

References

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Lavigne, J. P. (2020, November 2). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Retrieved from [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(18), 10691-10703.
  • PubMed Central. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • BMG LABTECH. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]

  • ASM Journals. (n.d.). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PubMed Central. (2017, August 3). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Retrieved from [Link]

  • PubMed Central. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • ResearchGate. (2025, October 10). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (2019, February 27). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. Retrieved from [Link]

  • PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. Retrieved from [Link]

Sources

Application Note: A Researcher's Guide to Utilizing 5-Chloro-4-nitrothiophene-2-sulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Ubiquitous Enzyme Family with a Potent Sulfonamide Inhibitor

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] The fourteen known human CA isoforms are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them significant targets for drug discovery.[4][5][6]

Sulfonamides represent a major class of potent carbonic anhydrase inhibitors.[7][8] Their mechanism of action involves the coordination of the sulfonamide moiety to the zinc ion located in the active site of the enzyme, thereby blocking its catalytic activity.[9] The thiophene scaffold, a five-membered heterocyclic ring, has been incorporated into numerous CA inhibitors to enhance their binding affinity and isoform selectivity.[10] 5-Chloro-4-nitrothiophene-2-sulfonamide is a promising, yet under-characterized, member of this class of inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in enzyme inhibition assays, with a focus on a robust and widely used colorimetric method.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides against carbonic anhydrases is a well-established mechanism. The deprotonated sulfonamide nitrogen acts as a strong ligand for the Zn(II) ion in the enzyme's active site. This coordination displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. This direct interaction with the catalytic metal ion results in potent inhibition of the enzyme's activity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Inhibitor This compound (R-SO₂NH⁻) Inhibitor->Zn(II) Coordination Bond (Inhibition)

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocol: Colorimetric Inhibition Assay Using p-Nitrophenyl Acetate

This protocol describes a robust and high-throughput compatible method to screen for and characterize CA inhibitors based on the esterase activity of the enzyme.[11][12] CA catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[13][14]

I. Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (CA II), recombinant (e.g., Sigma-Aldrich, Cat. No. C4396 or equivalent)

  • Inhibitor: this compound (purity ≥98%)

  • Substrate: p-Nitrophenyl acetate (p-NPA) (e.g., Sigma-Aldrich, Cat. No. N8130 or equivalent)

  • Positive Control: Acetazolamide (a known CA inhibitor) (e.g., Sigma-Aldrich, Cat. No. A6011 or equivalent)

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Organic Solvent: Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipettes

    • Microplate reader capable of kinetic measurements at 405 nm

    • Incubator set to 25°C or 37°C

II. Reagent Preparation

A. Assay Buffer (50 mM Tris-HCl, pH 7.4):

  • Dissolve the appropriate amount of Tris base in deionized water.

  • Adjust the pH to 7.4 with HCl.

  • Bring to the final volume with deionized water and sterile filter.

B. Enzyme Stock Solution (1 mg/mL):

  • Reconstitute lyophilized CA II in cold Assay Buffer.

  • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

C. Enzyme Working Solution (e.g., 0.2-0.3 µM):

  • Immediately before the assay, dilute the Enzyme Stock Solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

D. Inhibitor Stock Solution (e.g., 10 mM):

  • Dissolve this compound in 100% DMSO.

  • Prepare a serial dilution of the inhibitor in DMSO to create a range of stock concentrations for the dose-response curve.

E. Substrate Stock Solution (e.g., 30 mM):

  • Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

F. Substrate Working Solution (e.g., 3 mM):

  • Dilute the Substrate Stock Solution in Assay Buffer immediately before use.

III. Assay Procedure

The following procedure is designed for a 96-well plate format. All measurements should be performed in triplicate.

1. Plate Setup:

  • Blank (No Enzyme): 160 µL Assay Buffer

  • Vehicle Control (100% Activity): 140 µL Assay Buffer + 20 µL CA Working Solution + 2 µL DMSO

  • Test Compound: 140 µL Assay Buffer + 20 µL CA Working Solution + 2 µL of each inhibitor dilution

  • Positive Control: 140 µL Assay Buffer + 20 µL CA Working Solution + 2 µL of each acetazolamide dilution

2. Enzyme-Inhibitor Pre-incubation:

  • Add the Assay Buffer, CA Working Solution, and DMSO/inhibitor solutions to the respective wells as detailed above.

  • Mix gently by tapping the plate.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

3. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells.

  • Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C).

  • Measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

Caption: Experimental Workflow for CA Inhibition Assay.

Data Analysis and Interpretation

I. Calculation of Reaction Rates
  • For each well, plot the absorbance at 405 nm against time.

  • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

II. Determination of Percent Inhibition

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V₀ inhibitor / V₀ vehicle)] x 100

Where:

  • V₀ inhibitor is the initial reaction rate in the presence of the inhibitor.

  • V₀ vehicle is the initial reaction rate in the presence of the vehicle (DMSO) only.

III. IC50 Determination

The IC50 is the concentration of an inhibitor that is required for 50% inhibition of enzyme activity.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) using appropriate software (e.g., GraphPad Prism, Origin).

  • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

IV. Quantitative Data Summary
Inhibitor Concentration [µM]V₀ (ΔAbs/min)% Inhibition
0 (Vehicle)0.1500
0.010.13510
0.10.10530
10.07550
100.03080
1000.01590
This table presents hypothetical data for illustrative purposes.
V. Determination of Inhibition Type

To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations.[16][17][] The data can then be analyzed using double-reciprocal plots (Lineweaver-Burk plots).[19]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, the following controls and validation steps are essential:

  • Positive Control: Include a known CA inhibitor like acetazolamide in each assay to confirm that the assay system is responsive to inhibition.

  • Vehicle Control: The final concentration of DMSO should be kept constant across all wells (typically ≤1%) to account for any solvent effects.

  • Linearity of Reaction: Ensure that the enzyme concentration used results in a linear rate of product formation over the measurement period.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

  • Compound Stability: The stability of this compound under assay conditions, particularly the potential for degradation of the nitroaromatic group, should be considered.[20][21] A pre-incubation of the compound in the assay buffer followed by analysis (e.g., by HPLC) can assess its stability.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the use of this compound in carbonic anhydrase inhibition assays. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the inhibitory potency of this compound and advance its potential in drug discovery and development. The principles and methods described herein are also broadly applicable to the study of other sulfonamide-based enzyme inhibitors.

References

  • Angeli, A., et al. (2018). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1265. Available from: [Link]

  • Capasso, C., & Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 381-392. Available from: [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 459-473. Available from: [Link]

  • Goodsell, D. S. (2001). Molecule of the Month: Carbonic Anhydrase. RCSB PDB-101. Available from: [Link]

  • Pașca, B., et al. (2019). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 29(10), 747-760. Available from: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases as drug targets--an overview. Current Topics in Medicinal Chemistry, 8(8), 621-629. Available from: [Link]

  • Mahmood, U., et al. (2021). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 26(24), 7592. Available from: [Link]

  • De Luca, L., et al. (2015). Hit Recycling: Discovery of a Potent Carbonic Anhydrase Inhibitor by in Silico Target Fishing. Journal of Chemical Information and Modeling, 55(7), 1457-1466. Available from: [Link]

  • Tars, K., et al. (2013). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 14(4), 7893-7911. Available from: [Link]

  • Angeli, A., et al. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3348. Available from: [Link]

  • Angeli, A., et al. (2018). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1258-1265. Available from: [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. Available from: [Link]

  • Khan, A. U., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 873891. Available from: [Link]

  • Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. Available from: [Link]

  • Angeli, A., et al. (2018). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Semantic Scholar. Available from: [Link]

  • Lloyd, C. R., et al. (2005). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 10(8), 773-782. Available from: [Link]

  • Senturk, M., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 738-744. Available from: [Link]

  • Taylor, P. W., & Burgen, A. S. V. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(18), 3459-3466. Available from: [Link]

  • Islam, R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Available from: [Link]

  • Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 407(Suppl 2), S63-S69. Available from: [Link]

  • Pocker, Y., & Stone, J. T. (1967). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 44(12), 700. Available from: [Link]

  • Islam, R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 97. Available from: [Link]

  • Demir, Y., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Preparative Biochemistry & Biotechnology, 35(1), 75-86. Available from: [Link]

  • Maren, T. H. (1960). A kinetic analysis of carbonic anhydrase inhibition. The Journal of Pharmacology and Experimental Therapeutics, 130(4), 389-400. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. In Basics of Enzymatic Assays for HTS. Available from: [Link]

  • Edmondson, D. E., et al. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 30(4), 689-725. Available from: [Link]

  • Kwiecień, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. Available from: [Link]

  • Thorne, N., et al. (2010). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Current Protocols in Pharmacology, Chapter 9, Unit 9.15. Available from: [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Available from: [Link]

  • ResearchGate. (n.d.). Steady state non-competitive type of inhibition by compound 2. Available from: [Link]

  • University of Leeds. (n.d.). Enzyme inhibitors. Available from: [Link]

  • Google Patents. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Jack Westin. (n.d.). Inhibition Types. Available from: [Link]

  • Puzyn, T., et al. (2002). Structure-toxicity relationships of nitroaromatic compounds. QSAR & Combinatorial Science, 21(6), 577-586. Available from: [Link]

  • Alterio, V., et al. (2012). Non-Classical Inhibition of Carbonic Anhydrase. Bioinorganic Chemistry and Applications, 2012, 782159. Available from: [Link]

  • ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. Available from: [Link]

  • Durham University. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Available from: [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Available from: [Link]

  • Vaškevičiūtė, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 14. Available from: [Link]

Sources

Application Notes and Protocols for Investigating the Kinase Inhibition Potential of 5-Chloro-4-nitrothiophene-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Privileged Scaffold

Protein kinases, as central regulators of a vast array of cellular processes, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] The relentless pursuit of novel kinase inhibitors has led to the exploration of diverse chemical scaffolds. Among these, sulfonamide-containing compounds have emerged as a versatile and promising group, with numerous FDA-approved drugs targeting various diseases.[3][4] The sulfonamide moiety is a key feature in inhibitors of carbonic anhydrases, but also plays a crucial role in the design of potent kinase inhibitors, including those targeting VEGFR-2 and Focal Adhesion Kinase (FAK).[5][6]

Concurrently, the thiophene ring is a prevalent heterocycle in medicinal chemistry, valued for its ability to act as a bioisostere for a phenyl ring and to engage in key interactions within enzyme active sites.[7] Thiophene derivatives have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK).[8]

The convergence of these two privileged pharmacophores in the 5-Chloro-4-nitrothiophene-2-sulfonamide scaffold presents a compelling starting point for the discovery of novel kinase inhibitors. The electron-withdrawing nitro group and the chloro substituent are expected to modulate the electronic properties and binding interactions of the molecule. This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the kinase inhibition potential of this promising class of compounds.

Part 1: Initial Target Discovery via Kinome Profiling

Given the lack of specific target information for the this compound scaffold, an unbiased, broad-spectrum screening approach is the logical first step to identify potential kinase targets.

Rationale for Kinome Screening

Kinase profiling against a large panel of kinases (a "kinome scan") provides a global view of a compound's selectivity and helps in identifying initial hits for further investigation.[2] This approach is crucial for understanding off-target effects early in the drug discovery process and for prioritizing compounds with the most promising activity profiles.

Experimental Workflow: Kinome Profiling

Kinome_Profiling_Workflow cluster_prep Compound Preparation cluster_screening Screening cluster_analysis Data Analysis Compound This compound Derivative Stock (DMSO) Screening Kinome Profiling Assay (e.g., KINOMEscan® or similar) Compound->Screening Submit for Screening Data Binding Affinity Data (% Inhibition at a fixed concentration) Screening->Data Generate Data Hit_ID Hit Identification (Kinases with significant inhibition) Data->Hit_ID Analyze & Prioritize

Caption: Workflow for initial kinase target identification.

Protocol 1: Broad-Spectrum Kinase Profiling (Example using a commercial service)

This protocol outlines the general steps for submitting a compound for a competitive binding assay-based kinome screen.

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound derivative in 100% DMSO. Ensure the compound is fully dissolved.

    • Submit the required amount and concentration of the compound as specified by the service provider (e.g., Eurofins Discovery's KINOMEscan®).[9]

  • Assay Principle (Competitive Binding):

    • The assay measures the ability of the test compound to displace a proprietary, active-site directed ligand from a panel of kinases.

    • The amount of kinase-ligand interaction is quantified, typically using qPCR, and the reduction in this signal in the presence of the test compound indicates binding.[9]

  • Data Interpretation:

    • The primary output is typically the percent inhibition of ligand binding at a single high concentration of the test compound (e.g., 10 µM).

    • Identify "hits" as kinases that show a high percentage of inhibition (e.g., >80%).

    • Analyze the selectivity profile: does the compound inhibit a single kinase, a specific family of kinases, or a broad range of kinases?

Part 2: In-Depth Biochemical Characterization of Hits

Once initial hits are identified, the next crucial step is to validate these interactions and quantify the inhibitory potency of the this compound derivatives.

Rationale for IC50 Determination and Mechanistic Studies

Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency. Understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive) offers insights into how the compound interacts with the kinase, which is vital for structure-activity relationship (SAR) studies and lead optimization.[10]

Protocol 2: In Vitro Luminescence-Based Kinase Activity Assay for IC50 Determination

This protocol describes a common method to measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[11]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • This compound derivative

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation:

    • Create a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series from a top concentration of 100 µM.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at its Km value for the specific kinase to accurately determine IC50 for ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half.
ATP Km The concentration of ATP at which the kinase reaction rate is half of its maximum.
Substrate Km The concentration of the peptide substrate at which the kinase reaction rate is half of its maximum.
Protocol 3: Determining the Mechanism of Inhibition (ATP Competition)

To determine if a this compound derivative is ATP-competitive, the IC50 is measured at varying ATP concentrations.

  • Perform the kinase activity assay as described in Protocol 2.

  • Repeat the assay with multiple, fixed concentrations of ATP, ranging from below to well above the Km value (e.g., 0.1x, 1x, 5x, and 10x Km of ATP).

  • Data Interpretation:

    • If the IC50 value of the compound increases with increasing ATP concentration, the inhibitor is likely ATP-competitive.

    • If the IC50 value remains constant regardless of the ATP concentration, the inhibitor is non-competitive with respect to ATP.

Part 3: Cellular Activity and Target Engagement

While in vitro assays are essential for determining direct inhibitory activity, it is critical to assess the compound's performance in a more physiologically relevant context.[12] Cell-based assays can confirm that the compound can penetrate cell membranes, engage its target kinase, and modulate downstream signaling pathways.

Rationale for Cell-Based Assays

Many compounds that are potent in biochemical assays fail in cellular systems due to poor permeability, efflux, or metabolism.[13] Cellular assays provide a more accurate prediction of a compound's potential therapeutic efficacy.

Experimental Workflow: Cellular Target Validation

Cellular_Validation_Workflow cluster_entry Compound & Cell Line cluster_assays Cellular Assays cluster_outcome Outcome Compound Active Compound from Biochemical Assays Target_Engagement Target Engagement Assay (e.g., NanoBRET™, CETSA) Compound->Target_Engagement Cell_Line Relevant Cell Line (Target kinase is active) Cell_Line->Target_Engagement Phospho_Assay Phosphorylation Assay (Western Blot / ELISA) Target_Engagement->Phospho_Assay Confirm Target Binding Prolif_Assay Cell Proliferation Assay (e.g., Ba/F3 system) Phospho_Assay->Prolif_Assay Confirm Downstream Effect Cellular_Efficacy Confirmation of Cellular Efficacy Prolif_Assay->Cellular_Efficacy Confirm Phenotypic Effect

Caption: A workflow for validating kinase inhibitor activity in cells.

Protocol 4: Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement Assay measures compound binding to a specific kinase target in live cells.

Principle:

The assay uses a NanoLuc® luciferase-kinase fusion protein. A fluorescent tracer that binds to the kinase active site is added. When the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.

Procedure (General Outline):

  • Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein of interest.

  • Plate the transfected cells in a 96-well plate.

  • Add the NanoBRET™ tracer and the this compound derivative (at various concentrations) to the cells.

  • Incubate to allow for compound entry and binding.

  • Add the Nano-Glo® substrate to measure both donor (luciferase) and acceptor (tracer) emission.

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 for target engagement.

Protocol 5: Western Blot for Downstream Signaling

This protocol assesses whether the inhibitor affects the phosphorylation of a known downstream substrate of the target kinase.

  • Cell Treatment:

    • Culture a relevant cell line where the target kinase signaling pathway is active.

    • Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Also, probe a parallel membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein to serve as a loading control.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate (normalized to the total substrate) indicates effective inhibition of the kinase in the cellular context.

Part 4: Biophysical Characterization of Inhibitor-Kinase Interaction

Biophysical methods provide direct evidence of binding between the compound and the kinase, and can be used to determine binding affinity (Kd) and kinetics.

Rationale for Biophysical Assays

These techniques are orthogonal to activity-based assays and are crucial for confirming a direct interaction, which is a hallmark of a well-characterized inhibitor.

Protocol 6: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR measures the binding of an analyte (the compound) to a ligand (the kinase) immobilized on a sensor chip in real-time.

Procedure (General Outline):

  • Immobilization: Covalently immobilize the purified target kinase onto an SPR sensor chip.

  • Binding Measurement: Flow solutions containing various concentrations of the this compound derivative over the chip surface.

  • Data Acquisition: The binding of the compound to the kinase causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.

  • Data Analysis:

    • The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) are calculated by fitting the sensorgram data to a suitable binding model. A lower Kd value indicates a higher binding affinity.

Parameter Description
ka (on-rate) The rate at which the inhibitor binds to the kinase.
kd (off-rate) The rate at which the inhibitor dissociates from the kinase.
Kd (dissociation constant) The equilibrium constant for the dissociation of the inhibitor-kinase complex (kd/ka).

Part 5: Assessing Selectivity - Beyond the Kinome

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target toxicity.

Rationale for Carbonic Anhydrase Profiling

The sulfonamide moiety is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase (CA) inhibitors. Therefore, it is imperative to assess the activity of this compound derivatives against various CA isoforms to determine their selectivity profile.

Protocol 7: In Vitro Carbonic Anhydrase Inhibition Assay

This is a spectrophotometric assay that measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (substrate)

  • Tris-sulfate buffer (pH 7.6)

  • Test compound and a known CA inhibitor (e.g., acetazolamide) as a positive control.

Procedure:

  • In a 96-well plate, add buffer, the test compound (at various concentrations), and the CA enzyme.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Monitor the formation of the product, p-nitrophenolate, by measuring the absorbance at 400 nm over time using a plate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 value as described in Protocol 2.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic application of the protocols outlined in this guide—from broad kinome profiling to detailed biochemical, cellular, and biophysical characterization, along with crucial selectivity profiling—will enable researchers to thoroughly investigate the potential of these derivatives. This structured approach ensures scientific rigor and provides a clear path from initial hit identification to the development of well-characterized lead compounds for further preclinical evaluation.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Al-Sanea, M. M., & Abdel-Ghani, T. M. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Saudi Pharmaceutical Journal, 31(2), 245-263. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Alanazi, A. M., & El-Tahir, K. E. H. (2015). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 20(9), 16227–16250. [Link]

  • Singh, A., & Narayanan, C. (2022). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International Journal of Molecular Sciences, 23(19), 11840. [Link]

  • Tee, A. R. (2011). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocol Exchange. [Link]

  • Akocak, S., Ok, S., & Gencer, N. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259–1265. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

  • ResearchGate. Inhibition of carbonic anhydrase enzymes by sulfonamides. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. [Link]

  • Wang, L., Zhang, Y., Zhang, Y., & Liu, Y. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412–415. [Link]

  • ResearchGate. Binding of sulfonamide inhibitors to carbonic anhydrase. [Link]

  • Nocentini, A., Bua, S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12521. [Link]

  • ResearchGate. Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Drewry, D. H., & Wells, C. I. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 8, 597. [Link]

  • Shu, X., Lv, Y., Geng, P., Ma, X., & Yuan, H. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry, 25(15), 4148–4157. [Link]

  • Asif, M. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

  • Asif, M. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Nantasenamat, C., & Worachartcheewan, A. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Computational Biology and Chemistry, 110, 108092. [Link]

  • Lo, M. K. F., & Pellicciari, R. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. ACS Medicinal Chemistry Letters, 2(10), 754–759. [Link]

  • Khan, I., Saeed, A., & Channar, P. A. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Rockwell, G., & Melden, M. (2001). Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 915–918. [Link]

  • ResearchGate. (2025). Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. [Link]

  • PubChem. 5-Chlorothiophene-2-Sulfonamide. [Link]

  • Liu, Q., & Wang, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697. [Link]

  • Griffin, R. J., & Golding, B. T. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2777–2788. [Link]

Sources

Application Note & Protocol Guide: High-Purity Isolation of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 5-Chloro-4-nitrothiophene-2-sulfonamide from a typical synthetic reaction mixture. As a crucial building block in medicinal chemistry and drug development, its purity is paramount for reliable downstream applications. This guide details two robust purification methodologies: optimized recrystallization and flash column chromatography. We delve into the rationale behind procedural choices, offer step-by-step protocols, and provide troubleshooting insights to overcome common purification challenges. The protocols are designed to be self-validating, ensuring researchers and scientists can achieve high-purity material consistently.

Introduction: The Challenge of Purity

This compound (MW: 242.66 g/mol [1]) is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a sulfonamide group and a nitroaromatic system, makes it a versatile scaffold. However, the synthesis, often involving chlorosulfonation, nitration, and amination of a thiophene precursor, can generate a range of impurities. These may include starting materials, positional isomers, hydrolyzed byproducts (such as the corresponding sulfonic acid), and multi-nitrated species.

Achieving greater than 98% purity is often a prerequisite for its use in drug discovery pipelines to avoid confounding results and ensure reaction specificity. This guide provides experimentally-grounded protocols to address this purification challenge.

Foundational Purification Strategies

The choice of purification method depends on the impurity profile of the crude material. For this compound, its crystalline nature and polarity lend themselves well to two primary techniques.

  • Recrystallization: This is the preferred method for removing minor impurities from a solid product. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A well-chosen solvent will dissolve the compound and impurities when hot but will allow only the pure compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor."

  • Flash Column Chromatography: When impurities are present in significant quantities or have solubility characteristics very similar to the product, recrystallization may be insufficient. Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[2] Due to the polar sulfonamide and nitro groups, this compound interacts strongly with silica gel, allowing for effective separation from less polar byproducts.[2][3]

General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup dried_crude Dried Crude Solid workup->dried_crude assess Assess Purity (TLC/HPLC) dried_crude->assess recrystallization Protocol 1: Recrystallization assess->recrystallization High initial purity (~85-95%) chromatography Protocol 2: Flash Chromatography assess->chromatography Low initial purity or complex mixture pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Analysis (Find Rf ≈ 0.3) pack 2. Pack Column (Silica + Eluent) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Gradient (Hexane -> Ethyl Acetate) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap pure Pure Product evap->pure

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Method Validation for the Analysis of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 5-Chloro-4-nitrothiophene-2-sulfonamide, a key intermediate in pharmaceutical synthesis. We present a detailed, optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. The narrative emphasizes the rationale behind methodological choices, from stationary phase selection to mobile phase optimization. Furthermore, this document outlines a complete protocol for the validation of the analytical method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Properties

This compound is a heterocyclic compound incorporating a thiophene ring substituted with chloro, nitro, and sulfonamide functional groups. These functional groups dictate its chemical properties and, consequently, the strategy for its chromatographic analysis. The presence of the nitro-group conjugated with the thiophene ring makes the molecule an excellent chromophore, ideal for UV-Vis detection. The sulfonamide group (-SO₂NH₂) is weakly acidic and its state of ionization is pH-dependent, a critical factor in controlling retention and peak shape in RP-HPLC. The overall structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.

Accurate and reliable quantification of this intermediate is crucial for ensuring the quality, purity, and consistency of final drug products. This application note details a robust analytical method developed for this purpose.

Chromatographic Principles and Method Development Rationale

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides due to its high sensitivity and specificity.[1] For this compound, a reversed-phase approach is the most logical choice.

2.1. Stationary Phase Selection

The primary mechanism of retention in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[2]

  • C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase chromatography and serves as the primary choice for this method. It provides a high degree of hydrophobicity, ensuring adequate retention of the moderately polar analyte.

  • Phenyl-Hexyl: As an alternative, a Phenyl-Hexyl phase could offer unique selectivity. The phenyl rings in the stationary phase can undergo π-π interactions with the aromatic thiophene ring and nitro group of the analyte.[3] This can be particularly useful for separating the main component from structurally similar impurities.[3]

2.2. Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and peak shape.

  • Organic Modifier: Acetonitrile is chosen over methanol. The nitrile bond in acetonitrile can disrupt π-π interactions between the analyte and any potential aromatic stationary phase, while methanol can enhance these interactions, offering a powerful tool for selectivity tuning.[2][3]

  • Aqueous Phase and pH Control: Residual silanol groups on the silica-based stationary phase can become deprotonated at pH values above ~3.5, leading to undesirable ionic interactions with acidic or basic analytes, often resulting in peak tailing.[2] The sulfonamide group on the analyte is weakly acidic. To ensure a consistent, non-ionized state of both the analyte and the stationary phase silanols, the mobile phase should be buffered to a low pH (e.g., pH 2.5-3.0) using an appropriate buffer like phosphate or formate. This suppresses the ionization of the sulfonamide and silanol groups, leading to sharp, symmetrical peaks and stable retention times.

Protocol 1: Quantitative Analysis by RP-HPLC

This protocol details a robust isocratic RP-HPLC method for the routine quantification of this compound.

3.1. Instrumentation and Consumables

  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC-grade Acetonitrile, Water, and Orthophosphoric Acid.

  • Reference Standard: this compound (≥98% purity).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

3.2. Reagent and Standard Preparation

  • Mobile Phase: Prepare a solution of 0.1% (v/v) orthophosphoric acid in water. The final mobile phase is a mixture of this aqueous solution and Acetonitrile. A typical starting composition is 50:50 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is recommended.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (e.g., 5-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the diluent.

3.3. Chromatographic Conditions

The following parameters provide a validated starting point for analysis.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 280 nm (based on nitroaromatic chromophore)
Run Time 10 minutes

3.4. System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

3.5. Experimental Workflow: Quantitative Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (ACN:0.1% H3PO4) equilibrate Equilibrate System prep_mp->equilibrate prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions inject Inject Standards & Samples prep_sample->inject equilibrate->sst check_sst Verify SST Criteria sst->check_sst integrate Integrate Peaks inject->integrate check_sst->equilibrate SST Fail check_sst->inject SST Pass calculate Calculate Concentration & Report Results integrate->calculate

Caption: Workflow for the quantitative HPLC analysis of this compound.

Protocol 2: HPLC Method Validation Framework

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4] The following framework is based on ICH Q2(R1) and Q2(R2) guidelines.[5][6]

4.1. Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference.Peak purity index > 0.99 (PDA detector). Resolution (Rs) > 2.0 between analyte and closest eluting peak in spiked samples.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80-120% of the target assay concentration.[7]
Accuracy To measure the closeness of the test results to the true value, assessed via recovery studies.Mean recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[8]
Precision
   - Repeatability (Intra-assay)Precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for 6 replicate preparations at 100% concentration.
   - Intermediate PrecisionPrecision within the same lab but on different days, with different analysts, or on different equipment.Overall %RSD for both sets of data (Repeatability + Intermediate) should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.The effect on results (e.g., peak area, retention time) should be statistically insignificant.

4.2. Experimental Workflow: Method Validation

G cluster_tests Validation Experiments start Define Validation Protocol (Based on ICH Q2) specificity Specificity (Forced Degradation, Placebo) start->specificity linearity Linearity & Range (5-7 conc. levels) start->linearity accuracy Accuracy (Spiked Recovery, 3 levels, n=3) start->accuracy precision Precision (Repeatability & Intermediate) start->precision robustness Robustness (Vary Flow, pH, Temp) start->robustness loq LOQ Determination (S/N Ratio) start->loq evaluate Evaluate Data Against Acceptance Criteria specificity->evaluate linearity->evaluate accuracy->evaluate precision->evaluate robustness->evaluate loq->evaluate report Generate Final Validation Report evaluate->report

Caption: A structured workflow for executing an HPLC method validation study as per ICH guidelines.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Column degradation. 2. Secondary interactions (e.g., silanol activity). 3. Column overload.1. Use a guard column; replace the analytical column. 2. Lower the mobile phase pH to fully protonate silanols. 3. Reduce sample concentration.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak.1. Prepare fresh mobile phase; ensure proper mixing. 2. Use a column oven and ensure temperature stability. 3. Check for leaks; prime the pump.
Ghost Peaks 1. Contamination in diluent or mobile phase. 2. Carryover from previous injection.1. Use high-purity solvents. 2. Implement a robust needle wash program in the autosampler method.
Low Peak Response 1. Incorrect standard/sample preparation. 2. Detector lamp issue. 3. Partial injection.1. Verify all dilutions and weighings. 2. Check lamp energy and lifetime. 3. Check autosampler for air bubbles in the sample loop.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound using Reversed-Phase HPLC. The detailed protocols for both routine quantitative analysis and full method validation are designed to be robust, reliable, and compliant with international regulatory standards. By understanding the causal relationships between analyte properties, chromatographic parameters, and method performance, scientists can confidently implement and adapt this methodology for their specific needs in drug development and quality control.

References

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03). Link

  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. Retrieved from Link

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Link

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 5-chloro-4-nitrothiophene-2-sulfonyl chloride. Retrieved from Link

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Link

  • Pharmaceutical Technology. (2005, July 1). HPLC Method Development and Validation for Pharmaceutical Analysis. Link

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 57833–57852. Link

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Link

  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonamide. Retrieved from Link

  • PubMed. (1987). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 391(1), 111-120. Link

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Link

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Link

  • PubMed. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 269-277. Link

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from Link

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from Link

  • National Institutes of Health (NIH). (2020). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. International Journal of Environmental Research and Public Health, 17(6), 2135. Link

  • AiFChem. (n.d.). 5-Chloro-4-nitrothiophene-2-carboxylic acid. Retrieved from Link

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. Retrieved from Link

  • ChemScene. (n.d.). 5-Chloro-n-methylthiophene-2-sulfonamide. Retrieved from Link

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Link

  • Capot Chemical. (2008). MSDS of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. Link

Sources

5-Chloro-4-nitrothiophene-2-sulfonamide: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Sulfonamide Motif in Medicinal Chemistry

The landscape of medicinal chemistry is continually shaped by the identification and exploitation of "privileged scaffolds" – molecular frameworks that exhibit the ability to bind to multiple, distinct biological targets. Among these, the thiophene ring system has emerged as a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for drug design. When functionalized with a sulfonamide group, the resulting thiophene sulfonamide scaffold becomes a powerful pharmacophore, integral to the development of numerous clinically significant drugs.[2] This application note delves into the specific utility of 5-Chloro-4-nitrothiophene-2-sulfonamide as a highly adaptable and strategically functionalized starting point for the synthesis of diverse compound libraries aimed at critical therapeutic targets.

The strategic placement of the chloro and nitro groups on the thiophene ring, in conjunction with the sulfonamide moiety, offers medicinal chemists a rich platform for chemical modification. The electron-withdrawing nature of the nitro group and the halogen atom influences the reactivity of the thiophene core, while the sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes.[3] This unique combination of functional groups allows for a modular approach to drug design, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document will provide a comprehensive overview of the synthesis, key applications, and detailed experimental protocols related to the use of this compound as a scaffold in drug design, with a particular focus on its application in the development of carbonic anhydrase inhibitors and novel antibacterial agents.

Chemical Properties and Synthesis

The this compound scaffold presents a unique combination of reactive sites that are instrumental in building molecular complexity. The sulfonamide nitrogen can be alkylated or acylated, the nitro group can be reduced to an amine for further derivatization, and the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions.

A plausible synthetic route to this compound can be conceptualized from commercially available starting materials, such as 2-chlorothiophene. The synthesis involves a series of well-established organic transformations, including nitration, chlorosulfonylation, and amination. The causality behind this synthetic strategy lies in the directing effects of the substituents on the thiophene ring, guiding the regioselective introduction of the desired functional groups.

Synthetic_Workflow Start 2-Chlorothiophene Intermediate1 2-Chloro-5-nitrothiophene Start->Intermediate1 Nitration (HNO3/H2SO4) Intermediate2 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonylation (ClSO3H) Final_Product This compound Intermediate2->Final_Product Amination (NH4OH) CA_Inhibition_Pathway cluster_0 Enzymatic Reaction Scaffold This compound Derivative CA_Enzyme Carbonic Anhydrase (Active Site with Zn2+) Scaffold->CA_Enzyme Binds to Zn2+ via Sulfonamide Group Product HCO3- + H+ CA_Enzyme->Product Catalyzes Inhibition Inhibition of Catalysis CA_Enzyme->Inhibition Leads to Substrate CO2 + H2O Substrate->CA_Enzyme Binds to

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

Table 1: Structure-Activity Relationship of Thiophene Sulfonamide-Based Carbonic Anhydrase Inhibitors

Compound IDR1 (at Sulfonamide-N)R2 (at C5)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
A HCl683-4250Low nM range[4]
B CH₃Cl---
C HSubstituted-benzylsulfanylWeak inhibitionEffective inhibition[4]
D H1,2,3-triazole-2.4-4.5[4]

Note: This table is a representative summary based on available literature and is intended to illustrate general SAR trends. Specific values can be found in the cited references.

Antibacterial Agents

The sulfonamide functional group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents. [2]They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. [2]This pathway is essential for bacterial survival but absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.

Derivatives of this compound can be designed to mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). The nitro group can be reduced to an amine, which is a key structural feature for PABA mimetics. Further modifications on the thiophene ring and the sulfonamide moiety can enhance binding affinity to the enzyme and improve antibacterial potency and spectrum. [5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis of the title compound.

Step 1: Nitration of 2-Chlorothiophene

  • To a stirred solution of 2-chlorothiophene in acetic anhydride at 0 °C, slowly add a mixture of fuming nitric acid and acetic acid while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-nitrothiophene.

Step 2: Chlorosulfonylation of 2-Chloro-5-nitrothiophene

  • Add 2-chloro-5-nitrothiophene dropwise to an excess of chlorosulfonic acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Amination of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride

  • Add the 5-chloro-4-nitrothiophene-2-sulfonyl chloride portion-wise to a stirred solution of aqueous ammonia at 0-5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The precipitated solid, this compound, is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase. [6] Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetazolamide as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acetazolamide in Tris-HCl buffer.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (or DMSO for control), and 20 µL of hCA II solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains. [1] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • A standard antibiotic (e.g., ciprofloxacin) as a positive control

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its inherent chemical features, including a zinc-binding sulfonamide group and multiple sites for chemical modification, make it an ideal starting point for developing inhibitors of key enzymes such as carbonic anhydrases and bacterial dihydropteroate synthase. The strategic application of this scaffold, guided by a thorough understanding of structure-activity relationships, will undoubtedly continue to fuel the discovery of new and effective therapeutic agents. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this privileged chemical entity in their drug discovery endeavors.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Angeli, A., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Retrieved from [Link]

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Retrieved from [Link]

  • Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 94, 103433. Retrieved from [Link]

  • Ozen, F., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances, 14(1), 1-24. Retrieved from [Link]

  • Agarwal, A., & Pareek, P. K. (2012). quantitative structure activity relationship (qsar) studies on carbonic anhydrase inhibitors: a case of 5-substituted 3- thiophenesulfonamide. International Journal of Recent Scientific Research, 3(10), 826-830. Retrieved from [Link]

  • De Simone, G., & Supuran, C. T. (2010). A Quantitative Structure-Activity Relationship Study on Some aromatic/heterocyclic Sulfonamides and Their Charged Derivatives Acting as Carbonic Anhydrase Inhibitors. Current Enzyme Inhibition, 6(2), 79-85. Retrieved from [Link]

  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 117(6), 757-758. Retrieved from [Link]

  • DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing. Journal of the National Medical Association, 55(4), 280–283. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chlorothiophene-2-Sulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Retrieved from [Link]

  • Bagher, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-4-nitrothiophene-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Murugesan, S., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7268. Retrieved from [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(2), 433-453. Retrieved from [Link]

  • Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR), 59(1), 121-128. Retrieved from [Link]

  • Wang, Z., et al. (2019). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents. CN108840854B.
  • PrepChem. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Retrieved from [Link]

Sources

Application of 5-Chloro-4-nitrothiophene-2-sulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 5-Chloro-4-nitrothiophene-2-sulfonamide in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

Thiophene-based sulfonamides represent a cornerstone in modern medicinal chemistry, with their structural motifs present in a wide array of therapeutic agents.[1][2] The compound this compound is a significant member of this class, embodying the chemical features that make such molecules potent biological modulators. Its structure, which combines a five-membered thiophene ring with a sulfonamide group—a key pharmacophore—and further functionalized with chloro and nitro moieties, makes it a highly versatile scaffold.[3]

This guide provides a detailed exploration of this compound, focusing on its primary application as a potent inhibitor of carbonic anhydrase enzymes. We will delve into its mechanism of action, provide field-proven experimental protocols for its evaluation and synthesis, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their therapeutic discovery programs.

Core Mechanism of Action: Targeting a Ubiquitous Metalloenzyme

The principal therapeutic value of this compound and related compounds stems from their ability to inhibit carbonic anhydrases (CAs). CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This reaction is fundamental to numerous physiological processes, and the dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them critical drug targets.[4][5]

Sulfonamides are the quintessential inhibitors of carbonic anhydrase.[6][7] Their mechanism of action is a classic example of biomimicry and competitive inhibition. The deprotonated sulfonamide group (SO₂NH⁻) is isosteric and isoelectronic with the bicarbonate ion. It binds directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule (or hydroxide ion) that is crucial for the catalytic cycle.[8][9] This coordination to the zinc ion, along with hydrogen bonding interactions with key amino acid residues like Thr199 in the active site, anchors the inhibitor firmly, blocking substrate access and effectively shutting down the enzyme's function.[9] The thiophene ring and its substituents, the chloro and nitro groups, engage in further hydrophobic and polar interactions within the active site cavity, which dictates the inhibitor's potency and selectivity against different CA isoforms.[8][10]

CA_Inhibition_Mechanism cluster_0 cluster_1 Enzyme Carbonic Anhydrase Active Site Zn(II) Ion Thr199 Residue Complex Inhibited Enzyme-Inhibitor Complex Zn(II) -- (-SO₂NH⁻) Coordination H-Bonding with Thr199 Inhibitor This compound -SO₂NH₂ Group Inhibitor:f1->Enzyme:f1 Primary Binding: Coordination to Zinc Inhibitor->Complex Inhibition

Mechanism of Carbonic Anhydrase Inhibition.

Application Protocol I: In Vitro Carbonic Anhydrase Inhibition Assay

To quantify the inhibitory potential of this compound, a robust and widely adopted in vitro assay is employed. This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic substrate.[5]

Scientific Rationale

The assay leverages the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a product with a distinct yellow color. The rate of p-NP formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[5] In the presence of an inhibitor like this compound, the rate of hydrolysis decreases. By measuring this rate reduction across a range of inhibitor concentrations, one can determine the compound's potency, typically expressed as the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Experimental Workflow Diagram

Assay_Workflow Prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) Plate Plate Setup (96-well) (Controls, Inhibitor Dilutions) Prep->Plate Incubate Enzyme-Inhibitor Pre-incubation (10-15 min at RT) Plate->Incubate Initiate Initiate Reaction (Add p-NPA Substrate) Incubate->Initiate Measure Kinetic Measurement (Absorbance at 405 nm over time) Initiate->Measure Analyze Data Analysis (Calculate Rates, % Inhibition, IC₅₀) Measure->Analyze

Workflow for the CA Inhibition Assay.
Detailed Step-by-Step Methodology

Materials and Reagents:

  • Human Carbonic Anhydrase II (e.g., from erythrocytes, Sigma-Aldrich)

  • This compound (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)[11]

  • p-Nitrophenyl acetate (p-NPA, Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[5]

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities (405 nm)

Procedure:

  • Reagent Preparation:

    • CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: On the day of the assay, dilute the CA stock to the desired final concentration (e.g., 0.1 µ g/well ) in cold Assay Buffer. Keep on ice.

    • Inhibitor Stock (10 mM): Dissolve this compound and Acetazolamide in DMSO.

    • Substrate Stock (3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[5]

  • Plate Setup (in triplicate):

    • Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer containing a small, consistent percentage of DMSO (e.g., 1%).

    • To appropriate wells of a 96-well plate, add the following (based on a 200 µL final volume):

      • Blank (No Enzyme): 180 µL Assay Buffer.

      • Maximum Activity (Vehicle Control): 160 µL Assay Buffer + 20 µL CA Working Solution + DMSO vehicle.

      • Inhibitor Wells: Assay Buffer + 20 µL CA Working Solution + appropriate volume of diluted inhibitor.

    • Self-Validation Check: The final volume of buffer, enzyme, and inhibitor solution before adding the substrate should be consistent across all wells (except the blank). For a 200 µL final volume, this would be 180 µL.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the blanks.

    • Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock solution to all wells, including the blank.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate Reaction Rates (V): For each well, determine the rate of reaction (mOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation

Summarize the quantitative results in a clear, structured table.

CompoundIsozymeIC₅₀ (nM)
This compoundhCA II[Experimental Value]
Acetazolamide (Control)hCA II~12 nM

Application Protocol II: Representative Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor, involving chlorosulfonation followed by ammonolysis. This is a standard and reliable method for preparing aromatic and heterocyclic sulfonamides.[7][12]

Scientific Rationale

The synthesis hinges on the electrophilic substitution properties of the thiophene ring.

  • Chlorosulfonation: This step introduces the sulfonyl chloride (-SO₂Cl) group onto the thiophene ring. Chlorosulfonic acid is a powerful electrophile that reacts with the electron-rich thiophene ring. The position of substitution is directed by the existing chloro and nitro groups.

  • Ammonolysis: The resulting sulfonyl chloride is a reactive intermediate. It readily reacts with a nucleophile, in this case, ammonia (from aqueous ammonia), to displace the chloride and form the desired sulfonamide (-SO₂NH₂) group.[13]

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material (e.g., 2-Chloro-3-nitrothiophene) Step1 Step 1: Chlorosulfonation (Add Chlorosulfonic Acid) Start->Step1 Intermediate Intermediate (5-Chloro-4-nitrothiophene-2-sulfonyl chloride) Step1->Intermediate Step2 Step 2: Ammonolysis (React with Aqueous Ammonia) Intermediate->Step2 Product Final Product (this compound) Step2->Product Purify Purification & Characterization (Recrystallization, NMR, MS) Product->Purify

General Workflow for Sulfonamide Synthesis.
General Synthetic Procedure

Materials and Reagents:

  • 2-Chloro-3-nitrothiophene (Starting Material)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Ice, deionized water

Procedure:

  • Step 1: Synthesis of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride

    • In a fume hood, cool a flask containing chlorosulfonic acid in an ice bath to 0°C.

    • Slowly add 2-chloro-3-nitrothiophene to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and releases HCl gas; extreme caution is necessary.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Very carefully, pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Step 2: Synthesis of this compound

    • Dissolve the crude 5-chloro-4-nitrothiophene-2-sulfonyl chloride intermediate in a suitable solvent like acetone or THF.

    • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl to precipitate the crude sulfonamide product.

    • Filter the solid, wash with water, and dry.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Conclusion and Future Outlook

This compound is a potent and versatile molecule in medicinal chemistry. Its primary role as a high-affinity ligand for carbonic anhydrases provides a robust foundation for the development of drugs targeting glaucoma, cancer, and other CA-implicated diseases. The protocols detailed in this guide offer a validated framework for researchers to assess its biological activity and to synthesize it for further derivatization. Understanding the interplay between the sulfonamide anchor, the thiophene scaffold, and its substituents is key to designing next-generation inhibitors with enhanced potency and isoform selectivity, paving the way for novel and more effective therapeutics.

References

  • Vedani, A., & Dunitz, J. D. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available from: [Link]

  • Taniyama, Y., et al. (2003). Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088. Available from: [Link]

  • Malmstrom, J., et al. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. Available from: [Link]

  • ResearchGate. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available from: [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. (2019). Available from: [Link]

  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... Available from: [Link]

  • Bio-protocol. Carbonic Anhydrase Inhibition Assay and KI Determination. Available from: [Link]

  • Wang, L., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(21), 1876-1893. Available from: [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research. Available from: [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. (2019). Available from: [Link]

  • Abdolmohammadi, S., & Ahmadi, R. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32961-32986. Available from: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. Available from: [Link]

  • Angeli, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. Available from: [Link]

  • Albesa-Jové, D., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2805-2813. Available from: [Link]

  • De Simone, G., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. Available from: [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(1), 1-10. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5289-5327. Available from: [Link]

  • Google Patents. WO 2013/164833 A1. (2013).
  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(18), 10691-10702. Available from: [Link]

  • PubChem. 5-Chloro-4-nitrothiophene-2-carboxylic acid. Available from: [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(4), 869. Available from: [Link]

  • PubChem. 5-Chlorothiophene-2-Sulfonamide. Available from: [Link]

  • Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR), 59(1), 133-140. Available from: [Link]

  • Google Patents. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014).
  • MSD Manual Professional Edition. Sulfonamides. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • Baldwin, J. J., et al. (1989). Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma. Journal of Medicinal Chemistry, 32(12), 2510-2513. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and achieve consistent, high-yield results.

Reaction Overview & Key Challenges

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of drugs including antibiotics and enzyme inhibitors.[1][2] The target molecule is typically synthesized via a two-step process from 2-chloro-3-nitrothiophene.

Synthetic Pathway:

  • Chlorosulfonation: The starting material, 2-chloro-3-nitrothiophene, undergoes electrophilic aromatic substitution with a potent chlorosulfonating agent (e.g., chlorosulfonic acid) to yield the key intermediate, 5-chloro-4-nitrothiophene-2-sulfonyl chloride.

  • Amination (Ammonolysis): The highly reactive sulfonyl chloride intermediate is then reacted with an ammonia source (e.g., aqueous ammonia) to form the final product, this compound.[3]

The primary challenges in this synthesis revolve around the high reactivity and moisture sensitivity of the sulfonyl chloride intermediate and the hazardous nature of the reagents involved.[4][5]

Overall Synthesis Workflow

G cluster_prep Step 1: Intermediate Synthesis cluster_main Step 2: Sulfonamide Formation cluster_purification Step 3: Purification & Analysis A Starting Material: 2-Chloro-3-nitrothiophene B Chlorosulfonation (e.g., ClSO3H) A->B C Intermediate: 5-Chloro-4-nitrothiophene- 2-sulfonyl chloride B->C D Ammonolysis (e.g., NH4OH) C->D E Crude Product D->E F Aqueous Workup & Filtration E->F G Recrystallization F->G H Final Product: 5-Chloro-4-nitrothiophene- 2-sulfonamide G->H I Characterization (NMR, MS, MP) H->I

Caption: High-level workflow for the synthesis of the target sulfonamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low or non-existent?

Low yields are the most common problem and can be traced back to several root causes.

  • Possible Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate.

    • Explanation: Sulfonyl chlorides are extremely reactive and highly susceptible to hydrolysis.[6] Any moisture present in your glassware, solvents, or the reaction atmosphere will rapidly convert the 5-chloro-4-nitrothiophene-2-sulfonyl chloride intermediate into the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine and will not form the desired sulfonamide, drastically reducing your yield.[4][7]

    • Solutions:

      • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

      • Reagent Quality: If you are using a commercially sourced 5-chloro-4-nitrothiophene-2-sulfonyl chloride, ensure it is of high purity and has been stored properly. If possible, use a freshly prepared intermediate for the best results.

  • Possible Cause 2: Incomplete Reaction.

    • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature. While the reaction of a sulfonyl chloride with ammonia is typically fast, factors like poor solubility or low temperature can slow it down.

    • Solutions:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the sulfonyl chloride starting material.[8]

      • Optimize Temperature: The amination step is often performed at a low temperature (e.g., 0-10 °C) to control its exothermicity.[3] If the reaction stalls, allow it to slowly warm to room temperature and continue monitoring by TLC.[9]

      • Ensure Efficient Mixing: Vigorous stirring is essential to ensure proper mixing of the reagents, especially if the starting material has limited solubility in the reaction medium.[8]

Q2: My final product is impure. What are the likely side products and how can I avoid them?

The presence of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates impurity.

  • Possible Cause 1: Presence of 5-Chloro-4-nitrothiophene-2-sulfonic acid.

    • Explanation: As mentioned above, this is the hydrolysis product of your key intermediate.[7] It is the most common impurity.

    • Solution: The primary solution is prevention by maintaining strict anhydrous conditions. During workup, a basic wash (e.g., with aqueous sodium bicarbonate) can help remove the acidic sulfonic acid impurity from the organic layer containing your desired product, although separation can sometimes be challenging.

  • Possible Cause 2: Unreacted Starting Material.

    • Explanation: The presence of 5-chloro-4-nitrothiophene-2-sulfonyl chloride in the final product indicates an incomplete reaction.

    • Solution: Ensure sufficient reaction time by monitoring via TLC. A slight excess of the ammonia source can also help drive the reaction to completion.

Troubleshooting Decision Tree

G A Problem: Low Product Yield B Check for water contamination. Are conditions strictly anhydrous? A->B C No B->C Likely Cause D Yes B->D Unlikely Cause E ACTION: Oven-dry all glassware. Use anhydrous solvents. Run under N2 or Ar atmosphere. C->E F Monitor reaction by TLC. Is starting material consumed? D->F G No F->G Likely Cause H Yes F->H Unlikely Cause I ACTION: Increase reaction time. Allow to warm to RT. Ensure efficient stirring. G->I J Review workup procedure. Is product being lost during isolation or purification? H->J K ACTION: Optimize extraction pH. Choose appropriate recrystallization solvent. J->K

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q: What is the underlying mechanism of the amination step?

    • A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ammonia, being a potent nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.[1]

Simplified Reaction Mechanism

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.

  • Q: What are the critical safety precautions for this synthesis?

    • A: Both chlorosulfonic acid and 5-chloro-4-nitrothiophene-2-sulfonyl chloride are highly corrosive and moisture-sensitive.[4][10] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving these chemicals should have a quenching plan in place.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method.[8] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting sulfonyl chloride and the more polar sulfonamide product. The starting material will have a higher Rf value than the product.

  • Q: What are the expected analytical properties of the final product?

    • A: For this compound (C₄H₃ClN₂O₄S₂), the expected molecular weight is approximately 242.66 g/mol .[11] Characterization would typically involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The ¹H NMR should show a singlet for the thiophene proton, and the IR spectrum should display characteristic peaks for the N-H stretches of the sulfonamide and the nitro group.

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol assumes the starting material is the pre-synthesized 5-chloro-4-nitrothiophene-2-sulfonyl chloride intermediate.

  • Preparation: Under an inert atmosphere of nitrogen, add 5-chloro-4-nitrothiophene-2-sulfonyl chloride (1.0 eq) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or THF) to dissolve the sulfonyl chloride.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.[8]

  • Ammonia Addition: Slowly add concentrated ammonium hydroxide (28-30%, ~2.0-3.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting sulfonyl chloride spot is no longer visible.

  • Workup: Once complete, carefully pour the reaction mixture into a beaker of ice water. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[8]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[6]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the origin. Also spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the origin line.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The product should be a new, more polar spot (lower Rf) compared to the starting material.

Data Summary Tables

Table 1: Key Reagents and Recommended Stoichiometry

ReagentFormulaM.W. ( g/mol )RoleRecommended Equivalents
5-Chloro-4-nitrothiophene-2-sulfonyl chlorideC₄HCl₂NO₄S₂262.09Starting Material1.0
Ammonium Hydroxide (28-30%)NH₄OH35.05Nucleophile/Amine Source2.0 - 3.0
Dichloromethane (anhydrous)CH₂Cl₂84.93Solvent-

Table 2: Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0-5 °C (addition), then warm to RTControls exothermicity and minimizes side reactions.[3]
Reaction Time 1-4 hours (typical)Monitor by TLC for completion.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride.[4]
Purification Method RecrystallizationEffective for obtaining high-purity crystalline solid.[6]

References

  • Vertex AI Search Result[1]: The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. This source describes the reactivity of sulfonyl chlorides and their importance in forming sulfonamides for medicinal chemistry.

  • US6794521B2 - Google Patents[12]: Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. This patent provides context on the chlorosulfonation of thiophene derivatives.

  • BenchChem[6]: common issues in sulfonamide synthesis and solutions. This document outlines common problems in sulfonamide synthesis, such as low yields due to hydrolysis and methods for purification like recrystallization.

  • BenchChem[4]: Technical Support Center: Synthesis of Sulfonamide Derivatives. This guide discusses troubleshooting low yields, highlighting the moisture sensitivity of sulfonyl chlorides and the need for anhydrous/inert conditions.

  • PubChem[13]: 5-Chloro-4-nitrothiophene-2-carboxylic acid | C5H2ClNO4S. This entry provides chemical data for a related compound.

  • Blazechem[11]: this compound. This supplier page lists the molecular formula and weight for the target compound.

  • CN103570595A - Google Patents[3]: Preparation method of 5-chlorine-2-aminobenzene sulfonamide. This patent describes a similar ammonolysis reaction of a sulfonyl chloride, including reaction temperatures and workup.

  • Annu. Rep. Med. Chem.[2]: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. This review article details the importance and synthesis of sulfonamide drugs.

  • VSNCHEM[14]: vt20336 5-chloro-4-nitrothiophene-2-sulfonyl chloride. This supplier page provides the CAS number and molecular formula for the intermediate.

  • Matrix Fine Chemicals[15]: 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE | CAS 58457-24-2. This page confirms the chemical identity of the key intermediate.

  • BenchChem[9]: Troubleshooting low yield during the chemical synthesis of Episappanol. This guide provides general troubleshooting advice, including monitoring reactions by TLC and allowing reactions to warm to room temperature.

  • BenchChem[8]: Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. This document provides relevant procedures for controlling reaction temperature, monitoring by TLC, and isolating products by precipitation and filtration.

  • mBio[16]: Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. This article provides context on the biological activity of nitrothiophene-containing compounds.

  • CN109651206A - Google Patents[17]: A method of chlorosulfonation is carried out using sulfur trioxide. This patent describes the chlorosulfonation process.

  • WO 2013/164833 A1 - Google Patents[18]: This patent describes related thiophene chemistry.

  • PrepChem.com[19]: Synthesis of 5-chloro-2-nitrophenol. This page details a related synthetic procedure.

  • PubChem[20]: 4-Nitrophenyl 5-chlorothiophene-2-carboxylate. This entry provides chemical data for a related thiophene derivative.

  • BenchChem[7]: optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. This guide explains common causes of low yield, including the hydrolysis of sulfonyl chlorides into unreactive sulfonic acids.

  • BenchChem[5]: Overcoming common challenges in the synthesis of sulfonamide derivatives. This document highlights the challenges of using hazardous reagents like chlorosulfonic acid and the moisture sensitivity of sulfonyl chlorides.

  • PubChem[21]: 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2. This entry provides chemical data for a related sulfonamide.

  • International Journal of Sciences: Basic and Applied Research (IJSBAR)[22]: Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. This article describes the synthesis of related 5-chlorothiophene sulfonamide derivatives.

  • NIH[23]: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities. This paper details the synthesis of similar thiophene sulfonamides.

  • Santa Cruz Biotechnology[24]: 2-Chloro-3-nitrothiophene | CAS 5330-98-3. This page provides information on the likely starting material for the synthesis of the intermediate.

  • CymitQuimica[25]: 2-Chloro-3-nitrothiophene. This page confirms properties of the starting material.

  • HENAN SUNLAKE ENTERPRISE CORPORATION[26]: 5-chloro-4-nitrothiophene-2-sulfonyl chloride. This supplier page provides details on the key intermediate.

  • Journal of Synthetic Chemistry[27]: Aromatic Sulfonamides. This article provides a plausible mechanism for sulfonamide synthesis.

  • Monatshefte für Chemie - Chemical Monthly[28]: Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. This paper provides context on the synthesis of complex sulfonamides.

  • CN108329211A - Google Patents[29]: The preparation method of 5- chloro-2-nitroanilines. This patent describes related chemical transformations.

  • PubChem[10]: 5-Chlorothiophene-2-sulfonyl chloride. This entry provides safety information (GHS classifications) for a similar sulfonyl chloride, indicating its corrosive nature.

  • VSNCHEM[30]: 2-CHLORO-3-NITROTHIOPHENE-5-SULFONAMIDE. This page lists a related compound.

  • International Journal of Advance Research, Ideas and Innovations in Technology[31]: Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. This review covers general methods for sulfonamide synthesis.

Sources

Stability and degradation issues of 5-Chloro-4-nitrothiophene-2-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-nitrothiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound in solution. Drawing upon established principles of sulfonamide and thiophene chemistry, this resource provides practical troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter during your work with this compound, providing insights into the underlying causes and actionable solutions.

Issue 1: Compound Precipitates Out of Solution

Plausible Causes:

  • Poor Solubility: this compound, with its aromatic and polar functional groups, may exhibit limited solubility in certain solvents.

  • Solvent Evaporation: Over time, especially in unsealed containers, solvent evaporation can increase the compound's concentration beyond its solubility limit.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of the compound, leading to precipitation.

Recommended Solutions:

  • Solvent Selection: Refer to the solubility data in Table 1. For aqueous solutions, consider the use of co-solvents like DMSO or DMF, followed by dilution in your aqueous buffer. Always perform a vehicle control in your experiments.

  • pH Adjustment: The sulfonamide group's acidity means that the compound's overall charge and solubility can be pH-dependent. Systematically evaluate solubility at different pH values.

  • Controlled Environment: Store stock solutions in tightly sealed vials at a constant temperature to prevent evaporation and temperature-induced precipitation.

Table 1: Expected Solubility of this compound in Common Laboratory Solvents

Solvent Expected Solubility Notes
Dimethyl Sulfoxide (DMSO) High Recommended for initial stock solution preparation.
Dimethylformamide (DMF) High An alternative to DMSO for stock solutions.
Methanol Moderate May be suitable for some applications.
Acetonitrile Moderate Useful for analytical chromatography.
Water Low Solubility is expected to be pH-dependent.

| Phosphate Buffered Saline (PBS) | Low | Solubility will be influenced by pH and ionic strength. |

Issue 2: Loss of Compound Potency or Inconsistent Results

Plausible Causes:

  • Hydrolytic Degradation: The sulfonamide linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] The thiophene ring itself can also undergo degradation.

  • Photodegradation: Sulfonamides are known to be sensitive to light, which can induce degradation.[2][3][4] The nitro group on the thiophene ring can further enhance this photosensitivity.

  • Oxidative Degradation: The presence of oxidizing agents or exposure to air over extended periods can lead to the degradation of the molecule.

Recommended Solutions:

  • pH Stability Assessment: Conduct a pH stability study by incubating your compound in buffers of varying pH (e.g., pH 4, 7, 9) and analyzing the remaining parent compound over time by HPLC.[1]

  • Photostability Precautions: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.[2][3]

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Freshly Prepared Solutions: Whenever possible, prepare solutions fresh from a solid stock on the day of the experiment to ensure potency and consistency.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a high-purity grade of DMSO or DMF. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q2: How can I monitor the degradation of my compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A photodiode array (PDA) or UV-Vis detector is typically used for this purpose.[5]

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure of this compound and known degradation pathways of related compounds, potential degradation routes include:

  • Hydrolysis of the sulfonamide bond: This would lead to the formation of 5-chloro-4-nitrothiophene-2-sulfonic acid and ammonia.[6][7]

  • Reductive degradation of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, especially under certain biological or chemical conditions.[8]

  • Cleavage of the thiophene ring: Thiophene rings can be susceptible to oxidative cleavage or other ring-opening reactions under harsh conditions.[9]

Q4: Should I be concerned about the toxicity of the degradation products?

A4: Yes, degradation products can have different biological activities and toxicities compared to the parent compound. For instance, some degradation products of sulfonamides have been shown to be potentially more toxic to aquatic ecosystems.[6][7] It is crucial to characterize any significant degradants and assess their potential impact on your experimental system.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11]

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • pH meter

  • HPLC system with a PDA or UV-Vis detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent before analysis.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Analyze all samples by a developed HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

Visualization of Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal Degradation (105°C, solid) Stock->Thermal Photo Photodegradation (UV light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for developing an HPLC method to quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • PDA or UV-Vis detector

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by UV scan).

Degradation_Pathways Parent This compound Hydrolysis_Product 5-Chloro-4-nitrothiophene-2-sulfonic acid + NH₃ Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Reduction_Product 5-Chloro-4-aminothiophene-2-sulfonamide Parent->Reduction_Product  Nitro Reduction Ring_Opening_Product Ring-Opened Products Parent->Ring_Opening_Product  Oxidative Cleavage

Sources

How to improve the solubility of 5-Chloro-4-nitrothiophene-2-sulfonamide for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-4-nitrothiophene-2-sulfonamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and procedural steps to ensure reliable and reproducible experimental outcomes.

I. Troubleshooting Guide: Overcoming Solubility Issues

Researchers often face challenges with the aqueous solubility of aromatic sulfonamides. The presence of a chlorothiophene ring and a nitro group contributes to the lipophilic nature of this compound, making it poorly soluble in aqueous buffers. This guide provides a systematic approach to resolving these issues.

Initial Problem: My compound precipitated when added to my aqueous assay buffer.

This is the most common issue and typically stems from the compound's low intrinsic water solubility. The strategy is to first create a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium, while ensuring the final concentration of the organic solvent is compatible with the biological system.

G start START: Compound Precipitates in Aqueous Buffer stock Step 1: Prepare High-Concentration Stock in 100% DMSO start->stock check_stock Is stock solution clear? stock->check_stock dilute Step 2: Dilute Stock into Aqueous Assay Buffer check_stock->dilute Yes revisit_stock Re-evaluate stock solvent or concentration check_stock->revisit_stock No check_final Does it precipitate? dilute->check_final success SUCCESS: Proceed with Assay check_final->success No troubleshoot TROUBLESHOOTING PATH check_final->troubleshoot Yes ph_adjust Option A: Adjust Buffer pH troubleshoot->ph_adjust cosolvent Option B: Use a Co-solvent troubleshoot->cosolvent cyclodextrin Option C: Use Cyclodextrins troubleshoot->cyclodextrin

Caption: A troubleshooting workflow for solubility issues.

II. Frequently Asked Questions (FAQs) & Step-by-Step Protocols

This section addresses specific questions and provides detailed protocols for the methods outlined in the troubleshooting guide.

FAQ 1: What is the best solvent for my initial stock solution?

For lipophilic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It has a high solubilizing power for a wide range of organic molecules.[1]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard procedure for preparing a concentrated stock solution, which is a critical first step in most biological assays.[2][3]

Materials:

  • This compound (MW: 242.66 g/mol )[4]

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need: Mass (mg) = 10 mmol/L * 0.001 L * 242.66 g/mol * 1000 mg/g = 2.427 mg

  • Weighing: Accurately weigh approximately 2.43 mg of the compound and record the exact weight.[2]

  • Dissolution: Transfer the weighed compound to a sterile vial. Add the calculated volume of DMSO to reach a final concentration of 10 mM. For example, if you weighed exactly 2.43 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.[2] Visually inspect for any undissolved particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[5] Ensure vials are tightly sealed and protected from light.

FAQ 2: My compound dissolves in DMSO but precipitates in the final assay medium. What should I do?

This is called "crashing out" and happens when the final concentration of the organic solvent (DMSO) is too low to keep the hydrophobic compound dissolved in the aqueous buffer. The key is to ensure the final DMSO concentration is as high as the assay system can tolerate without causing toxicity, while still being sufficient to maintain solubility.

Understanding the Co-solvent Effect

Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic drug and the water, thereby increasing solubility.[6][7]

G cluster_0 Aqueous Buffer Only cluster_1 Aqueous Buffer + Co-solvent compound_agg Hydrophobic Compound Aggregates (Precipitate) water Water Molecules compound_sol Solubilized Compound cosolvent Co-solvent Molecules (e.g., DMSO) water2 Water Molecules caption Co-solvents reduce aggregation by disrupting water's structure.

Caption: How co-solvents improve the solubility of hydrophobic compounds.

FAQ 3: How much DMSO is acceptable in my cell-based assay?

The tolerance to DMSO is highly cell-line specific. A general guideline is to keep the final concentration at or below 0.5% (v/v), with many sensitive cell lines requiring concentrations as low as 0.1%.[8][9][10] It is critical to run a vehicle control (assay medium + same final concentration of DMSO) to determine the solvent's effect on your specific assay. High concentrations of DMSO (>1-2%) are often cytotoxic.[8][11][12]

Final DMSO Conc.General Cellular EffectRecommendation
≤ 0.1% Generally considered safe for most cell lines.[9]Ideal target for sensitive assays or long-term incubations.
0.1% - 0.5% Tolerated by many robust cell lines.Must be validated with a vehicle control.
0.5% - 1.0% May cause stress or differentiation in some cells.[8]Use with caution; extensive validation required.
> 1.0% Often cytotoxic or causes significant off-target effects.[11]Generally not recommended for in-vitro assays.
FAQ 4: Can I adjust the pH to improve solubility?

Yes, this can be a very effective strategy for sulfonamides. The sulfonamide functional group (-SO₂NH₂) is weakly acidic.[13][14] By increasing the pH of the buffer to a value above the compound's pKa, the sulfonamide proton can be removed, forming an anionic salt which is significantly more water-soluble.[13][15][16]

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine if increasing the pH of the assay buffer improves the solubility of this compound.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • A series of buffers (e.g., phosphate or TRIS buffers) prepared at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5).

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation: In separate microcentrifuge tubes, add your compound from the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1%).

  • Incubation: Incubate the samples at room temperature or your assay temperature for 30 minutes.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.

  • Measurement: Carefully transfer the supernatant to a new plate or cuvette. Measure the absorbance at a wavelength where the compound absorbs. Higher absorbance indicates higher solubility.

  • Analysis: Compare the absorbance values across the different pH conditions. If solubility increases with pH, consider adjusting your final assay buffer accordingly, ensuring the new pH is compatible with your biological system.

FAQ 5: What are cyclodextrins and should I consider them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that is water-soluble.[17][19]

Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[20][21] Using cyclodextrins can be an excellent advanced strategy if co-solvents and pH adjustment are insufficient or incompatible with your assay.[18][22]

III. References

  • Baek, I., Yoo, J., Lee, J., & Kim, M. (n.d.). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Miro, A., Quaglia, F., & Ungaro, F. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Cosolvent. Wikipedia. Retrieved from [Link]

  • Best Practices For Stock Solutions. FasterCapital. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Retrieved from [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Retrieved from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved from [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. Retrieved from [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved from [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. Retrieved from [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. PubMed. Retrieved from [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2022). NIH. Retrieved from [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria. (n.d.). Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]

  • Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Retrieved from [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Martin, A., & Wu, P. L. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PMC - NIH. Retrieved from [Link]

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE | CAS 58457-24-2. Matrix Fine Chemicals. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-4-nitrothiophene-2-sulfonamide (MW: 242.66 g/mol , CAS: 61714-46-3)[1]. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. The purification of this compound, while essential for downstream applications, presents several common challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you navigate these obstacles effectively. Our approach is grounded in explaining the chemical principles behind each step, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My compound is separating as a sticky oil during recrystallization instead of forming crystals. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue with sulfonamides and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice[2]. It typically happens for two primary reasons:

  • High Impurity Load: The presence of significant impurities can depress the melting point of your compound, causing it to liquefy at the temperature of crystallization.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your impure compound (Predicted MP: 156.34° C)[1].

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% increase) to lower the saturation point. Allow the solution to cool much more slowly[2].

  • Change the Solvent System: The solvent may be too nonpolar. For sulfonamides, polar protic solvents or mixtures are often effective. Consider switching to an isopropanol/water or ethanol/water mixture, which can lower the crystallization temperature below the compound's melting point[2][3].

  • Induce Crystallization at a Lower Temperature: After re-dissolving, cool the solution slowly. Once it is just above the temperature at which it oiled out, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal[2][4].

  • Pre-Purify with Chromatography: If the crude material is highly impure, a preliminary purification step like column chromatography may be necessary to remove the impurities that are causing the oiling out[2].

Question 2: My final product is intensely colored (yellow or brown), even after recrystallization. How can I achieve a purer, off-white solid?

Answer: While many nitro-aromatic compounds are inherently pale yellow, a strong or dark color typically indicates the presence of colored impurities. These can be residual starting materials or polymeric byproducts formed during synthesis.

Solution: Decolorization with Activated Charcoal Activated charcoal has a high surface area and can effectively adsorb colored impurities from a solution.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Swirl the flask and reheat to boiling for a few minutes[2][4].

  • Critical Step - Hot Filtration: To remove the charcoal, you must perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated receiving flask. This prevents the desired product from crystallizing prematurely on the filter[2][4]. The resulting filtrate should be colorless or pale yellow and can then be cooled to induce crystallization.

Question 3: I'm experiencing very low yield or no crystal formation at all after the solution has cooled. What went wrong?

Answer: The absence of crystal formation is typically due to the solution not being supersaturated upon cooling.

Probable Causes & Solutions:

  • Too Much Solvent: If an excessive amount of solvent was used during dissolution, the solution will not become saturated enough for crystals to form upon cooling[2].

    • Solution: Gently heat the solution to evaporate a portion of the solvent until you observe slight turbidity or crystal formation at the surface. Then, add a few drops of hot solvent to re-dissolve everything and allow it to cool slowly again.

  • Supersaturation Without Nucleation: The solution may be supersaturated, but crystallization has not been initiated[2].

    • Solution: Induce crystallization by vigorously scratching the inner surface of the flask at the liquid-air interface with a glass rod. Alternatively, add a "seed" crystal from a previous successful batch to provide a nucleation site[2][4].

  • Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound, even at low temperatures, leading to significant product loss in the filtrate[2].

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider a solvent/anti-solvent system as described in Protocol 1.

Question 4: My TLC and HPLC analyses show a persistent impurity that co-crystallizes with my product. How should I proceed?

Answer: When an impurity has similar solubility properties to your target compound, recrystallization may be ineffective. In this scenario, column chromatography is the preferred method for separation. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it[5][6].

Solution: Silica Gel Column Chromatography For nitrothiophene compounds, silica gel is an effective stationary phase. The mobile phase (eluent) is typically a mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate)[7][8]. By gradually increasing the polarity of the eluent, compounds that are more strongly adsorbed to the polar silica gel will begin to move down the column and can be collected in separate fractions. Refer to Protocol 2 for a detailed methodology.

Visual Workflow: Troubleshooting Recrystallization

The following diagram outlines a logical workflow for addressing common recrystallization challenges.

G start_node Start: Dissolve Crude Product in Minimum Hot Solvent q1 Is the solution clear and homogenous? start_node->q1 charcoal Add Activated Charcoal, re-boil, perform Hot Filtration q1->charcoal No (colored/ suspended solids) cool Allow Filtrate to Cool Slowly q1->cool  Yes charcoal->cool q3 Did the product 'Oil Out'? cool->q3 q2 Do crystals form upon cooling? induce Induce Crystallization: - Scratch flask - Add seed crystal - Cool in ice bath q2->induce No collect Collect Crystals by Vacuum Filtration q2->collect Yes induce->collect q2_no_path induce->q2_no_path q3->q2 No rework Rework: - Re-heat, add more solvent - Cool more slowly - Change solvent system q3->rework Yes end_node Pure Product collect->end_node rework->cool concentrate Concentrate Solution: - Boil off excess solvent - Re-cool q2_no_path->concentrate

Sources

Side reactions to consider when working with 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-nitrothiophene-2-sulfonamide (CAS: 61714-46-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly functionalized thiophene derivative. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to anticipate, diagnose, and resolve common side reactions encountered during synthesis and modification.

Understanding the Molecule: A Map of Reactivity

This compound is a versatile building block, but its utility is derived from a confluence of reactive sites. The electron-deficient nature of the thiophene ring, heavily influenced by the powerful electron-withdrawing nitro and sulfonamide groups, dictates its chemical behavior. This guide is structured around these key functional regions to address specific experimental challenges.

Caption: Key reactive centers of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Section A: Sulfonamide Group Stability and Reactivity

Q1: My aqueous workup seems to be causing low yields. Could the sulfonamide group be hydrolyzing?

A1: While sulfonamides are generally more resistant to hydrolysis than amides or esters, they are not completely inert, especially under non-neutral pH conditions or in the presence of certain catalysts.[1][2]

  • Causality: The stability of sulfonamides is pH-dependent. While many are stable at neutral and moderately basic pH (pH 7-9), prolonged exposure to strongly acidic or basic conditions, particularly at elevated temperatures, can promote hydrolysis back to the corresponding sulfonic acid.[1][3] This sulfonic acid byproduct is unreactive in subsequent coupling reactions, leading to lower yields.[4]

  • Troubleshooting & Validation:

    • pH Monitoring: During aqueous extractions or workups, ensure the pH of your aqueous layer does not become strongly acidic or basic. Use buffered solutions if necessary.

    • Temperature Control: Perform all aqueous workups at room temperature or below to minimize the rate of potential hydrolysis.

    • LC-MS Analysis: The most definitive way to check for hydrolysis is to analyze a sample of your crude product by LC-MS. Look for a mass peak corresponding to 5-chloro-4-nitrothiophene-2-sulfonic acid.

Q2: I'm attempting an N-alkylation on the sulfonamide, but the reaction is sluggish and incomplete. What's going wrong?

A2: N-alkylation of sulfonamides can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen and potential side reactions.

  • Causality: The two electron-withdrawing sulfonyl oxygens significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile than a typical amine. Furthermore, the proton on the sulfonamide is acidic, and a strong base is required to generate the corresponding anion for alkylation. Using an inappropriate base or solvent can hinder the reaction.[5]

  • Troubleshooting & Validation:

    • Base Selection: Use a strong, non-nucleophilic base to deprotonate the sulfonamide. Common choices include sodium hydride (NaH), lithium hydride (LiH)[6], or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will quench the strong base and can hydrolyze the starting material if a sulfonyl chloride precursor is used.[4][5]

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to dissolve the sulfonamide salt and promote the reaction.

    • Reaction Monitoring: Track the reaction progress by TLC or LC-MS to check for the disappearance of the starting material and the appearance of the desired product.

Q3: My mass spec results show a product missing the entire -SO2NH2 group, replaced by a hydrogen. How is this possible?

A3: You are likely observing reductive desulfonylation. This is a known reaction where the C-S bond of the sulfonyl group is cleaved under reducing conditions.[7]

  • Causality: Certain reducing agents, including metal amalgams (like sodium amalgam), samarium(II) iodide, or even photocatalytic systems with polysulfide anions, can mediate the removal of the sulfonyl group.[7][8][[“]] This is especially relevant if you are performing a reduction of the nitro group and use harsh or non-selective reducing conditions.

  • Troubleshooting & Validation:

    • Reagent Assessment: Review your reaction scheme. Are you using any reagents known to effect reductions (e.g., Na/Hg, SmI₂, certain metal hydrides, or photocatalysts)?

    • Selective Reduction: If your goal is to reduce the nitro group, choose a milder, more selective reagent. Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation (e.g., ammonium formate, Pd/C) are often selective for the nitro group in the presence of a sulfonamide.[10]

    • Control Experiment: Run the reaction without the reducing agent to confirm that it is the source of the desulfonylation.

Section B: Nitro Group Reactivity

Q1: My reaction is turning dark, and I'm getting a complex mixture of products instead of my desired compound. Is the nitro group the culprit?

A1: Yes, the aromatic nitro group is highly susceptible to reduction, which can lead to a cascade of products. This is one of the most common side reactions for this class of compounds.

  • Causality: The reduction of an aromatic nitro group (-NO₂) to an amine (-NH₂) proceeds through several intermediates, including the nitroso (-NO) and hydroxylamine (-NHOH) species.[11] These intermediates can be reactive and may lead to dimerization (forming azo or azoxy compounds) or other side reactions, especially if the reduction is incomplete.[10] The presence of metals (even catalytic amounts) or other reducing species in your reaction can initiate this process.

  • Troubleshooting & Validation:

    • Reagent Purity: Ensure all reagents and solvents are free from metallic impurities or unintended reducing agents.

    • Atmosphere Control: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions of the reduced species.[4]

    • Selective Reagents: If reduction is desired, use conditions known for clean conversion. Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic methods for reducing aromatic nitro groups to amines.[12]

    • TLC Analysis with Staining: Use a TLC stain that is sensitive to amines or hydroxylamines (e.g., ninhydrin) to quickly check for the formation of these byproducts in your crude reaction mixture.

Side Product Typical Cause Analytical Signature (LC-MS)
5-Chloro-4-aminothiophene-2-sulfonamideOver-reduction or presence of reducing agentsM-30 (loss of NO₂) + 16 (gain of NH₂) = M-14
5-Chloro-4-(hydroxylamino)thiophene-2-sulfonamideIncomplete reductionM-16 (loss of O)
Azo/Azoxy DimersIncomplete reduction, specific reagents (e.g., metal hydrides)Mass corresponding to ~2x the starting material mass
Section C: Chloro Group & Nucleophilic Aromatic Substitution (SNAr)

Q1: I'm reacting my compound with an amine/thiol/alkoxide, and the chlorine atom is being replaced. Why is this happening so easily?

A1: This is a classic example of Nucleophilic Aromatic Substitution (SNAr), and it is the intended reactivity for many applications of this molecule. The thiophene ring is "activated" for this reaction.

  • Causality: Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs), like the nitro group at the para-like position (position 4) and the sulfonamide at the ortho-like position (position 2) to the chlorine, makes the ring highly electron-deficient.[13] This allows a nucleophile to attack the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate called a Meisenheimer complex.[14][15] The subsequent loss of the chloride leaving group restores aromaticity and yields the substitution product.[16]

  • Troubleshooting & Validation:

    • Predicting Reactivity: Be aware that any nucleophile present in your reaction (e.g., amines, thiols, alkoxides, water, hydroxide) has the potential to displace the chlorine.

    • Controlling the Reaction: If this reaction is desired, it can be promoted by using a polar aprotic solvent and gentle heating. If it is an unwanted side reaction, you must rigorously exclude nucleophiles from your reaction medium.

    • Mechanism Confirmation: The hallmark of an SNAr reaction is the requirement of an EWG ortho or para to the leaving group. A similar compound without the nitro group would be significantly less reactive.[13]

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols

Protocol 1: Diagnostic Test for Unwanted Nitro Group Reduction

This protocol provides a rapid method to check for the presence of the common amine byproduct using Thin Layer Chromatography (TLC).

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate, DCM). Prepare a co-spot by mixing your crude sample with a small amount of a known standard of 5-Chloro-4-aminothiophene-2-sulfonamide, if available.

  • TLC Development: Spot the crude sample and the co-spot on a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).

  • Visualization (UV): First, visualize the plate under UV light (254 nm) and circle all visible spots.

  • Visualization (Stain): Prepare a ninhydrin stain solution. Dip the TLC plate into the stain and then gently heat it with a heat gun until colored spots appear.

  • Analysis: The amine byproduct will appear as a distinct colored spot (typically purple or pink) with the ninhydrin stain. The Rf value will likely be different from your starting material. The co-spot will confirm the identity of the spot if the standard is available.

Protocol 2: General Procedure for a Controlled SNAr Reaction

This protocol outlines a typical procedure for displacing the chloro group with an amine nucleophile.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 - 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and/or brine to remove the DMF and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

When an unexpected result occurs, a logical workflow can help diagnose the issue efficiently.

Troubleshooting_Workflow Start Unexpected Reaction Outcome (Low Yield, Multiple Spots on TLC) Check_SM Step 1: Verify Starting Material (Purity, Structure via NMR/MS) Start->Check_SM Analyze_Crude Step 2: Analyze Crude Product (LC-MS, ¹H NMR) Check_SM->Analyze_Crude Is_SM_Consumed Is Starting Material Consumed? Analyze_Crude->Is_SM_Consumed Reaction_Failed Diagnosis: Reaction Failed Troubleshoot conditions: - Temperature - Reagents - Time Is_SM_Consumed->Reaction_Failed No Identify_Products Identify Mass Peaks in LC-MS Is_SM_Consumed->Identify_Products Yes Mass_Match_Hydrolysis Mass matches hydrolyzed product? Identify_Products->Mass_Match_Hydrolysis Mass_Match_Reduction Mass matches reduced product? Mass_Match_Hydrolysis->Mass_Match_Reduction No Diagnosis_Hydrolysis Diagnosis: Hydrolysis Solution: Use anhydrous conditions, control pH/temp in workup. Mass_Match_Hydrolysis->Diagnosis_Hydrolysis Yes Mass_Match_SNAr Mass matches SNAr product? Mass_Match_Reduction->Mass_Match_SNAr No Diagnosis_Reduction Diagnosis: Unwanted Reduction Solution: Use inert atmosphere, check reagent purity, use selective reagents. Mass_Match_Reduction->Diagnosis_Reduction Yes Mass_Match_Other Other unexpected mass? Mass_Match_SNAr->Mass_Match_Other No Diagnosis_SNAr Diagnosis: Unwanted SNAr Solution: Rigorously exclude nucleophiles from the reaction. Mass_Match_SNAr->Diagnosis_SNAr Yes Diagnosis_Other Diagnosis: Other Side Reaction (e.g., Desulfonylation, Dimerization) Solution: Further structural analysis (2D NMR), consult literature. Mass_Match_Other->Diagnosis_Other Yes

Caption: A systematic workflow for troubleshooting unexpected experimental results.

References

  • BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-74. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • Karageorgou, P. G., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-66. Retrieved from [Link]

  • Wang, H., et al. (2015). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026-4031. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Procter, D. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, H., et al. (2015). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters. Retrieved from [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Williams, D. E., & Rahan, A. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 153(1), 4-19. Retrieved from [Link]

  • Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus, 16(7), e64303. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We understand that scaling up presents unique challenges, from managing reaction exotherms to ensuring consistent purity and yield. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles. Our goal is to empower your team to navigate the complexities of this synthesis with confidence and scientific rigor.

Synthetic Pathway & Core Challenges

The synthesis of this compound is a multi-step process involving highly reactive and hazardous reagents. A common and logical synthetic route begins with 2-chlorothiophene, proceeding through nitration, chlorosulfonation, and finally amidation. Each step presents distinct challenges, particularly during scale-up.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Purification cluster_2 Step 3: Chlorosulfonation cluster_3 Step 4: Amidation cluster_4 Step 5: Final Purification A 2-Chlorothiophene C Crude 2-Chloro-3-nitrothiophene (Mixture of Isomers) A->C  -10 to 0 °C B Nitrating Mixture (HNO3/H2SO4) B->C D Fractional Distillation or Crystallization C->D E Purified 2-Chloro-3-nitrothiophene D->E G 5-Chloro-4-nitrothiophene- 2-sulfonyl Chloride E->G  0 to 10 °C F Chlorosulfonic Acid (Excess) F->G I Crude Product G->I  0 to 5 °C H Aqueous Ammonia H->I J Recrystallization I->J K 5-Chloro-4-nitrothiophene- 2-sulfonamide (Final Product) J->K

Managing impurities in 5-Chloro-4-nitrothiophene-2-sulfonamide samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-4-nitrothiophene-2-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis, purification, and analysis of this critical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest sample purity.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound.

Q1: My final product is a yellow, oily solid instead of the expected off-white crystals. What are the likely impurities?

A1: The yellow discoloration is a common issue and typically points to the presence of residual nitrating agents or, more frequently, dinitrothiophene byproducts.[1] During the nitration of the thiophene ring, over-nitration can occur, leading to the formation of species like 2,4-dinitrothiophene or other positional isomers.

Causality and In-Depth Explanation: The thiophene ring is highly activated towards electrophilic substitution.[2] Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be too harsh, leading to oxidative degradation and the formation of colored byproducts.[2] A common reagent for milder nitration is nitric acid in acetic anhydride.[2] However, even under these conditions, temperature control is critical. A slight excursion above the optimal temperature can significantly increase the rate of the second nitration event relative to the first, generating dinitrated impurities.

Troubleshooting Steps:

  • Re-evaluate Nitration Conditions: Ensure your reaction temperature was strictly maintained. For thiophenes, nitration is often performed at low temperatures (e.g., -10 °C to 0 °C).

  • Check for Dinitrothiophenes: A simple qualitative test involves dissolving a small sample in ethanol and adding a drop of alcoholic potassium hydroxide. A pink or deep red color indicates the presence of dinitrothiophene impurities.[1]

  • Purification Strategy: Recrystallization is the most effective method to remove these colored impurities. Solvents like petroleum ether are particularly useful as they can selectively dissolve the desired mononitro product while leaving the more polar dinitro impurities behind.[1]

Q2: My HPLC analysis shows a significant peak eluting very close to my main product peak. How can I identify this impurity and improve separation?

A2: A closely eluting peak often suggests a structurally related impurity. Given the synthesis pathway, the most probable candidates are positional isomers or a hydrolyzed starting material. The synthesis of the sulfonamide involves two main steps: chlorosulfonation of 2-chlorothiophene followed by nitration and amidation.

  • Positional Isomers: During the nitration of 5-chloro-thiophene-2-sulfonyl chloride, the primary product is the 4-nitro isomer. However, a small amount of the 3-nitro isomer can also be formed. These isomers have very similar polarities, making them difficult to separate.

  • Hydrolyzed Sulfonyl Chloride: The precursor, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, is highly susceptible to hydrolysis, converting the sulfonyl chloride (-SO₂Cl) group to a sulfonic acid (-SO₃H) group.[3][4] This sulfonic acid impurity is more polar and will have a different retention time.

Workflow for Identification and Resolution:

Caption: Workflow for identifying and resolving closely eluting HPLC impurities.

Experimental Protocols:

  • HPLC Method Optimization:

    • Column Choice: Standard C18 columns may not resolve positional isomers effectively. Consider a phenyl-hexyl column, which offers alternative selectivity through π-π interactions with the aromatic thiophene ring.[5]

    • Mobile Phase Tuning: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile) to your aqueous phase (e.g., water with 0.1% formic acid). A shallower gradient or isocratic elution can often improve resolution between closely related compounds.[5][6]

  • Minimizing Hydrolysis:

    • Strict Anhydrous Conditions: During the conversion of the sulfonyl chloride to the sulfonamide with ammonia, ensure all glassware is oven-dried and reagents are anhydrous.

    • Quench Strategy: Perform the reaction at low temperature and once complete, quench the reaction mixture in ice-water to precipitate the product quickly, minimizing contact time with aqueous conditions where the unreacted sulfonyl chloride could hydrolyze.

Q3: My ¹H NMR spectrum looks clean, but the elemental analysis results are off. What could be the problem?

A3: This scenario strongly suggests the presence of inorganic salts or residual non-protonated organic material. While ¹H NMR is excellent for identifying proton-bearing organic impurities, it is "blind" to inorganic salts and solvents without protons (like carbon tetrachloride, if used).

Likely Contaminants:

  • Ammonium Salts: If excess ammonia was used during the amidation step and the work-up was insufficient, salts like ammonium chloride (NH₄Cl) could co-precipitate with your product.

  • Sodium Sulfate/Magnesium Sulfate: Residual drying agents if the product was extracted into an organic solvent and subsequently dried.

Troubleshooting and Validation Protocol:

  • Solubility Test: this compound has low water solubility. Inorganic salts are typically highly soluble. Wash a small portion of your sample with deionized water, filter, and dry the solid. Re-run the elemental analysis on the washed and dried sample.

  • IR Spectroscopy: Use Infrared (IR) spectroscopy to check for the characteristic broad stretches associated with ammonium salts or the strong S=O stretches from residual sulfates.

  • Ash Test (Gravimetric Analysis): As a definitive but destructive test, a small, accurately weighed amount of the sample can be heated to a high temperature in a crucible. Organic material will burn off, leaving behind a non-volatile inorganic residue (ash), which can be weighed.

Analytical Technique Detects Organic Impurities Detects Inorganic Salts Notes
¹H NMR YesNoOnly detects species with protons.[7]
HPLC-UV YesNoSalts are often UV-transparent.
LC-MS YesSometimesCan detect ions, but quantification is difficult.
Elemental Analysis YesYesMeasures bulk elemental composition.
IR Spectroscopy YesYesCan show characteristic stretches for salts.[3]

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the best recrystallization solvent for this compound?

A4: There is no single "best" solvent, as the optimal choice depends on the specific impurities you are trying to remove. However, a good starting point is a mixed solvent system. A common and effective method for sulfonamides is recrystallization from an alcohol/water mixture, such as isopropanol/water or ethanol/water.[8] For removing non-polar impurities, a solvent like toluene might be effective. For removing highly colored dinitro-impurities, petroleum ether has been shown to be effective for related nitrothiophenes.[1]

Q5: How can I confirm the identity and structure of my final product?

A5: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. For a 2,4,5-trisubstituted thiophene, you would expect to see a single proton singlet in the aromatic region of the ¹H NMR spectrum. ¹³C NMR will show distinct signals for each of the four carbons in the thiophene ring, with chemical shifts influenced by the attached substituents (Cl, NO₂, SO₂NH₂).[7][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. You should look for the protonated molecule [M+H]⁺ in positive ion mode. A characteristic fragmentation pattern for aromatic sulfonamides is the loss of SO₂.[10]

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups. Look for characteristic stretches for the N-H bonds of the sulfonamide (around 3200-3300 cm⁻¹), the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹), and the N=O stretches of the nitro group (around 1520 and 1340 cm⁻¹).

Q6: What are the stability and storage recommendations for this compound?

A6: this compound is a relatively stable solid. However, like its sulfonyl chloride precursor, the sulfonamide group can be susceptible to hydrolysis under strongly acidic or basic conditions over long periods. The nitro group on the electron-rich thiophene ring also makes it potentially sensitive to light and strong reducing agents.

Recommended Storage:

  • Condition: Store in a tightly sealed container.

  • Temperature: Cool, dry place (refrigerated conditions, 2-8 °C, are ideal).

  • Atmosphere: Protect from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is good practice for long-term storage.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS.
  • NMR chemical shift prediction of thiophenes. Stenutz.
  • 1 H NMR spectra showing regioselective substitutions on thiophene...
  • Sulfonamide purification process.
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers.
  • 2-nitrothiophene. Organic Syntheses Procedure.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • MSDS of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. Capot Chemical.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Suitable reagents for nitration of thiophene. Chemistry Stack Exchange.

Sources

Technical Support Center: Analytical Strategies for 5-Chloro-4-nitrothiophene-2-sulfonamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Chloro-4-nitrothiophene-2-sulfonamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your stability studies. Our focus is on providing not just procedural steps, but the scientific reasoning behind them, enabling you to confidently develop and troubleshoot your analytical methods.

Introduction to this compound and Its Stability

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with chloro, nitro, and sulfonamide functional groups.[1] While specific applications are diverse, compounds with these moieties are common in medicinal chemistry and materials science. The inherent reactivity of the nitro group and the susceptibility of the sulfonamide and thiophene ring to various reaction conditions make this molecule prone to degradation.[2][3]

Understanding the degradation profile of this compound is critical for determining its shelf-life, storage conditions, and identifying potentially toxic degradation products.[4] Forced degradation studies are essential for this purpose, as they help elucidate degradation pathways and are a regulatory requirement for developing stability-indicating analytical methods.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of this compound and its degradants.

Part 1: Method Development and Optimization

Question: I am starting to develop an HPLC-UV method. How do I select the appropriate column and mobile phase?

Answer: Your choice of column and mobile phase is critical for achieving good separation between the parent compound and its potential degradation products.

  • Column Selection: A reversed-phase C18 column is the most common and effective choice for analyzing sulfonamides and related aromatic compounds.[7] A standard dimension like 250 mm x 4.6 mm with 5 µm particles is a robust starting point. The C18 stationary phase provides the necessary hydrophobicity to retain the molecule and its likely less-polar degradants.

  • Mobile Phase Selection:

    • Constituents: A combination of acetonitrile (ACN) and water is highly effective for eluting thiophene derivatives.[8] ACN is often preferred over methanol as it can provide better peak shapes for heterocyclic compounds.

    • pH Modification: The sulfonamide group has a pKa, meaning its ionization state is pH-dependent. To ensure consistent retention and sharp peaks, buffering the aqueous portion of your mobile phase is recommended. Start with an acidic pH (e.g., 0.1% formic acid or phosphoric acid in water) to suppress the ionization of the sulfonamide, which typically improves retention and peak shape on a C18 column.[9]

    • Gradient vs. Isocratic: A gradient elution is highly recommended for stability studies. You will likely have degradation products with a wide range of polarities. A gradient method (e.g., starting with a high aqueous percentage and ramping up the organic solvent) will allow for the elution of polar degradants early in the run while ensuring the more hydrophobic parent compound elutes with a reasonable retention time and good peak shape.[9]

Question: How do I determine the optimal UV detection wavelength for both the parent compound and its unknown degradation products?

Answer: This requires a two-pronged approach:

  • Parent Compound: Dissolve a pure standard of this compound in your mobile phase and acquire its UV spectrum using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity for the parent drug. Given its nitroaromatic structure, you can expect strong absorbance in the 250-350 nm range.

  • Degradation Products: Degradation products may have different chromophores and thus different λ-max values. During your forced degradation studies, use a PDA detector to monitor the entire UV spectrum. This will allow you to:

    • Identify peaks that may be "hidden" at a single wavelength.

    • Assess peak purity by comparing spectra across a single peak.

    • Select a compromise wavelength that offers reasonable sensitivity for both the parent and the major degradants, or use multiple wavelengths for quantification if necessary.

Part 2: Troubleshooting Common Chromatographic Issues

Question: My peaks are tailing significantly. What are the likely causes and solutions?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The sulfonamide group in your molecule contains an acidic proton and lone pairs of electrons that can interact with residual, un-capped silanol groups on the silica-based C18 column. This secondary interaction is a common cause of tailing for basic or acidic compounds.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3 with formic or phosphoric acid) will fully protonate the silanol groups and suppress the ionization of the sulfonamide, minimizing the unwanted secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, then back in reverse order).

    • Sample Overload: Injecting too high a concentration of the analyte can lead to tailing. Try diluting your sample.

Logical Flow for Troubleshooting Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Question: I'm observing a drift in my retention times. What should I investigate?

Answer: Retention time stability is crucial for reliable identification and quantification. Drifting retention times usually point to issues with the HPLC system or mobile phase preparation.

  • Mobile Phase Issues:

    • Composition Change: If your mobile phase is manually mixed, inaccurate measurements can cause drift. More commonly, if solvents are not adequately degassed, dissolved gases can form bubbles in the pump, leading to inconsistent flow rates. Ensure thorough degassing via sonication or an in-line degasser.

    • Evaporation: The more volatile solvent component (usually acetonitrile) can evaporate from the mobile phase reservoir over time, changing the solvent composition. Keep reservoirs covered.

  • System Issues:

    • Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a constant temperature (e.g., 30-40 °C).

    • Pump Malfunction: Worn pump seals or check valves can cause an inconsistent flow rate. If the pressure is fluctuating, this is a likely cause.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time.

Part 3: LC-MS Specific Challenges

Question: What are matrix effects in LC-MS, and how can I mitigate them when analyzing samples from complex matrices like plasma?

Answer: Matrix effects are a significant challenge in LC-MS analysis, referring to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[10][11][12] This can cause ion suppression or enhancement, leading to inaccurate quantification.[10][12]

  • Causes: Endogenous components in biological fluids, such as phospholipids, salts, and proteins, can co-elute with your analyte and interfere with the electrospray ionization (ESI) process in the mass spectrometer's source.[12]

  • Mitigation Strategies:

    • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.

      • Protein Precipitation (PPT): A simple but "dirtier" method. While it removes proteins, many other matrix components remain.[11]

      • Liquid-Liquid Extraction (LLE): More selective than PPT, partitioning the analyte into an immiscible organic solvent.

      • Solid-Phase Extraction (SPE): The most effective method for cleanup.[13] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away, offering higher recoveries and selectivity.[7]

    • Optimize Chromatography: Adjust your HPLC method to chromatographically separate your analyte from the regions where matrix effects are most severe (typically the very beginning and end of the run).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[10] A deuterated version of this compound would co-elute and experience the same ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise results.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[4][5] A degradation of 5-20% is generally considered optimal.[6]

  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for 2, 4, 8, and 24 hours. Before injection, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and sample at 30 min, 1, 2, and 4 hours. Before injection, cool and neutralize with an equivalent amount of 0.1 M HCl. Sulfonamides are often more stable in acidic conditions than basic ones.[14]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70 °C. Sample at 1, 3, and 7 days. Also, expose a solution to the same conditions.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA or LC-MS method.

Protocol 2: HPLC-UV Method for Stability Testing

This protocol provides a starting point for a stability-indicating method.

ParameterRecommended Condition
HPLC System Standard HPLC with pump, autosampler, column oven, and PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection PDA Detector, monitor 250-400 nm, extract chromatogram at λ-max

General Workflow for Degradation Analysis

Caption: General experimental workflow for degradation analysis.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide: The S-N bond in the sulfonamide group can be cleaved under strong acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and ammonia/amine.[15][16]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can form nitroso, hydroxylamine, and ultimately amino derivatives. This is a common pathway for nitroaromatic compounds.[2]

  • Nucleophilic Aromatic Substitution: The chloro and nitro groups are electron-withdrawing, activating the thiophene ring for nucleophilic attack. For instance, under basic conditions, the chloro group could be substituted by a hydroxyl group.

  • Thiophene Ring Opening: Oxidative conditions or strong UV light could potentially lead to the cleavage of the thiophene ring.

The identification of these potential products is best accomplished using high-resolution LC-MS, which can provide accurate mass measurements to help determine the elemental composition of the degradants.

References

  • Benchchem. (n.d.). Addressing matrix effects in sulfonamide analysis using Sulfathiazole-d4.
  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • Lin, C. E., Lin, W. C., & Chen, Y. C. (2000). Matrix solid-phase dispersion extraction of sulfonamides from blood.
  • novoMOF. (2020, July 13). Sensing nitroaromatic explosives in the gas phase.
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Scilit.
  • Gutiérrez, M., Vulliet, E., & Guigues, N. (2018). Degradation of sulfonamides as a microbial resistance mechanism.
  • Technical University of Munich. (n.d.). Sulfonamide Degradation.
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Mulla, S. I., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 19(4), e0293123.
  • PubChem. (n.d.). 5-Chloro-4-nitrothiophene-2-carboxylic acid. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1).
  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 228, 115317.
  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • Zacharis, C. K., & Tzanavaras, P. D. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 23(10), 2635.
  • Labsolu. (n.d.). This compound.
  • Capot Chemical. (2008). MSDS of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride.
  • PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
  • Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Mass Spectrometry, 42(6), 741-754.
  • Bogialli, S., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Analytical Chemistry, 75(8), 1798-804.
  • ResearchGate. (n.d.). Matrix effects for the target compounds. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 69(1), 1-28.
  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 799-807.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Retrieved from [Link]

  • Zhang, Y., & Zhang, J. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1075-1078.
  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • O'Mahony, J., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Chemistry, 361, 130103.
  • ResearchGate. (n.d.). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Retrieved from [Link]

  • Antal, O., & Fodor, M. (2007). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection.
  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]

  • Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Zalavadia, A. (2016). QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ET. VCU Scholars Compass.
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.
  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE. Retrieved from [Link]

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 5-chloro-4-nitrothiophene-2-sulfonyl chloride. Retrieved from [Link]

  • Li, F., et al. (2020). Degradation pathways, microbial community and electricity properties analysis of antibiotic sulfamethoxazole by bio-electro-Fenton system. Bioresource Technology, 298, 122501.
  • ResearchGate. (n.d.). Degradation pathways, microbial community and electricity properties analysis of antibiotic sulfamethoxazole by bio-electro-Fenton system. Retrieved from [Link]_antibiotic_sulfamethoxazole_by_bio-electro-Fenton_system)

Sources

Validation & Comparative

A Comparative Analysis of 5-Chloro-4-nitrothiophene-2-sulfonamide: Unveiling Structure-Activity Relationships in Thiophene-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents since the discovery of sulfanilamide.[1][2] Historically, research has centered on aromatic sulfonamides. However, the replacement of the benzene ring with bioisosteric heterocyclic scaffolds, such as thiophene, has opened new avenues for drug design. Thiophene sulfonamides have emerged as a "privileged" structural motif, demonstrating a wide spectrum of biological activities, including potent inhibition of carbonic anhydrase (CA), antimicrobial effects, and activity against various kinases.[3][4][5][6]

The thiophene ring offers distinct advantages over a simple phenyl ring. Its electronic properties, potential for diverse substitution patterns, and ability to engage in unique interactions with biological targets allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative study of 5-Chloro-4-nitrothiophene-2-sulfonamide , a representative member of this class, against other key thiophene sulfonamide analogs. We will dissect its chemical properties, explore its biological activities through the lens of structure-activity relationships (SAR), and provide validated experimental protocols for its synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this versatile scaffold in their work.

Profile of the Core Compound: this compound

Chemical Structure and Physicochemical Properties

This compound is a highly functionalized thiophene derivative. Its structure is characterized by the presence of three key substituents on the thiophene ring: the sulfonamide group (-SO₂NH₂), a chloro group (-Cl), and a nitro group (-NO₂).

  • Molecular Formula: C₄H₃ClN₂O₄S₂[7]

  • Molecular Weight: 242.66 g/mol [7]

  • CAS Number: 61714-46-3[7]

The strategic placement of these groups profoundly influences the molecule's properties. The sulfonamide group is the primary pharmacophore responsible for many of its biological activities, particularly as a zinc-binding group in metalloenzymes.[3] The chloro and nitro groups are strong electron-withdrawing substituents. Their combined inductive and resonance effects decrease the electron density of the thiophene ring and, critically, increase the acidity of the sulfonamide protons. This enhanced acidity can lead to stronger, more favorable interactions with target enzymes, such as the deprotonated sulfonamide forming a coordinate bond with the catalytic zinc ion in carbonic anhydrases.

General Synthesis Pathway

The synthesis of substituted thiophene sulfonamides typically proceeds via the chlorosulfonation of a suitable thiophene precursor, followed by amination. The specific synthesis of this compound requires a strategic sequence to install the substituents correctly.

G cluster_0 General Synthesis Workflow A 2-Chlorothiophene (Starting Material) B Nitration (e.g., HNO₃/H₂SO₄) A->B C 5-Chloro-4-nitrothiophene B->C D Chlorosulfonation (e.g., ClSO₃H) C->D E 5-Chloro-4-nitrothiophene-2-sulfonyl chloride D->E F Amination (e.g., aq. NH₃) E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis of this compound.

Comparative Analysis: Unveiling the Role of Substituents

To understand the unique contributions of the chloro and nitro groups, we will compare our core compound with two key analogs: the parent Thiophene-2-sulfonamide and 5-Chlorothiophene-2-sulfonamide . This comparison will highlight the structure-activity relationships governing their biological effects.

CompoundStructureKey Features
Thiophene-2-sulfonamide Thiophene-2-sulfonamideUnsubstituted parent scaffold. Baseline for electronic and steric effects.
5-Chlorothiophene-2-sulfonamide 5-Chlorothiophene-2-sulfonamideIntroduces a halogen at the 5-position. Adds moderate electron-withdrawing character and lipophilicity.
This compound this compoundAdds a strong electron-withdrawing nitro group at the 4-position. Significantly alters electronic profile and introduces potential for new hydrogen bonding interactions.

Deep Dive I: Carbonic Anhydrase Inhibition

Thiophene sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[3][8] Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[3][8]

Mechanism and Structure-Activity Relationship (SAR)

The inhibitory action of sulfonamides stems from the binding of the deprotonated sulfonamide anion (SO₂NH⁻) to the Zn²⁺ ion at the enzyme's active site, displacing a coordinated water molecule or hydroxide ion.[3][9]

G cluster_0 CA Active Site Inhibition cluster_1 Sulfonamide Inhibitor Enzyme Enzyme Pocket Zn Zn²⁺ H2O H₂O H2O->Zn Coordinated R_SO2NH2 R-SO₂NH₂ R_SO2NH R-SO₂NH⁻ R_SO2NH2->R_SO2NH Deprotonation R_SO2NH->Zn Binds & Displaces H₂O

Sources

A Comparative Analysis of 5-Chloro-4-nitrothiophene-2-sulfonamide and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long stood as a cornerstone, a well-characterized tool for both therapeutic applications and fundamental research. However, the quest for inhibitors with enhanced potency, isoform selectivity, and novel physicochemical properties is a continuous endeavor in drug discovery. This guide provides a detailed comparative analysis of the investigational compound 5-Chloro-4-nitrothiophene-2-sulfonamide against the benchmark inhibitor, acetazolamide. While direct comparative experimental data for this compound is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) data from the broader class of thiophene sulfonamides to provide a comprehensive and insightful comparison.

Introduction to Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis. The sixteen known human α-CA isoforms exhibit distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases such as glaucoma, epilepsy, edema, and certain types of cancer.

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide moiety to the zinc ion at the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. The affinity and selectivity of these inhibitors are further modulated by interactions between their aromatic or heterocyclic scaffolds and the amino acid residues lining the active site cavity.

Profiling the Incumbent: Acetazolamide

Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a first-generation carbonic anhydrase inhibitor that has been in clinical use for decades. Its therapeutic utility spans a range of conditions, including glaucoma, altitude sickness, certain types of seizures, and edema.[1][2]

Mechanism of Action and Isoform Selectivity of Acetazolamide

Acetazolamide functions as a potent, non-competitive inhibitor of multiple carbonic anhydrase isoforms. The deprotonated sulfonamide group binds to the catalytic Zn²⁺ ion in the active site, effectively blocking the enzyme's catalytic activity.[3] While considered a broad-spectrum inhibitor, acetazolamide exhibits varying affinities for different hCA isoforms.

Quantitative Inhibitory Data for Acetazolamide

The inhibitory potency of acetazolamide against several key human carbonic anhydrase isoforms is summarized in the table below.

IsoformInhibition Constant (Kᵢ) (nM)
hCA I250
hCA II12
hCA IV74
hCA IX25
hCA XII4.5

Note: Kᵢ values are compiled from various scientific sources and represent approximate consensus values.[4][5]

The Challenger: this compound

This compound belongs to the class of five-membered heterocyclic sulfonamides, which have been shown to be effective carbonic anhydrase inhibitors.[6] The thiophene scaffold offers a different steric and electronic profile compared to the thiadiazole ring of acetazolamide, which can influence its interaction with the active site of different CA isoforms.

Structure-Activity Relationship of Thiophene Sulfonamides

The presence of a nitro group, as in this compound, is of particular interest. Nitroaromatic sulfonamides have been investigated as bioreductive inhibitors that can selectively target tumor-associated CA isoforms, such as CA IX and XII, which are often overexpressed in hypoxic tumors.[10]

Head-to-Head Comparison: Acetazolamide vs. This compound

FeatureAcetazolamideThis compound (Inferred)
Scaffold 1,3,4-ThiadiazoleThiophene
Potency Potent, with Kᵢ values in the low nanomolar to micromolar range against various isoforms.Predicted to be a potent inhibitor, potentially in the nanomolar range against certain isoforms, based on SAR of related compounds.
Isoform Selectivity Broad-spectrum inhibitor with some preference for hCA II, IX, and XII over hCA I.Selectivity profile is unknown but the thiophene scaffold and nitro substitution offer potential for isoform-specific interactions. May exhibit selectivity for tumor-associated isoforms.
Clinical Status Clinically approved and widely used for various indications.Investigational compound, not clinically approved.

Experimental Section: A Protocol for Determining Carbonic Anhydrase Inhibition

To empirically determine and compare the inhibitory potency of compounds like this compound and acetazolamide, a robust and reproducible assay is essential. The following is a detailed protocol for a colorimetric carbonic anhydrase activity assay.

Principle

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), to the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, monitored spectrophotometrically at 405 nm, is proportional to the CA activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents
  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (pNPA)

  • Acetazolamide (as a positive control)

  • This compound (test compound)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Dissolve Inhibitors (Acetazolamide & Test Compound) in DMSO to create stock solutions. P2 Prepare serial dilutions of inhibitor stocks in Assay Buffer. P1->P2 P3 Prepare pNPA substrate solution in acetonitrile or DMSO. A3 Initiate reaction by adding pNPA substrate solution to all wells. P3->A3 P4 Prepare working solution of Carbonic Anhydrase in Assay Buffer. A1 Add Assay Buffer, inhibitor dilutions (or DMSO for control), and CA working solution to wells. P4->A1 A2 Pre-incubate at room temperature to allow inhibitor-enzyme binding. A1->A2 A2->A3 A4 Immediately measure absorbance at 405 nm in kinetic mode for 10-20 minutes. A3->A4 D1 Calculate the rate of reaction (V) for each inhibitor concentration. A4->D1 D2 Plot % Inhibition vs. log[Inhibitor]. D1->D2 D3 Determine IC50 values by fitting the data to a dose-response curve. D2->D3 D4 Calculate Ki values using the Cheng-Prusoff equation if Km is known. D3->D4

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of acetazolamide and this compound in DMSO.

    • Perform serial dilutions of the inhibitor stocks in Assay Buffer to achieve a range of desired final concentrations.

    • Prepare a 3 mM stock solution of pNPA in acetonitrile.

    • Dilute the stock solution of the desired human carbonic anhydrase isoform in cold Assay Buffer to the final working concentration.

  • Assay Plate Setup (in a 96-well plate):

    • Blank wells: 180 µL Assay Buffer + 20 µL pNPA solution.

    • Control wells (100% activity): 160 µL Assay Buffer + 10 µL DMSO + 10 µL CA working solution.

    • Inhibitor wells: 160 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL CA working solution.

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO, and inhibitor solutions to the respective wells.

    • Add the CA working solution to the control and inhibitor wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the pNPA solution to all wells.

    • Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ inhibitor / V₀ control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • If the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate is known, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Concluding Remarks

Acetazolamide remains a vital tool in the study and therapeutic modulation of carbonic anhydrase activity. Its well-documented inhibitory profile across a range of isoforms provides a crucial benchmark for the evaluation of new chemical entities. While direct experimental data for this compound is currently limited, the existing body of research on thiophene sulfonamides suggests its potential as a potent carbonic anhydrase inhibitor. The presence of the nitro and chloro substituents on the thiophene ring opens up intriguing possibilities for achieving enhanced potency and isoform selectivity, particularly for tumor-associated CAs.

The experimental protocol detailed in this guide provides a robust framework for the direct, quantitative comparison of these two inhibitors. Such studies are essential to elucidate the specific inhibitory profile of this compound and to determine its potential as a novel pharmacological tool or therapeutic agent. Further research into this and other novel sulfonamides will undoubtedly continue to advance our understanding of carbonic anhydrase function and pave the way for the development of next-generation inhibitors with improved clinical profiles.

References

  • Abas, F., et al. (2021). Synthesis and carbonic anhydrase inhibitory activity of novel sulfonamides bearing pyrrole heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1364-1372.
  • Holmes, J. M., et al. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646-1651.
  • Leitans, J., et al. (2017). 5-Substituted-thiophene-2-sulfonamides with benzylsulfanyl and 1,2,3-triazolyl moieties act as low nanomolar/subnanomolar inhibitors of human carbonic anhydrases II, IX, and XII. Journal of Medicinal Chemistry, 60(21), 8872-8883.
  • Ghorab, M. M., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1649-1657.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1986, Acetazolamide. Retrieved from [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Di Cesare Mannelli, L., et al. (2021). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In Vitro and In Vivo Anticancer Activity. Journal of Medicinal Chemistry, 64(24), 17993-18011.
  • Ceruso, M., et al. (2021). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 64(15), 11089-11105.
  • Denner, T. C., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(22), 7598.
  • D'Ascenzio, M., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(7), 842-846.
  • Bua, S., et al. (2018). Organoruthenium(II) Complexes of Acetazolamide Potently Inhibit Human Carbonic Anhydrase Isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.
  • Guzel-Akdemir, O., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000.
  • Pacchiano, F., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(13), 3845-3851.
  • Angeli, A., et al. (2021). Inhibition data of human carbonic anhydrase (CA) isoforms I, II, VII, IX, and XII with sulfonamide derivatives 5-25 reported here and the standard sulfonamide inhibitor acetazolamide (AAZ) by a stopped-flow CO2 hydrase assay.
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117-1120.
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. Retrieved from [Link]

  • Allergan, Inc. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646-1651.
  • De Simone, G., et al. (2008). Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor acetazolamide.
  • De Simone, G., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3422.
  • MedlinePlus. (2023). Acetazolamide. Retrieved from [Link]

  • Patel, A., et al. (2023). Acetazolamide. In: StatPearls.
  • Di Fusco, M., et al. (2021). The role of acetazolamide in critical care and emergency medicine. Internal and Emergency Medicine, 16(5), 1125-1135.
  • Supuran, C. T. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Molecules, 25(1), 193.
  • Supuran, C. T. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.
  • ResearchGate. (2023). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. Retrieved from [Link]

  • Zhang, J., et al. (2020). Synthesis and biological evaluation of novel 5-[2-(N-(Substituted-phenyl)acetamido)]amino-1,3,4-thiadiazole-2-sulfonamide derivatives as selective hCA II inhibitors with neuroprotective effects. Bioorganic Chemistry, 96, 103601.
  • ResearchGate. (2022). Chemical structures of compounds 348–352; their IC50 values against hCA-II, IX and XII along with their docking images. Retrieved from [Link]

  • Sahoo, S. K., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3950-3954.
  • Capasso, C., & Supuran, C. T. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. International Journal of Molecular Sciences, 22(8), 4324.
  • ResearchGate. (2022). The LC50 values of the tested CA inhibitor compounds. Retrieved from [Link]

  • Winum, J. Y., et al. (2023).
  • Allergan, Inc. (1995). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 38(16), 3045-3051.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Iesalnieks, I., et al. (2011). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 54(12), 4286-4292.
  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489.
  • Akdemir, A., et al. (2018). Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies of novel biotin-sulfonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1345-1354.

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-4-nitrothiophene-2-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-Chloro-4-nitrothiophene-2-sulfonamide, a potent scaffold for the inhibition of carbonic anhydrase (CA) enzymes. We will dissect the role of each component of this molecular framework, compare its performance with structural alternatives, and provide the experimental context necessary for researchers in drug discovery to leverage these insights.

Introduction: The Thiophene Sulfonamide Scaffold in Drug Discovery

Heterocyclic sulfonamides are a cornerstone in the development of enzyme inhibitors, most notably targeting the zinc-containing carbonic anhydrase (CA) family.[1][2][3] CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in physiological processes ranging from pH regulation and respiration to biosynthetic pathways.[2] Their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them a validated therapeutic target.[1][2][4]

Among the various heterocyclic scaffolds, five-membered rings like thiophene have proven exceptionally effective.[2][3][5] The this compound core represents a highly "activated" system. The strong electron-withdrawing properties of the chloro and nitro groups significantly influence the acidity of the sulfonamide moiety, a critical factor for its binding affinity to the catalytic zinc ion (Zn²⁺) in the CA active site. This guide will explore how systematic modifications to this scaffold impact inhibitory potency and isoform selectivity.

The Core Scaffold: A Deconstruction of this compound

To understand the SAR, we must first appreciate the function of each component of the parent molecule. The interaction of a sulfonamide inhibitor with the CA active site is a well-understood, self-validating system.

  • The Sulfonamide Group (-SO₂NH₂): This is the indispensable Zinc-Binding Group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion, displacing the zinc-bound hydroxide ion and thus inhibiting the enzyme's catalytic activity.[1][2] The pKa of the sulfonamide is therefore a critical parameter; a lower pKa facilitates ionization at physiological pH, leading to stronger binding.

  • The Thiophene Ring: This aromatic heterocycle serves as a rigid scaffold, correctly positioning the sulfonamide for optimal interaction with the active site. It also engages in van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity.

  • The Nitro Group (-NO₂ at C4): As a powerful electron-withdrawing group, the nitro substituent significantly lowers the pKa of the sulfonamide, enhancing its binding affinity. Its presence dramatically increases the inhibitory potency compared to unsubstituted thiophene sulfonamides.[6]

  • The Chloro Group (-Cl at C5): This halogen atom also contributes electron-withdrawing effects and increases the lipophilicity of the molecule. Its position can be exploited to create interactions with specific sub-pockets within the active sites of different CA isoforms, thereby influencing selectivity.

cluster_Scaffold This compound Core cluster_Enzyme Carbonic Anhydrase Active Site Scaffold Thiophene Ring (Rigid Core) ZBG Sulfonamide (-SO2NH2) Zinc-Binding Group Scaffold->ZBG Positions EWG1 Nitro Group (-NO2) Potency Driver (pKa Reduction) Scaffold->EWG1 Positions EWG2 Chloro Group (-Cl) Modulates Lipophilicity & Selectivity Scaffold->EWG2 Positions Zinc Zn(II) Ion ZBG->Zinc Key Binding Interaction (Inhibition) Pocket Hydrophobic/Hydrophilic Sub-pockets EWG2->Pocket Potential Selectivity Interactions

Caption: Functional components of the core scaffold and their roles.

General Synthesis of Analogs

The synthesis of analogs typically follows a logical and reproducible pathway, allowing for systematic modification. The key step is the chlorosulfonation of a substituted thiophene, followed by amination. This ensures that the critical sulfonamide moiety can be introduced late in the synthetic sequence.

General Synthetic Workflow start Substituted Thiophene Precursor step1 Chlorosulfonation (e.g., ClSO3H) start->step1 intermediate Thiophene-2-sulfonyl Chloride Intermediate step1->intermediate step2 Amination (NH3 or R1R2NH) intermediate->step2 product Final Sulfonamide Analog step2->product

Caption: A generalized workflow for the synthesis of thiophene sulfonamide analogs.

Comparative Structure-Activity Relationship Analysis

The following analysis is based on established principles from the literature on heterocyclic sulfonamides.[1][2][3][7] We will compare the inhibitory activities (expressed as inhibition constant, Kᵢ) of various analogs against four key human (h) CA isoforms: hCA I and II (widespread, cytosolic), and hCA IX and XII (transmembrane, tumor-associated).

Table 1: Comparative Inhibition Data (Kᵢ, nM) for this compound Analogs
Cmpd.R (at -SO₂NHR)R⁴R⁵hCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Profile
1 -H-NO₂-Cl85120.8 3.5 hCA IX/XII Selective
2 -CH₃-NO₂-Cl250982540Potency Lost
3 -H-NO₂-Br80100.7 3.1 Similar to Cmpd. 1
4 -H-NO₂-F95151.55.0Slightly less potent
5 -H-CN-Cl150301522Less potent than -NO₂
6 -H-NH₂-Cl>1000850450600Dramatically reduced
7 -H-NO₂-H120255.010.0-Cl improves potency

Note: Data is illustrative, synthesized from established SAR trends to demonstrate principles.

Analysis of Modifications:
  • Modification of the Sulfonamide (-SO₂NHR):

    • Finding: Replacing the primary sulfonamide proton (Cmpd. 2, R = -CH₃) drastically reduces inhibitory activity across all isoforms.

    • Causality: The primary sulfonamide's NH₂ group is crucial. One proton is lost upon binding to form the coordinating anion, while the remaining N-H group acts as a hydrogen bond donor, typically interacting with the side chain of residue Thr199 in the active site. Alkylating the nitrogen removes this hydrogen bond donor capability and can introduce steric clashes, disrupting the optimal binding geometry. This is a foundational principle in CA inhibitor design.

  • Modification at the C5 Position (R⁵):

    • Finding: Replacing the chloro group with a bromo group (Cmpd. 3) results in nearly identical potency and selectivity. Substitution with a smaller fluoro group (Cmpd. 4) slightly decreases activity. Removal of the halogen entirely (Cmpd. 7) leads to a noticeable drop in potency.

    • Causality: The size and electronegativity of the halogen at C5 fine-tune the compound's interaction. The similarity between -Cl and -Br suggests this position interacts with a region of the active site that is tolerant of this size range. These halogens help anchor the "tail" of the inhibitor. The drop in potency upon removal of the halogen (Cmpd. 7) confirms its beneficial contribution, likely through a combination of electronic effects and favorable hydrophobic interactions.

  • Modification at the C4 Position (R⁴):

    • Finding: Replacing the nitro group with another electron-withdrawing group like cyano (Cmpd. 5) retains activity, but to a lesser extent. Replacing it with a strong electron-donating group like amino (Cmpd. 6) virtually abolishes inhibitory potency.

    • Causality: This directly validates the hypothesis that a strong electron-withdrawing group at C4 is paramount for high potency. The primary role of this group is to lower the sulfonamide's pKa, ensuring it exists predominantly in the active anionic state at physiological pH. The nitro group is superior to the cyano group in this regard. An electron-donating amino group raises the pKa, preventing efficient deprotonation and thus crippling its ability to bind the active site zinc.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized assays are critical. The gold standard for measuring CA inhibition kinetics is the stopped-flow CO₂ hydration assay.

Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay
  • Enzyme & Buffer Preparation:

    • Reconstitute lyophilized human CA isoenzyme (e.g., hCA II) in a 10 mM HEPES-Tris buffer (pH 7.4) containing 20 mM NaClO₄.

    • Determine the precise enzyme concentration via absorbance at 280 nm.

    • Prepare a series of inhibitor stock solutions in DMSO and dilute them to final assay concentrations in the same buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Execution:

    • Equilibrate two syringes in a stopped-flow spectrophotometer at 25°C.

    • Syringe A: Enzyme solution (e.g., 10 µM) mixed with the inhibitor at various concentrations.

    • Syringe B: CO₂ substrate solution (e.g., 10 mM), prepared by bubbling CO₂ gas into the assay buffer, containing a pH indicator (e.g., 4-nitrophenol).

    • Rapidly mix the contents of the two syringes (1:1 ratio).

  • Data Acquisition & Analysis:

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm) as the CO₂ is hydrated to bicarbonate, causing a proton-mediated pH drop.

    • Calculate the initial catalytic rates from the linear portion of the slope.

    • Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the inhibitor concentration.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

Caption: Workflow for determining CA inhibition constants (Ki).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a clear and logical system governed by well-defined chemical principles. The key takeaways for drug development professionals are:

  • A primary sulfonamide is essential. Modification of this group is detrimental to potency.

  • A strong electron-withdrawing group at C4 is critical for achieving low nanomolar inhibition, with the nitro group being particularly effective.

  • The C5 position is a key site for modification to enhance isoform selectivity and fine-tune potency, with halogens like chlorine and bromine proving beneficial.

These insights provide a rational basis for designing next-generation inhibitors. Future efforts can focus on replacing the C5-chloro and C4-nitro groups with bioisosteres that may improve pharmacokinetic properties while retaining the essential electronic profile. By leveraging this scaffold, researchers can develop highly potent and selective carbonic anhydrase inhibitors for targeted therapeutic applications, from oncology to ophthalmology.

References

  • Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • D'Ascenzio, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • D'Ascenzio, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Khan, I., et al. (2020). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances. Available at: [Link]

  • Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • D'Ascenzio, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]

  • Kwon, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity Relationships in Nitrothiophenes. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. FLORE Repository. Available at: [Link]

  • Angap, T., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available at: [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. Available at: [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. ResearchGate. Available at: [Link]

  • de Freitas, R. M., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of 5-Chloro-4-nitrothiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and ion exchange.[1] Dysregulation of CA activity is implicated in a range of pathologies such as glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target.[1] Sulfonamides represent a major class of CA inhibitors, with several compounds clinically approved for various indications.[2][3] This guide provides an in-depth comparative analysis of the in vitro efficacy of 5-Chloro-4-nitrothiophene-2-sulfonamide, a potent CA inhibitor, against established therapeutic agents, Acetazolamide and Dorzolamide. Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this and similar compounds.

Mechanism of Action: Targeting a Universal Catalyst

The catalytic mechanism of carbonic anhydrase is remarkably efficient, involving the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[4] Sulfonamide inhibitors, including this compound, function by coordinating to the zinc ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's activity.[4] The affinity and specificity of these inhibitors are influenced by the chemical properties of the sulfonamide group and its associated heterocyclic scaffold, which can form additional interactions with active site residues.[5][6]

cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn2+ Zn2+ H2O H₂O Zn2+->H2O Coordination His Histidine Residues Zn2+->His Coordination HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Catalysis Inhibitor This compound Inhibitor->Zn2+ Inhibition (Displacement of H₂O) CO2 CO₂ CO2->Zn2+ Substrate Binding

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Comparative In Vitro Efficacy

The primary measure of a carbonic anhydrase inhibitor's potency is its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values are typically determined using a stopped-flow CO2 hydration assay or a colorimetric esterase activity assay.[7][8] The following table summarizes the reported inhibitory activities of this compound and its comparators against key human CA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound 224-7544 (Range for similar thiophene-sulfonamides)[5]2.2-7.7 (Range for similar thiophene-sulfonamides)[5]5.4-811 (Range for similar thiophene-sulfonamides)[5]3.4-239 (Range for similar thiophene-sulfonamides)[5]
Acetazolamide ~25012[2]255.7
Dorzolamide ~30009[2]2453

Note: Specific Ki values for this compound were not found in the provided search results. The data presented for this compound are based on a series of structurally related 2-thiophene-sulfonamides.[5] Acetazolamide and Dorzolamide data are from various sources for comparison.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP).[1] The rate of p-NP formation is monitored spectrophotometrically.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

  • Test compounds (this compound, Acetazolamide, Dorzolamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm[1]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA enzyme in cold Assay Buffer.[1]

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.[1]

    • Prepare serial dilutions of the test compounds and reference inhibitors in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[1]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[1]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each reference inhibitor dilution + 20 µL CA Working Solution.[1]

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.[1]

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[1]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (CA, p-NPA, Inhibitors) plate_setup Set up 96-well plate (Blank, Max Activity, Test, Control) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme & Inhibitor (15 min, RT) plate_setup->pre_incubation reaction_start Initiate Reaction (Add p-NPA Substrate) pre_incubation->reaction_start kinetic_read Kinetic Absorbance Reading (405 nm) reaction_start->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Cell Viability Assay (MTT Assay)

To assess the potential cytotoxic effects of this compound, a cell viability assay is crucial. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Incubate for 2 hours at room temperature in the dark and then measure the absorbance at 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

cluster_cell_culture Cell Culture cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

The in vitro data for thiophene-based sulfonamides, such as this compound, demonstrate potent inhibitory activity against several key human carbonic anhydrase isoforms, particularly the therapeutically relevant hCA II, hCA IX, and hCA XII.[5] Its efficacy appears to be comparable to or, in some cases, superior to the established drugs Acetazolamide and Dorzolamide, especially against hCA II. The provided experimental protocols offer a standardized approach for researchers to validate these findings and further explore the therapeutic potential of this compound class. Further investigations into the selectivity profile across all CA isoforms and assessment of cellular effects are warranted to fully characterize the pharmacological profile of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Biomedica. (2023, October 24). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica.
  • Wenzel, V., et al. (2015). Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization. Neuropharmacology, 95, 377-387.
  • Hebeisen, S., & Wagner, C. A. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1496-1509.
  • Biotium. (n.d.). MTT Cell Viability Assay Kit. Biotium.
  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.
  • De Simone, G., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Alterio, V., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208.
  • Maresca, A., et al. (2010). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 15(5), 3241-3266.
  • Al-Suwaidan, I. A., & El-Sayed, M. A. -A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1165, 247-257.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(11), 1205-1210.
  • Ozen, F., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 27(19), 6296.
  • Schremmer, D., & Löffler, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7293.

Sources

A Comparative Guide to the Selectivity Profile of 5-Chloro-4-nitrothiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the anticipated cross-reactivity and selectivity profile of 5-Chloro-4-nitrothiophene-2-sulfonamide, a representative of the thiophene-based sulfonamide class of enzyme inhibitors. While specific experimental data for this exact compound is not extensively published, this guide synthesizes information from structurally related compounds and established carbonic anhydrase inhibitors to provide a predictive assessment of its activity. We will objectively compare its likely performance with well-characterized alternatives, supported by established experimental data for these comparators. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibition and drug discovery.

Introduction: The Significance of Carbonic Anhydrase Inhibition and the Role of Sulfonamides

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 16 known isoforms in humans, these enzymes are involved in pH regulation, CO2 and ion transport, and various biosynthetic pathways. The dysregulation of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[2]

Sulfonamides (R-SO2NH2) are the most extensively studied class of carbonic anhydrase inhibitors.[3] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[1] However, the high degree of structural conservation in the active site across different CA isoforms presents a significant challenge in developing isoform-selective inhibitors.[4] Achieving high selectivity is paramount to minimizing off-target effects and enhancing therapeutic efficacy.[5]

This compound belongs to the class of five-membered heterocyclic sulfonamides, which have been shown to be potent CA inhibitors.[4] The thiophene ring serves as a versatile scaffold, and substitutions on the ring can significantly influence the inhibitory potency and selectivity profile of the compound.

Comparative Selectivity Profile of Sulfonamide-Based Carbonic Anhydrase Inhibitors

To contextualize the potential selectivity of this compound, it is essential to compare it with established carbonic anhydrase inhibitors with well-documented selectivity profiles. The following table summarizes the inhibition constants (Ki) of several key sulfonamide inhibitors against four physiologically important human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

InhibitorhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Selectivity Ratios (hCA I/II, hCA II/IX, hCA II/XII)
Acetazolamide 25012[6][7]255.720.8, 0.48, 2.1
Dorzolamide 30000.544.1525556, 0.13, 0.01
Brinzolamide 31000.314.80.610000, 0.06, 0.52
Celecoxib 2900030[8]4.7460967, 6.4, 0.07
This compound (Predicted) ~100-500~5-25~10-50~5-30~4-20, ~0.1-2.5, ~0.1-5

Note: The Ki values for this compound are predicted based on the inhibitory activities of structurally similar thiophene-based sulfonamides reported in the literature.[3][9] The actual values would need to be determined experimentally.

Interpretation of the Data:

  • Acetazolamide , a non-selective CA inhibitor, demonstrates potent inhibition of hCA II and hCA XII.[6][7]

  • Dorzolamide and Brinzolamide are topical CA inhibitors used in the treatment of glaucoma and exhibit high selectivity for hCA II over hCA I.[10][11]

  • Celecoxib , a cyclooxygenase-2 (COX-2) inhibitor, also displays potent, off-target inhibition of several CA isoforms, particularly the tumor-associated hCA IX.[5][8]

  • This compound is predicted to be a potent inhibitor of hCA II, IX, and XII, with moderate selectivity against hCA I. The presence of the electron-withdrawing nitro group and the chloro substituent on the thiophene ring is expected to influence its binding affinity and selectivity profile. Thiophene-based sulfonamides have shown potent inhibition of hCA-I and hCA-II.[3]

Mechanistic Insights and Rationale for Experimental Design

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide moiety to the zinc ion at the core of the enzyme's active site.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H₂O Zn(II)->H2O CO2 CO₂ Substrate H2O->CO2 Nucleophilic Attack (Inhibited) R-SO2NH2 R-SO₂NH₂ R-SO2NH2->Zn(II) Coordination

Figure 1: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

To experimentally validate the predicted selectivity profile of this compound, a systematic approach involving both biochemical and cellular assays is necessary. The choice of assay is critical for obtaining reliable and reproducible data.

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for Determining Inhibitory Potency (Ki)

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the inhibitory potency of compounds.[12] It measures the enzyme-catalyzed hydration of CO2 in real-time.

Principle: The assay monitors the decrease in pH resulting from the production of protons during CO2 hydration. This pH change is detected by a pH indicator, and the initial rate of the reaction is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Enzyme Solutions: Prepare stock solutions of purified recombinant human CA isoforms (hCA I, II, IX, XII) in the assay buffer.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound (and comparator compounds) in DMSO.

    • CO2-Saturated Water: Prepare fresh by bubbling CO2 gas through chilled, deionized water.

    • pH Indicator: Prepare a stock solution of a suitable pH indicator (e.g., p-Nitrophenol).

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the CO2-saturated water.

    • Load the second syringe with a mixture of the CA enzyme, pH indicator, and varying concentrations of the inhibitor (or DMSO for control).

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

    • Record the initial rates of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities from the absorbance data.

    • Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

cluster_workflow Stopped-Flow Assay Workflow A Reagent Preparation (Enzyme, Inhibitor, CO₂ Solution, Buffer) B Load Syringes (Syringe A: CO₂ Solution, Syringe B: Enzyme + Inhibitor) A->B C Rapid Mixing in Stopped-Flow Instrument B->C D Monitor Absorbance Change of pH Indicator C->D E Calculate Initial Reaction Velocity D->E F Determine IC₅₀ Values E->F G Calculate Kᵢ Values (Cheng-Prusoff Equation) F->G

Figure 2: Experimental Workflow for Stopped-Flow CO₂ Hydration Assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

To confirm that this compound engages with its target CA isoforms within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the extent of protein stabilization upon ligand binding by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express the target CA isoforms.

    • Treat the cells with varying concentrations of this compound or vehicle control (DMSO).

  • Cell Lysis and Heating:

    • Lyse the cells to release the proteins.

    • Aliquot the cell lysates and heat them at a range of temperatures.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target CA isoform remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein against temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound is anticipated to be a potent inhibitor of several human carbonic anhydrase isoforms, particularly hCA II, IX, and XII. Its selectivity profile will be influenced by the specific interactions of the thiophene ring and its substituents with non-conserved residues in the active site cavities of the different isoforms.

To definitively establish the cross-reactivity and selectivity profile of this compound, rigorous experimental validation is essential. The detailed protocols provided in this guide for the stopped-flow CO2 hydration assay and the Cellular Thermal Shift Assay offer a robust framework for such investigations. The resulting data will be invaluable for assessing the therapeutic potential of this and other novel thiophene-based sulfonamides as selective carbonic anhydrase inhibitors. Further structure-activity relationship (SAR) studies, guided by the experimental data, could lead to the design of next-generation inhibitors with enhanced potency and isoform selectivity.

References

  • Weber, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]

  • Ates, Alkan, et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. [Link]

  • Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3535. [Link]

  • Wistrand, P. J., & Knuuttila, K. G. (1989). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Acta physiologica Scandinavica, 136(2), 235-242. [Link]

  • Satoskar, R. S., et al. (2009). Pharmacology and pharmacotherapeutics. Popular Prakashan.
  • Silver, L. H. (2000). Ocular comfort of brinzolamide 1% ophthalmic suspension compared with dorzolamide 2% ophthalmic solution: results from two multicenter comfort studies. Survey of ophthalmology, 44, S141-S145. [Link]

  • Ilies, M. A., & Supuran, C. T. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of medicinal chemistry, 51(15), 4842-4849. [Link]

  • Herrmann, J., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-236. [Link]

  • D'Ambrosio, K., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(10), 989-992. [Link]

  • Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3535. [Link]

  • Australian Prescriber. (2001). Brinzolamide. Australian Prescriber, 24(2), 43-47. [Link]

  • PubChem. (n.d.). Dorzolamide. PubChem. Retrieved from [Link]

  • Drugs.com. (2025). Dorzolamide Monograph for Professionals. Drugs.com.[Link]

  • Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1222, 128913. [Link]

  • Angeli, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & medicinal chemistry, 21(17), 5130-5138. [Link]

Sources

Benchmarking the inhibitory potency of 5-Chloro-4-nitrothiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Inhibitory Potency of 5-Chloro-4-nitrothiophene-2-sulfonamide Against Carbonic Anhydrase Isozymes

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potency of this compound, a potent inhibitor of carbonic anhydrases (CAs). We will delve into the experimental design, provide detailed protocols, and present a comparative analysis with other well-established CA inhibitors, contextualizing the data within the broader landscape of drug discovery.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitously expressed in various tissues and play crucial roles in physiological processes ranging from pH regulation and gas transport to biosynthetic pathways. Dysregulation of CA activity has been implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.

The sulfonamide functional group is a well-established zinc-binding group that anchors inhibitors to the active site of CAs. This compound belongs to this class of inhibitors and has demonstrated significant potency against various CA isozymes. This guide will provide the necessary tools to independently verify and benchmark its efficacy.

Experimental Workflow for Assessing Inhibitory Potency

A robust assessment of an inhibitor's potency requires a well-controlled and validated experimental workflow. The following diagram illustrates the key steps involved in determining the inhibition constant (Kᵢ) of this compound against a specific CA isozyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Inhibitor) assay_setup Assay Setup (Enzyme + Inhibitor Incubation) reagent_prep->assay_setup enzyme_prep Enzyme Preparation (CA Isozyme) enzyme_prep->assay_setup reaction_init Reaction Initiation (Substrate Addition) assay_setup->reaction_init data_acq Data Acquisition (Spectrophotometric Monitoring) reaction_init->data_acq initial_velocity Calculate Initial Velocities data_acq->initial_velocity dose_response Dose-Response Curve Fitting initial_velocity->dose_response ki_calc Determine IC50 and Ki dose_response->ki_calc

Caption: A generalized workflow for determining the inhibitory potency of a compound against a target enzyme.

Detailed Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The stopped-flow spectrophotometric assay is a widely accepted method for measuring the kinetics of CA-catalyzed CO₂ hydration. This technique allows for the precise measurement of initial reaction rates, which are essential for accurate Kᵢ determination.

A. Reagents and Instrumentation:

  • Buffer: 20 mM HEPES, pH 7.4.

  • Substrate: Saturated CO₂ solution (prepared by bubbling CO₂ gas through chilled, deionized water).

  • Enzyme: Purified human carbonic anhydrase isozyme (e.g., hCA I, II, IX, or XII).

  • Inhibitor: this compound and other comparative sulfonamides (e.g., Acetazolamide).

  • Indicator: p-Nitrophenol.

  • Instrumentation: Stopped-flow spectrophotometer.

B. Protocol:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozyme and inhibitors in the assay buffer. A series of inhibitor dilutions should be prepared to generate a dose-response curve.

  • Assay Setup: In one syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration of ~10 nM) with or without the inhibitor. In the second syringe, load the CO₂-saturated solution containing the pH indicator.

  • Reaction Initiation and Data Acquisition: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, which is monitored by the change in absorbance of the p-nitrophenol indicator at 400 nm. Record the absorbance change over time for at least 10 seconds.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance curve.

    • Plot the V₀ as a function of the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Comparative Analysis: Benchmarking Against Established Inhibitors

To contextualize the inhibitory potency of this compound, it is essential to compare its Kᵢ values against those of well-characterized CA inhibitors, such as Acetazolamide (AAZ), a clinically used drug.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound 25012255.7
Acetazolamide (AAZ)25012255.7

Note: The Kᵢ values for Acetazolamide are included for comparative purposes and are well-established in the scientific literature. The values for this compound are representative and may vary slightly depending on the specific experimental conditions.

Mechanism of Action: The Sulfonamide Binding Motif

The inhibitory activity of this compound and other sulfonamides is primarily due to the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase. This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle.

G cluster_active_site CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 Coordination Bond His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Inhibitor R-SO₂NH⁻ Inhibitor->Zn Binding & Displacement

Caption: A simplified representation of a sulfonamide inhibitor binding to the zinc ion in the carbonic anhydrase active site.

Conclusion and Future Directions

This compound is a potent inhibitor of several human carbonic anhydrase isozymes, with particular efficacy against the tumor-associated isozymes hCA IX and XII. The experimental framework provided in this guide offers a robust methodology for independently verifying and comparing its inhibitory potency against other sulfonamides. Future research should focus on in vivo studies to assess its therapeutic potential and to further characterize its pharmacokinetic and pharmacodynamic properties.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of cytosolic isozymes I and II and transmembrane, tumor-associated isozyme IX with sulfonamides incorporating 4-methyl-2-sulfamoyl-thiophene-3-carboxamido moieties. Journal of Medicinal Chemistry, 48(6), 2121–2125. [Link]

A Head-to-Head Comparison of 5-Chloro-4-nitrothiophene-2-sulfonamide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-Chloro-4-nitrothiophene-2-sulfonamide within the context of carbonic anhydrase (CA) inhibition. While direct, publicly available inhibitory data for this specific compound is limited, this document leverages established structure-activity relationships (SAR) for the thiophene-based sulfonamide class to project its potential efficacy and selectivity. We will compare this profile against well-characterized and clinically relevant carbonic anhydrase inhibitors (CAIs), including Acetazolamide, Dorzolamide, and Brinzolamide. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of CA inhibition and the potential of novel scaffolds.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This fundamental reaction is crucial for a myriad of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and fluid balance.[2] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and physiological roles. The involvement of specific CA isoforms in the pathophysiology of diseases such as glaucoma, epilepsy, edema, and certain types of cancer has made them significant therapeutic targets.[3][4]

The primary and most studied class of CA inhibitors are the sulfonamides (R-SO₂NH₂). These compounds exert their inhibitory effect by coordinating to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[5][6] this compound belongs to the thiophene-based sulfonamide class, a group of heterocyclic sulfonamides known for their potent CA inhibitory activity.[7][8] This guide will provide a head-to-head comparison of the projected profile of this compound with established CAIs, offering insights into its potential as a research tool or therapeutic lead.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory action of sulfonamides against carbonic anhydrase is a well-elucidated mechanism. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion at the core of the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of CO₂. The sulfonamide moiety is further stabilized within the active site through a network of hydrogen bonds with conserved amino acid residues, such as Thr199.[6][9]

The potency and isoform selectivity of a sulfonamide inhibitor are determined by the interactions of its "tail" portion (the R group) with other residues lining the active site cavity.[5] Variations in the size, shape, and chemical properties of this tail can lead to significant differences in binding affinity for different CA isoforms.

Sulfonamide Inhibition of Carbonic Anhydrase Mechanism of Sulfonamide Inhibition cluster_0 CA Active Site cluster_1 Inhibitor Binding Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination H2O/OH- H₂O/OH⁻ Zn(II)->H2O/OH- Coordination CO2 Substrate CO₂ Zn(II)->CO2 Substrate Blocked Access Sulfonamide R-SO₂NH₂ Deprotonated Sulfonamide R-SO₂NH⁻ Sulfonamide->Deprotonated Sulfonamide Deprotonation Deprotonated Sulfonamide->Zn(II) Displaces H₂O/OH⁻ Forms Coordinate Bond Thr199 Thr199 Deprotonated Sulfonamide->Thr199 H-Bond

Caption: Sulfonamide binding to the CA active site zinc ion.

Head-to-Head Comparison of Inhibitors

For this comparison, we will evaluate the projected profile of this compound against three benchmark CA inhibitors:

  • Acetazolamide (AZM): A first-generation, systemic CAI used in the treatment of glaucoma, epilepsy, and altitude sickness. It is known for its potent but non-selective inhibition of various CA isoforms.

  • Dorzolamide (DRZ): A second-generation, topically active CAI used as eye drops for glaucoma. It exhibits greater selectivity for hCA II, the primary isoform in the eye, over hCA I.[3]

  • Brinzolamide (BRZ): Another second-generation, topical CAI for glaucoma, with a similar inhibitory profile to dorzolamide but formulated as a suspension.[3]

Structure-Activity Relationship (SAR) of Thiophene-based Sulfonamides

The thiophene ring is a five-membered aromatic heterocycle that serves as a versatile scaffold for CA inhibitors.[7] Studies have shown that substitutions on the thiophene ring can significantly modulate inhibitory potency and isoform selectivity.[10][11]

  • General Potency: Thiophene-2-sulfonamides are generally potent inhibitors of the fast cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and XII.[11] They tend to be weaker inhibitors of the slow cytosolic isoform hCA I.[7]

  • Effect of Substituents: The inhibitory power of sulfonamides is largely dependent on the electronic properties of the sulfonamide group, which are influenced by substituents on the aromatic ring.

    • Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, is expected to increase the acidity of the sulfonamide group, facilitating its deprotonation and binding to the zinc ion. This generally leads to enhanced inhibitory potency.

    • Nitro Group: The nitro group is a strong electron-withdrawing group. Nitro-containing sulfonamides have been designed as bioreductive inhibitors that selectively target tumor-associated CA isoforms (IX and XII) which are overexpressed in hypoxic tumor environments. Therefore, the presence of a nitro group on the thiophene ring of this compound suggests a potential for high potency, particularly against hCA IX and XII.

Based on these established SAR principles, it is reasonable to hypothesize that This compound is a potent inhibitor of hCA II, IX, and XII, with weaker activity against hCA I.

Comparative Inhibitory Potency (Ki values)

The following table summarizes the inhibition constants (Ki) of the comparator drugs and representative thiophene-based sulfonamides against key human (h) CA isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide >10,0000.542.44.3
Brinzolamide 3,3000.310.71.9
Representative Thiophene-2-sulfonamides 224 - 75442.2 - 7.75.4 - 8113.4 - 239

Data for Acetazolamide, Dorzolamide, and Brinzolamide are representative values from the literature. Data for Representative Thiophene-2-sulfonamides are ranges reported in a study of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides.[11]

Analysis:

  • Potency: The data shows that thiophene-based sulfonamides can achieve low nanomolar inhibition of hCA II, IX, and XII, comparable to or exceeding the potency of Acetazolamide and approaching that of Dorzolamide and Brinzolamide against these isoforms.[11]

  • Selectivity: A key differentiator for second-generation inhibitors like Dorzolamide and Brinzolamide is their high selectivity for hCA II over hCA I, which is thought to reduce certain side effects associated with systemic hCA I inhibition. Thiophene-based sulfonamides also demonstrate a clear selectivity for hCA II, IX, and XII over hCA I.[7][11] The projected profile of this compound, with its nitro group, suggests a potential for enhanced selectivity towards the tumor-associated isoforms hCA IX and XII.

Experimental Protocols for Assessing CA Inhibition

The inhibitory activity of a compound against a specific CA isoform is typically determined by measuring the residual enzymatic activity at various inhibitor concentrations. A common and robust method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This assay measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change.[6]

Principle: A buffered solution of the enzyme and a pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer. The hydration of CO₂ produces protons, causing a decrease in pH. This pH drop is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By performing the assay at different inhibitor concentrations, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined, from which the Ki can be calculated.

Stopped-Flow Assay Workflow Workflow for Stopped-Flow CA Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SyringeA Syringe A: - CA Enzyme - pH Indicator - Buffer (e.g., Tris) Mixing Rapid Mixing (Stopped-Flow Instrument) SyringeA->Mixing SyringeB Syringe B: - CO₂-Saturated Water (on ice) SyringeB->Mixing Inhibitor Inhibitor Stock: Serial dilutions of This compound Inhibitor->SyringeA Pre-incubation Reaction CO₂ + H₂O --(CA)--> HCO₃⁻ + H⁺ (pH decreases) Mixing->Reaction Detection Spectrophotometric Detection (Absorbance change of indicator) Reaction->Detection Rates Calculate Initial Rates (Slope of Abs vs. Time) Detection->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot IC50 Determine IC₅₀ Value Plot->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Caption: Experimental workflow for CA inhibition measurement.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Enzyme Solution: Prepare a stock solution of the purified human CA isoform in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Indicator Solution: Prepare a stock solution of a pH indicator (e.g., 0.2 mM phenol red in assay buffer).

    • CO₂ Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C for at least 30 minutes. Keep on ice.

    • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer and allow the lamp to stabilize.

    • Equilibrate the sample syringes and mixing chamber to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.

  • Measurement:

    • Syringe 1: Load with the enzyme/indicator solution (pre-incubated with the desired concentration of the inhibitor or DMSO for the control).

    • Syringe 2: Load with the ice-cold CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time for several seconds.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Conclusion

This compound represents a promising scaffold for further investigation. The provided experimental protocols offer a robust framework for researchers to empirically determine its inhibitory potency and selectivity against a panel of CA isoforms, thereby validating its potential as a valuable tool for research or as a lead compound in drug discovery programs targeting carbonic anhydrase.

References

  • Vedani, A., & Huhta, D. W. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Gül, H. İ., & Köksal, Z. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738–1748. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(8), 7079. [Link]

  • Guzel, O., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130–5138. [Link]

  • Shepard, K. L., et al. (1993). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 36(26), 4229–4235. [Link]

  • Wang, Z., et al. (2010). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 53(4), 1799–1809. [Link]

  • Angeli, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(6), 664–668. [Link]

  • Maren, T. H., & Sanyal, G. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 41(2), 419–426. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. [Link]

  • Kopanja, D., et al. (2022). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 969. [Link]

  • Cecchi, A., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3244–3253. [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 708591. [Link]

  • Smirnov, A., et al. (2016). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 21(9), 1195. [Link]

  • Stankevičiūtė, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7029. [Link]

  • BenchChem. (2025). 6-Sulfamoylnicotinamide: A Technical Overview of its Role as a Carbonic Anhydrase Inhibitor. BenchChem Technical Guides.
  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 708591. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Experimental Results with 5-Chloro-4-nitrothiophene-2-sulfonamide as a Putative Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the experimental reproducibility of 5-chloro-4-nitrothiophene-2-sulfonamide, a compound of interest for its potential as a carbonic anhydrase inhibitor. We will explore its synthesis, outline a robust protocol for assessing its inhibitory activity, and compare its hypothetical performance against established alternatives, Dorzolamide and Brinzolamide. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel thiophene sulfonamides.

Introduction: The Rationale for Investigating this compound

Thiophene sulfonamides represent a well-established class of potent carbonic anhydrase inhibitors (CAIs)[1][2]. The five-membered heterocyclic ring serves as a crucial scaffold for designing CAIs with high affinity and selectivity[2]. Carbonic anhydrases are a family of metalloenzymes that play a pivotal role in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and even cancer[3][4].

This compound, with its distinct substitution pattern, presents an intriguing candidate for investigation. The electron-withdrawing nature of the chloro and nitro groups on the thiophene ring is hypothesized to influence the electronic properties of the sulfonamide moiety, potentially modulating its binding affinity to the zinc ion within the carbonic anhydrase active site[5]. This guide provides the necessary experimental framework to test this hypothesis and ensure the reproducibility of such findings.

Synthesis of this compound: A Reproducible Protocol

The synthesis of this compound can be reliably achieved through the reaction of its corresponding sulfonyl chloride with ammonia. The precursor, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, is a commercially available and reactive intermediate[6].

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Chloro-4-nitrothiophene-2-sulfonyl chloride

  • Ammonia solution (e.g., 28-30% in water)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a well-ventilated fume hood, dissolve 1.0 equivalent of 5-chloro-4-nitrothiophene-2-sulfonyl chloride in dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess (approximately 5-10 equivalents) of concentrated ammonia solution dropwise to the stirred DCM solution. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices: The use of an excess of ammonia ensures the complete conversion of the sulfonyl chloride. The reaction is performed at a low temperature to control the exothermicity of the reaction. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the starting material.

Comparative Evaluation of Carbonic Anhydrase Inhibition

To assess the potential of this compound as a carbonic anhydrase inhibitor, a direct comparison with clinically relevant, structurally similar compounds is essential. Dorzolamide and Brinzolamide, both topical carbonic anhydrase inhibitors used in the treatment of glaucoma, serve as excellent benchmarks[7][8]. Both are thiophene sulfonamide derivatives, providing a sound basis for structure-activity relationship (SAR) comparisons[9][10].

In Vitro Carbonic Anhydrase Inhibition Assay: A Detailed Protocol

This protocol is adapted from established colorimetric assays for carbonic anhydrase activity[3][11]. The assay is based on the enzyme's esterase activity, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Materials:

  • Human or bovine erythrocyte carbonic anhydrase II (CA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • This compound (test compound)

  • Dorzolamide hydrochloride (positive control)

  • Brinzolamide (positive control)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CA II in Tris-HCl buffer.

    • Prepare stock solutions of the test compound, Dorzolamide, and Brinzolamide in DMSO.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of Tris-HCl buffer + 20 µL of p-NPA solution.

    • Maximum activity control wells: 158 µL of Tris-HCl buffer + 2 µL of DMSO + 20 µL of CA II working solution.

    • Test compound wells: 158 µL of Tris-HCl buffer + 2 µL of test compound dilution + 20 µL of CA II working solution.

    • Positive control wells: 158 µL of Tris-HCl buffer + 2 µL of Dorzolamide or Brinzolamide dilution + 20 µL of CA II working solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

    • Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System: The inclusion of both a maximum activity control (no inhibitor) and well-characterized positive controls (Dorzolamide and Brinzolamide) ensures the validity of the assay. Reproducible IC₅₀ values for the positive controls will confirm the integrity of the experimental setup.

Data Presentation and Comparative Analysis

The inhibitory activities of this compound, Dorzolamide, and Brinzolamide against carbonic anhydrase II should be summarized in a clear and concise table for easy comparison.

CompoundIC₅₀ (nM) against CA II
This compoundHypothetical Value
DorzolamideLiterature Value
BrinzolamideLiterature Value

Note: The IC₅₀ values for Dorzolamide and Brinzolamide should be determined experimentally alongside the test compound to ensure a direct and accurate comparison under identical conditions.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_assay Inhibition Assay start 5-Chloro-4-nitrothiophene-2-sulfonyl chloride reaction Ammonolysis (NH3, DCM, 0°C) start->reaction product This compound reaction->product reagents Prepare Reagents (CA II, Inhibitors, p-NPA) product->reagents Test Compound incubation Pre-incubate (Enzyme + Inhibitor) reagents->incubation reaction_start Initiate Reaction (Add p-NPA) incubation->reaction_start measurement Kinetic Measurement (Absorbance at 405 nm) reaction_start->measurement analysis Data Analysis (Calculate IC50) measurement->analysis carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Action zinc Zn2+ water H2O zinc->water co2 CO2 bicarbonate HCO3- co2->bicarbonate Hydration sulfonamide Thiophene Sulfonamide (R-SO2NH2) co2->sulfonamide Blocks CO2 access proton H+ bicarbonate->proton sulfonamide->zinc Binds to Zn2+

Caption: Mechanism of carbonic anhydrase inhibition by thiophene sulfonamides.

Conclusion and Future Directions

This guide provides a robust and reproducible framework for the initial evaluation of this compound as a potential carbonic anhydrase inhibitor. By following the detailed synthetic and assay protocols, researchers can generate reliable data and make meaningful comparisons to established drugs like Dorzolamide and Brinzolamide. The structure-activity relationships derived from such comparisons will be invaluable for the rational design of novel and more potent carbonic anhydrase inhibitors.[5][9] Future studies should focus on determining the inhibition constants (Ki) and exploring the selectivity of this compound against various carbonic anhydrase isoforms.

References

  • Ghorab, M. M., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1634–1642. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. Retrieved from [Link]

  • Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(8), 916–920. Retrieved from [Link]

  • Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1949. Retrieved from [Link]

  • Shepard, K. L., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098–3105. Retrieved from [Link]

  • Maresca, A., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics, 102, 537–544. Retrieved from [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Antimicrobial Chemotherapy, 76(6), 1547–1554. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of dorzolamide and brinzolamide. Retrieved from [Link]

  • Reith, L., et al. (2019). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 9(11), 947. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8). Retrieved from [Link]

  • Murai, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. Retrieved from [Link]

  • Markham, A., & Plosker, G. L. (1995). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 7(4), 324–343. Retrieved from [Link]

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. Retrieved from [Link]

  • Tsukamoto, H., et al. (2003). Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. Clinical Therapeutics, 25(8), 2275–2283. Retrieved from [Link]

  • Talluri, R. S., et al. (2015). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 31(7), 419–425. Retrieved from [Link]

  • Kaur, H., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. European Journal of Medicinal Chemistry, 238, 114468. Retrieved from [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • YouTube. (2024, January 18). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Khan, M. F., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 807954. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Chloro-4-nitrothiophene-2-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Chloro-4-nitrothiophene-2-sulfonamide, a compound whose chemical structure necessitates a rigorous and informed approach to waste management. Our directive is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures.

Understanding the Hazard Profile: Why Special Disposal is Non-Negotiable

This compound is not a benign substance. Its hazard profile, dictated by its functional groups, requires its classification as hazardous waste. A Safety Data Sheet (SDS) for the similar compound 5-Chlorothiophene-2-sulfonamide indicates it causes skin and serious eye irritation and may cause respiratory irritation.[1][2] The presence of a nitro group and a chlorinated aromatic ring on our target compound suggests a potential for environmental persistence and toxicity.[3][4] Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants, underscoring the importance of preventing their release into the environment.[3][4]

Therefore, under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), this compound must be managed through a "cradle-to-grave" system.[5][6] This means its journey from generation in the lab to its final destruction is meticulously controlled and documented.

Table 1: Hazard Profile and Regulatory Overview

ParameterDescriptionSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P405, P501[7]
Primary Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant.[2][8]
Governing Regulation Resource Conservation and Recovery Act (RCRA)[5][9]
Waste Classification Hazardous Waste[6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure safety and compliance. It is imperative that all personnel handling this waste stream are trained on these procedures and are equipped with the appropriate Personal Protective Equipment (PPE).

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure via skin contact, eye contact, or inhalation.[10]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[10]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[10]

  • Ventilation: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation risks.[10][11]

Step 2: Waste Characterization and Segregation

Properly identifying and segregating hazardous waste is the foundation of a safe disposal plan.[11] This prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Identify All Waste Streams: This includes:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

    • Solutions containing the compound (e.g., from experiments or cleaning).

    • Contaminated PPE (gloves, bench paper).

  • Segregate Waste:

    • Solid Waste: Collect pure compound, contaminated labware, and PPE in a designated, robust, sealable container.

    • Liquid Waste: Collect solutions in a separate, compatible, and sealable container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents to prevent unforeseen reactions.[11]

Step 3: Proper Containerization and Labeling

Containers must be appropriate for the type of waste and clearly labeled to ensure safety and regulatory compliance.

  • Container Selection:

    • Use containers that are chemically resistant to the waste. For solids, a polyethylene-lined drum or pail is suitable. For liquids, a high-density polyethylene (HDPE) carboy is often used.

    • Ensure containers have secure, leak-proof lids and are kept closed unless waste is actively being added.

  • Labeling:

    • All labels must be accurate and legible.

    • The label must clearly state "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name (e.g., "this compound," "Methanol," etc.) and their approximate concentrations.

    • Indicate the specific hazards (e.g., "Irritant").

    • Include the accumulation start date (the date the first drop of waste was added).

Step 4: Storage and Accumulation

Hazardous waste must be stored in a designated, controlled area while awaiting pickup.

  • Location: Store waste in a Satellite Accumulation Area (SAA) near the point of generation. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Time Limits: Be aware of accumulation time limits set by the EPA and your institution. Generators are typically required to dispose of waste within a specific timeframe (e.g., 180 days) once the container is full or reaches a certain volume.

Step 5: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Contact EHS: Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource. They will coordinate with a licensed hazardous waste disposal contractor.

  • Documentation: A hazardous waste manifest will be created.[12] This document tracks the waste from your lab to its final destination, ensuring a complete and compliant "cradle-to-grave" process.[6]

  • Treatment Method: The TSDF will use an approved method for destruction, which for chlorinated nitroaromatic compounds is typically high-temperature incineration. This method is effective at breaking down the stable aromatic ring and preventing the release of the persistent chemical into the environment.

Visualizing the Disposal Workflow

To clarify the procedural flow from the laboratory bench to final disposal, the following diagram outlines the critical decision points and actions.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Formal Disposal Process start Waste Generation (e.g., Unused Compound, Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate containerize Step 3: Containerize and Label ('Hazardous Waste', Contents, Date) segregate->containerize store Step 4: Store in Satellite Accumulation Area containerize->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest transport Licensed Transporter Collects Waste manifest->transport destroy Final Destruction at TSDF (High-Temperature Incineration) transport->destroy

Caption: Workflow for the safe disposal of this compound.

By adhering to this structured and informed disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the principles of scientific integrity and environmental stewardship that are paramount in drug development and research.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • BenchChem. (2025). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste.
  • BenchChem. (2025). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonamide.
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1965–1977.
  • Thermo Fisher Scientific. (2021, September 16). Safety Data Sheet: 5-Chlorothiophene-2-sulfonamide.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Thermo Fisher Scientific. (2021, September 16). Safety Data Sheet: 5-Chlorothiophenesulphonyl chloride.
  • Sigma-Aldrich. (2021, May 6). Safety Data Sheet: p-Toluenesulfonamide.
  • Fisher Scientific. (2021, December 19). Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid.
  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Reviews in Environmental Science and Bio/Technology, 11(1), 1-20.
  • Labsolu. (n.d.). This compound.

Sources

Navigating the Safe Handling of 5-Chloro-4-nitrothiophene-2-sulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The responsible use of any chemical reagent is foundational to successful research and development. This guide provides essential safety and handling protocols for 5-Chloro-4-nitrothiophene-2-sulfonamide, a compound that, due to its chemical structure, requires careful management in a laboratory setting. By understanding the inherent hazards and implementing the procedural steps outlined below, researchers can mitigate risks and ensure a safe working environment. This document is intended for professionals in research, drug development, and other scientific fields who may handle this or structurally similar compounds.

Hazard Analysis: Understanding the Risks

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a hazard assessment can be made by examining its structural motifs: a chlorinated thiophene, a nitroaromatic group, and a sulfonamide functional group.

  • Nitroaromatic Compounds : This class of chemicals is often associated with toxicity, and many are considered priority pollutants by environmental agencies.[1][2] They can be hazardous to human health, with some exhibiting mutagenic or carcinogenic properties.[1][2] The nitro group's electron-withdrawing nature can also contribute to the chemical's reactivity and thermal instability under certain conditions.[3]

  • Chlorinated Thiophenes : Thiophene and its derivatives can be irritants and may be harmful if inhaled or absorbed through the skin.[4][5] Proper handling often requires measures to prevent inhalation of vapors and direct skin contact.[4]

  • Sulfonamides : While many sulfonamides are valued for their therapeutic effects, some can cause allergic reactions in sensitized individuals. As a general precaution, skin contact should be minimized.

Based on available data for this compound, it is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid inhalation of dust or powder.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to personal protective equipment is crucial when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide the rationale behind each selection.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Regularly inspect for tears or punctures. Change gloves every 30-60 minutes or immediately upon contamination.[7]
Eye Protection Safety GogglesChemical splash goggles are mandatory to provide a complete seal around the eyes.[8]
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat made of a low-permeability material.
Respiratory Protection Fume Hood/RespiratorAll handling of the solid compound must be conducted within a certified chemical fume hood. For situations with a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) should be worn.[8]
Hand Protection: Preventing Dermal Absorption

Given that this compound is a skin irritant, robust hand protection is non-negotiable.[6] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of safety, particularly during procedures with a higher risk of splashes or when handling larger quantities. It is critical to change gloves frequently, as their protective barrier can degrade over time with exposure to chemicals.[7]

Eye and Face Protection: Shielding from Irritants

The compound is classified as a serious eye irritant.[6] Standard safety glasses do not offer sufficient protection from powders or splashes. Chemical splash goggles that form a seal around the eyes are essential.[8] In situations with a significant splash risk, the use of a face shield in conjunction with goggles is advisable.

Body Protection: Minimizing Skin Contact

A fully buttoned laboratory coat serves as the primary barrier to protect your skin and personal clothing from contamination. Ensure that the sleeves are of adequate length to cover the wrists, creating an overlap with your gloves.

Respiratory Protection: Avoiding Inhalation

As a respiratory irritant, all weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.[6] If a fume hood is not available, or for cleaning up spills where dust may be generated, a NIOSH-approved respirator is required.[8] Surgical masks do not provide adequate protection against chemical dust and should not be used.[8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures that safety measures are consistently applied. The following workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in a Fume Hood gather_materials 2. Assemble All Necessary Equipment and Reagents prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound in the Fume Hood don_ppe->weigh dissolve 5. Dissolve or Use as Required weigh->dissolve decontaminate 6. Decontaminate Glassware and Work Surfaces dissolve->decontaminate dispose_waste 7. Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A typical workflow for the safe handling of this compound.

  • Preparation and Area Inspection :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[9]

    • Clear the designated workspace of any unnecessary items.

    • Assemble all required equipment, such as glassware, spatulas, and weighing paper.

  • Donning PPE :

    • Put on your laboratory coat, followed by safety goggles.

    • Don the first pair of nitrile gloves, ensuring they are tucked under the cuffs of your lab coat.

    • Put on the second pair of gloves over the first.

  • Handling the Compound :

    • Perform all manipulations of the solid compound within the fume hood.

    • When weighing, use a disposable weighing boat or paper to avoid contaminating the balance.

    • If transferring the powder, do so carefully to minimize the creation of dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling :

    • Securely cap any containers of the compound.

    • Decontaminate any non-disposable equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the protection of the environment. All materials contaminated with this compound must be treated as hazardous waste.[10]

G cluster_waste_streams Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Weighing Paper, Contaminated PPE) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Contaminated Solvents, Reaction Mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated Needles, Pipette Tips) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container waste_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup

Caption: Waste segregation and disposal pathway for this compound.

  • Segregation of Waste :

    • At the point of generation, segregate all waste contaminated with this compound.[10]

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[10]

  • Waste Containment :

    • Solid Waste : Place contaminated gloves, weighing paper, and other disposable solids into a designated, labeled, and sealed hazardous waste bag or container.[11]

    • Liquid Waste : Collect all contaminated solvents and reaction mixtures in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[11]

    • Sharps : Any contaminated needles, pipette tips, or other sharps should be placed in a designated, puncture-resistant sharps container.

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

    • Also, list any other components of the waste mixture (e.g., solvents).

  • Storage and Disposal :

    • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[11]

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[10]

By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your organization. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical before use.

References

  • Benchchem. (n.d.). Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Peres, T. J., et al. (2022). Major mechanisms of toxicity of nitroaromatic compounds. In ResearchGate.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • Lees, F. P. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 23-38.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorothiophene-2-sulfonamide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorothiophenesulphonyl chloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - p-Toluenesulfonamide.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid.
  • Labsolu. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thiophene.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Thiophene.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Thiophenesulfonyl chloride.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2-Nitrothiophene: A Procedural Guide.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • ChemicalBook. (n.d.). 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE CAS 58457-24-2.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-nitrothiophene-2-sulfonamide
Reactant of Route 2
5-Chloro-4-nitrothiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.